Elovl6-IN-3
描述
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Structure
3D Structure
属性
IUPAC Name |
6,6-dimethyl-3-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-1-phenyl-3-(trifluoromethyl)-5,7-dihydroindole-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24F3N3O3/c1-16-21(23(35)33(31-16)18-12-8-5-9-13-18)26(27(28,29)30)22-19(14-25(2,3)15-20(22)34)32(24(26)36)17-10-6-4-7-11-17/h4-13,31H,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUIQJWHESYIAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C3(C4=C(CC(CC4=O)(C)C)N(C3=O)C5=CC=CC=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Synthesis of a Novel Indoledione-Class ELOVL6 Inhibitor: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elongation of very-long-chain fatty acids protein 6 (ELOVL6) is a critical enzyme in the de novo synthesis of long-chain fatty acids, specifically catalyzing the elongation of C16 fatty acids to C18 species. Its role in metabolic diseases has made it an attractive target for therapeutic intervention. This document provides a detailed technical overview of the discovery and synthesis of a potent and selective class of ELOVL6 inhibitors based on an indoledione scaffold. We will detail the high-throughput screening paradigm that led to the initial discovery, the synthetic pathway for a representative potent inhibitor, and the quantitative characterization of its biological activity.
Introduction to ELOVL6 as a Therapeutic Target
ELOVL6 is a microsomal enzyme that plays a rate-limiting role in the elongation of saturated and monounsaturated long-chain fatty acids.[1][2] It is highly expressed in lipogenic tissues such as the liver and adipose tissue.[3][4] Studies in preclinical models have shown that the expression of ELOVL6 is upregulated in obese animals.[2] Furthermore, genetic deletion of ELOVL6 in mice has been shown to protect against high-fat diet-induced insulin (B600854) resistance, suggesting that inhibition of this enzyme could be a promising therapeutic strategy for metabolic disorders like type 2 diabetes.[2] The development of small molecule inhibitors of ELOVL6 is therefore a key objective in the pursuit of novel treatments for these conditions.
ELOVL6 Signaling Pathway
ELOVL6 is a key component of the fatty acid elongation pathway in the endoplasmic reticulum. This pathway involves a four-step cycle of condensation, reduction, dehydration, and a second reduction to add a two-carbon unit to a growing fatty acyl-CoA chain. ELOVL6 catalyzes the initial and rate-limiting condensation step.
Caption: The ELOVL6-mediated fatty acid elongation cycle.
Discovery of Indoledione-Class ELOVL6 Inhibitors
The discovery of this class of inhibitors was enabled by a high-throughput screening (HTS) campaign designed to identify small molecules that inhibit ELOVL6 activity.
High-Throughput Screening Workflow
A scintillation proximity assay (SPA) was developed for the HTS.[3] This assay format is homogeneous, meaning it does not require separation of bound and free radiolabeled substrate, making it highly amenable to automation and large-scale screening.[3]
Caption: High-throughput screening and lead identification workflow.
Experimental Protocol: Scintillation Proximity Assay (SPA)
The SPA for ELOVL6 activity relies on the use of acyl-coenzyme A (CoA) binding protein (ACBP) to specifically capture the radiolabeled product of the ELOVL6 reaction.[3]
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Principle: Recombinant ACBP is bound to SPA beads. The ELOVL6 enzyme reaction is carried out in the presence of a radiolabeled two-carbon donor, [14C]malonyl-CoA, and the fatty acid substrate, palmitoyl-CoA. The product, [14C]stearoyl-CoA, is captured by the ACBP on the SPA beads. The proximity of the radiolabel to the scintillant in the beads results in the emission of light, which is detected. Unreacted [14C]malonyl-CoA does not bind to ACBP and is therefore not detected.
-
Materials:
-
Recombinant human ELOVL6 enzyme (microsomal preparation)
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Palmitoyl-CoA
-
[14C]malonyl-CoA
-
Recombinant Acyl-CoA Binding Protein (ACBP)
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Scintillation Proximity Assay (SPA) beads (e.g., streptavidin-coated, for use with biotinylated ACBP)
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Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4, containing MgCl2, and NADPH)
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384-well microplates
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Test compounds (dissolved in DMSO)
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-
Procedure:
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A solution of ACBP is incubated with SPA beads to allow for binding.
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The ELOVL6 enzyme preparation is pre-incubated with test compounds or vehicle (DMSO) in the assay buffer in a 384-well plate.
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The enzymatic reaction is initiated by the addition of a substrate mixture containing palmitoyl-CoA and [14C]malonyl-CoA.
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The reaction is incubated at 37°C for a defined period (e.g., 60 minutes).
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The reaction is stopped, and the ACBP-coated SPA beads are added to the wells.
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The plate is incubated to allow for the capture of the [14C]stearoyl-CoA product.
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The plate is read in a microplate scintillation counter.
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The percentage of inhibition is calculated relative to the control wells (vehicle only).
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Synthesis Pathway of a Representative Indoledione Inhibitor
Through structure-activity relationship (SAR) studies of the initial hits from the HTS campaign, a potent indoledione-class inhibitor was identified, referred to as Compound A in some literature.[5]
Compound A: 5,5-dimethyl-3-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-phenyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione[5]
A general synthetic scheme for this class of compounds has been reported.[1] The following is a representative pathway.
Caption: Representative synthesis pathway for indoledione ELOVL6 inhibitors.
While the exact multi-step synthesis is proprietary and complex, a plausible key step involves the condensation of a substituted indoledione core with a pyrazolone derivative. Further modifications and cyclizations would lead to the final complex structure.
Quantitative Data and Biological Activity
The indoledione class of inhibitors has demonstrated potent and selective inhibition of ELOVL6.
Table 1: In Vitro Inhibitory Activity of a Representative Indoledione Inhibitor (Compound A)
| Target | IC50 (nM) | Reference |
| Human ELOVL6 | 18 | [5] |
| Mouse ELOVL6 | 15 | [5] |
Table 2: Selectivity Profile of Compound A
| Enzyme | Fold Selectivity vs. Human ELOVL6 | Reference |
| ELOVL1 | >550 | [5] |
| ELOVL2 | >550 | [5] |
| ELOVL3 | ~38 | [5] |
| ELOVL5 | >550 | [5] |
In Vivo Pharmacological Assessment
The in vivo efficacy of these inhibitors has been evaluated in mouse models of metabolic disease.
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Experimental Protocol: In Vivo Efficacy Study in Diet-Induced Obese (DIO) Mice
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Animal Model: Male C57BL/6J mice are fed a high-fat diet for several weeks to induce obesity and insulin resistance.
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Drug Administration: The test compound (e.g., Compound B, a related analog) is formulated in a suitable vehicle and administered orally once daily for a specified period (e.g., 4 weeks).[2][4] A vehicle control group is also included.
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Metabolic Phenotyping:
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Body Weight and Food Intake: Monitored regularly throughout the study.
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Glucose and Insulin Tolerance Tests (GTT and ITT): Performed at the end of the treatment period to assess glucose homeostasis and insulin sensitivity.
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Plasma Parameters: Blood samples are collected for the analysis of glucose, insulin, triglycerides, and cholesterol.
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-
Tissue Analysis:
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Liver and Adipose Tissue: Collected at the end of the study for lipid analysis (triglyceride content, fatty acid composition) and gene expression analysis (e.g., markers of lipogenesis and inflammation).
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-
-
Key Findings: Chronic oral administration of a representative indoledione inhibitor in DIO mice led to a significant reduction in the ratio of C18/C16 fatty acids in the liver, confirming target engagement.[2][4]
Conclusion
The discovery of potent and selective indoledione-class ELOVL6 inhibitors represents a significant advancement in the pursuit of novel therapeutics for metabolic diseases. The development of a robust high-throughput screening assay was instrumental in identifying this chemical series. Subsequent medicinal chemistry efforts have yielded compounds with promising in vitro and in vivo activity. Further investigation into the long-term efficacy and safety of these compounds is warranted to fully elucidate their therapeutic potential.
References
- 1. Synthesis and evaluation of a novel indoledione class of long chain fatty acid elongase 6 (ELOVL6) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of a novel potent, selective and orally active inhibitor for mammalian ELOVL6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-throughput assay for long chain fatty acyl-CoA elongase using homogeneous scintillation proximity format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5,5-Dimethyl-3-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-phenyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione, a potent inhibitor for mammalian elongase of long-chain fatty acids family 6: examination of its potential utility as a pharmacological tool - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of ELOVL6 in Lipid Metabolism: A Technical Guide for Researchers
An In-depth Exploration of the ELOVL6 Enzyme's Function, Regulation, and Therapeutic Potential
Abstract
Elongation of Very-Long-Chain Fatty Acids 6 (ELOVL6) is a critical microsomal enzyme that catalyzes the rate-limiting step in the elongation of long-chain fatty acids. Specifically, it is responsible for the conversion of C12-16 saturated and monounsaturated fatty acids to C18 species. This enzymatic activity places ELOVL6 at a central node in lipid metabolism, influencing the composition of cellular lipids, which in turn impacts a wide array of physiological and pathophysiological processes. This technical guide provides a comprehensive overview of the biological function of ELOVL6, its intricate regulatory mechanisms, and its emerging role as a therapeutic target for metabolic and inflammatory diseases. We delve into detailed experimental protocols for studying ELOVL6, present quantitative data on its metabolic impact, and visualize key signaling pathways to offer a thorough resource for researchers, scientists, and drug development professionals.
Core Function of ELOVL6 in Fatty Acid Elongation
ELOVL6 is an endoplasmic reticulum-resident enzyme that plays a crucial role in de novo lipogenesis.[1] Its primary function is to catalyze the initial, rate-limiting condensation reaction in the fatty acid elongation cycle, adding a two-carbon unit from malonyl-CoA to an existing acyl-CoA substrate.[2]
The substrates for ELOVL6 are primarily saturated and monounsaturated fatty acyl-CoAs with chain lengths of 12, 14, and 16 carbons.[3] The principal reactions catalyzed by ELOVL6 are:
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Palmitoyl-CoA (C16:0) → Stearoyl-CoA (C18:0) [4]
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Palmitoleoyl-CoA (C16:1n-7) → Vaccenoyl-CoA (C18:1n-7) [4]
By controlling the conversion of C16 to C18 fatty acids, ELOVL6 significantly influences the ratio of these fatty acids within cellular lipid pools, including triglycerides, phospholipids, and cholesterol esters.[1] This alteration in fatty acid composition has profound effects on the biophysical properties of cell membranes, lipid signaling, and overall energy homeostasis.[1][3]
Regulation of ELOVL6 Expression and Activity
The expression and activity of ELOVL6 are tightly regulated by a network of transcription factors and signaling pathways, ensuring its responsiveness to nutritional and metabolic cues.
Transcriptional Regulation by SREBP-1c and ChREBP
The primary regulators of ELOVL6 gene expression are the sterol regulatory element-binding protein 1c (SREBP-1c) and the carbohydrate-responsive element-binding protein (ChREBP).[5][6]
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SREBP-1c: This transcription factor is a master regulator of lipogenesis and is activated by insulin (B600854). In the postprandial state, elevated insulin levels stimulate SREBP-1c, which in turn binds to the sterol regulatory element (SRE) in the ELOVL6 promoter, upregulating its transcription.[6][7]
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ChREBP: Activated by high glucose levels, ChREBP works synergistically with SREBP-1c to maximally induce ELOVL6 expression in the liver.[5] This dual regulation ensures that ELOVL6 activity is highest during periods of energy surplus.
Dietary factors also play a significant role. For instance, polyunsaturated fatty acids are known to suppress the expression of ELOVL6.[1]
Post-Translational Regulation and Allosteric Interactions
While transcriptional control is paramount, emerging evidence suggests post-translational modifications and protein-protein interactions also modulate ELOVL6 activity. For example, the 3-ketoacyl-CoA reductase (KAR), the enzyme catalyzing the subsequent step in fatty acid elongation, can enhance ELOVL6 activity through both enzyme activity-dependent and -independent mechanisms.[8]
Signaling Pathways Involving ELOVL6
ELOVL6 is implicated in several key signaling pathways that are central to metabolic health and disease.
SREBP-1c Signaling Pathway
The SREBP-1c pathway is a cornerstone of lipogenesis regulation. Insulin signaling, initiated by the binding of insulin to its receptor, triggers a cascade that ultimately leads to the activation of SREBP-1c and its translocation to the nucleus, where it promotes the transcription of lipogenic genes, including ELOVL6.
Figure 1. SREBP-1c pathway regulating ELOVL6 expression.
AMPK/KLF4 Signaling Pathway
In vascular smooth muscle cells (VSMCs), ELOVL6-driven fatty acid metabolism has been shown to regulate phenotypic switching through the AMP-activated protein kinase (AMPK) and Krüppel-like factor 4 (KLF4) signaling axis.[9][10] Inhibition of ELOVL6 leads to an altered fatty acid profile, which can induce reactive oxygen species (ROS) production, activating AMPK.[11] Activated AMPK then upregulates KLF4, a key regulator of VSMC phenotype.[9][12]
Figure 2. AMPK/KLF4 signaling in response to ELOVL6 inhibition.
NLRP3 Inflammasome Activation
Recent studies have implicated ELOVL6 in the regulation of inflammation, particularly through the NLR family pyrin domain-containing 3 (NLRP3) inflammasome.[4] Deletion of Elovl6 has been shown to reduce palmitate-induced activation of the NLRP3 inflammasome, suggesting that the fatty acid composition modulated by ELOVL6 can influence inflammatory responses.[4] The activation of the NLRP3 inflammasome is a two-step process involving a priming signal (e.g., via NF-κB) and an activation signal.
Figure 3. ELOVL6 and NLRP3 inflammasome activation.
Quantitative Data on ELOVL6 Function
The impact of ELOVL6 on lipid metabolism is most evident through the quantitative analysis of fatty acid composition in various tissues, particularly in knockout or inhibitor-treated models.
Table 1: Fatty Acid Composition in Livers of Wild-Type vs. ELOVL6 Knockout Mice
| Fatty Acid | Wild-Type (WT) | ELOVL6 Knockout (Elovl6-/-) | Fold Change (Elovl6-/- vs. WT) |
| Palmitic acid (C16:0) | ~1.0 | ~1.1-1.5 | ↑ |
| Palmitoleic acid (C16:1n-7) | ~1.0 | ~4.6-5.3 | ↑↑ |
| Stearic acid (C18:0) | ~1.0 | ~0.17-0.75 | ↓↓ |
| Oleic acid (C18:1n-9) | ~1.0 | ~0.34-0.46 | ↓↓ |
| Vaccenic acid (C18:1n-7) | ~1.0 | ~2.3-3.5 | ↑↑ |
Data compiled from studies on mice fed a high-fat/high-sucrose diet.[3][4][13][14] The values represent relative changes.
Table 2: Effects of ELOVL6 Inhibition on Cellular Fatty Acid Composition
| Cell Line/Tissue | Inhibitor | Change in C16:0 | Change in C18:0 | Change in C16:1n-7 | Change in C18:1n-9 |
| Human Aortic Smooth Muscle Cells | siElovl6 | ↑ | - | - | ↓ |
| 3T3-L1 Preadipocytes | shElovl6 | ↑ | - | - | ↓ |
| Pancreatic Cancer Cells | ELOVL6 inhibitor | ↑ | ↓ | ↑ | ↓ |
Data compiled from various in vitro studies.[14][15][16] "↑" indicates an increase, "↓" indicates a decrease, and "-" indicates not reported.
Table 3: IC50 Values of Select ELOVL6 Inhibitors
| Compound | Scaffold | IC50 (nM) | Selectivity over ELOVL3 |
| Compound A | Indoledione | <100 | ~38-fold |
| Compound B | Novel Scaffold | <100 | ~7-fold |
Data from computational and in vitro studies.[17][18][19]
Experimental Protocols
Analysis of Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for the analysis of total fatty acid composition in biological samples.
Objective: To extract lipids, derivatize fatty acids to fatty acid methyl esters (FAMEs), and quantify them using GC-MS.
Materials:
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Biological sample (cells, tissue, plasma)
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Chloroform/methanol (2:1, v/v)
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0.9% NaCl solution
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Boron trifluoride (BF₃)-methanol (12-14%) or methanolic HCl
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Hexane (B92381) or iso-octane
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Internal standard (e.g., C17:0 or deuterated fatty acids)
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Nitrogen gas supply
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Heating block or water bath
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Vortex mixer
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Centrifuge
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GC-MS system with a suitable capillary column (e.g., Omegawax)
Procedure:
-
Lipid Extraction (Folch Method): a. Homogenize the tissue sample or lyse the cells in a glass tube. b. Add 20 volumes of chloroform/methanol (2:1, v/v) and the internal standard. c. Vortex vigorously for 1-2 minutes and incubate at room temperature for at least 20 minutes. d. Add 0.2 volumes of 0.9% NaCl solution to induce phase separation. e. Centrifuge at a low speed (e.g., 2000 rpm) for 5-10 minutes. f. Carefully collect the lower organic phase containing the lipids into a new glass tube. g. Dry the lipid extract under a stream of nitrogen gas.
-
Derivatization to FAMEs (Acid-Catalyzed Methylation): a. To the dried lipid extract, add 1-2 mL of BF₃-methanol or methanolic HCl. b. Tightly cap the tube and heat at 60-100°C for 10-60 minutes (optimization may be required). c. Cool the tube to room temperature. d. Add 1 mL of water and 1-2 mL of hexane or iso-octane. e. Vortex thoroughly for 1 minute to extract the FAMEs into the upper organic phase. f. Centrifuge briefly to ensure complete phase separation. g. Transfer the upper hexane/iso-octane layer to a GC vial.
-
GC-MS Analysis: a. Inject 1 µL of the FAMEs solution into the GC-MS. b. Use an appropriate temperature program for the GC oven to separate the FAMEs. c. The mass spectrometer is typically operated in electron impact (EI) ionization mode. d. Identify individual FAMEs by their retention times and mass spectra compared to known standards. e. Quantify the fatty acids by comparing their peak areas to that of the internal standard.
This is a generalized protocol. For detailed, step-by-step procedures and alternative derivatization methods, refer to specialized literature.[1][8][20]
RNA Interference (RNAi) for ELOVL6 Knockdown in Cultured Cells
This protocol provides a general workflow for transiently silencing ELOVL6 expression using small interfering RNA (siRNA).
Objective: To reduce the expression of ELOVL6 in a mammalian cell line to study its functional consequences.
Materials:
-
Mammalian cell line of interest (e.g., HepG2, 3T3-L1)
-
Appropriate cell culture medium and supplements
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siRNA targeting ELOVL6 and a non-targeting control siRNA
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Transfection reagent (e.g., Lipofectamine 2000)
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Reduced-serum medium (e.g., Opti-MEM)
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Multi-well cell culture plates
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Reagents for downstream analysis (e.g., qRT-PCR, Western blot)
Procedure:
-
Cell Seeding: a. The day before transfection, seed the cells in a multi-well plate at a density that will result in 30-50% confluency at the time of transfection. b. Use antibiotic-free medium.
-
Transfection Complex Preparation: a. For each well, dilute the ELOVL6 siRNA and control siRNA in a reduced-serum medium. b. In a separate tube, dilute the transfection reagent in the same reduced-serum medium. c. Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
Transfection: a. Add the siRNA-transfection reagent complexes to the cells in each well. b. Gently rock the plate to ensure even distribution. c. Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours. The optimal incubation time will depend on the cell line and the experimental endpoint.
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Analysis of Knockdown Efficiency and Phenotype: a. After incubation, harvest the cells. b. Assess the knockdown of ELOVL6 mRNA by qRT-PCR and ELOVL6 protein levels by Western blotting. c. Perform functional assays to study the phenotypic effects of ELOVL6 silencing (e.g., fatty acid analysis, proliferation assays).
This protocol should be optimized for the specific cell line and siRNA used.[21][22]
Figure 4. General workflow for RNA interference.
ELOVL6 in Metabolic and Inflammatory Diseases
The central role of ELOVL6 in lipid metabolism has significant implications for a range of human diseases.
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Insulin Resistance and Type 2 Diabetes: By altering the hepatic fatty acid composition, ELOVL6 influences insulin signaling. Knockout of Elovl6 in mice protects against diet-induced insulin resistance, even in the presence of obesity and hepatic steatosis.[3][4][23] This effect is partly attributed to the restoration of hepatic insulin receptor substrate-2 (IRS-2) and suppression of protein kinase C epsilon (PKCε) activity.[3]
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Nonalcoholic Fatty Liver Disease (NAFLD): ELOVL6 expression is positively correlated with the severity of hepatosteatosis in NAFLD patients.[4] It is considered a critical modulator of high-fat diet-induced inflammation, oxidative stress, and fibrosis in the liver.[4]
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Multiple Sclerosis (MS): In the context of demyelinating diseases like MS, ELOVL6 is upregulated in phagocytes within demyelinated lesions.[24] Its inhibition promotes a reparative phagocyte phenotype, suggesting it as a potential therapeutic target for promoting remyelination.[25][24]
-
Cancer: Emerging evidence links ELOVL6 to the progression of several cancers, including pancreatic and bladder cancer.[7][16][26] Inhibition of ELOVL6 can impair tumor growth and enhance the efficacy of chemotherapy.[16][27]
ELOVL6 as a Therapeutic Target
The significant body of evidence linking ELOVL6 to metabolic and inflammatory diseases has made it an attractive target for drug development.[16][28] The development of potent and selective small-molecule inhibitors of ELOVL6 is an active area of research.[17][18][19] These inhibitors offer the potential to therapeutically modulate cellular fatty acid composition to ameliorate disease states.
Conclusion
ELOVL6 is a key enzymatic control point in lipid metabolism, with profound effects on cellular fatty acid composition. Its intricate regulation by nutritional and hormonal signals underscores its importance in maintaining metabolic homeostasis. The growing understanding of its role in insulin resistance, NAFLD, neuroinflammation, and cancer has positioned ELOVL6 as a promising therapeutic target. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers seeking to further unravel the complexities of ELOVL6 biology and explore its potential in drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. uniprot.org [uniprot.org]
- 3. Deletion of ELOVL6 blocks the synthesis of oleic acid but does not prevent the development of fatty liver or insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of fatty acid elongase Elovl6 in the regulation of energy metabolism and pathophysiological significance in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatic Elovl6 gene expression is regulated by the synergistic action of ChREBP and SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sterol regulatory element-binding protein-1c mediates increase of postprandial stearic acid, a potential target for improving insulin resistance, in hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. shimadzu.com [shimadzu.com]
- 9. Elongation of Long‐Chain Fatty Acid Family Member 6 (Elovl6)‐Driven Fatty Acid Metabolism Regulates Vascular Smooth Muscle Cell Phenotype Through AMP‐Activated Protein Kinase/Krüppel‐Like Factor 4 (AMPK/KLF4) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Elongation of Long‐Chain Fatty Acid Family Member 6 (Elovl6)‐Driven Fatty Acid Metabolism Regulates Vascular Smooth Muscle Cell Phenotype Through AMP‐Activated Protein Kinase/Krüppel‐Like Factor 4 (AMPK/KLF4) Signaling | Semantic Scholar [semanticscholar.org]
- 11. Elongation of Long-Chain Fatty Acid Family Member 6 (Elovl6)-Driven Fatty Acid Metabolism Regulates Vascular Smooth Muscle Cell Phenotype Through AMP-Activated Protein Kinase/Krüppel-Like Factor 4 (AMPK/KLF4) Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Reframing the link between metabolism and NLRP3 inflammasome: therapeutic opportunities [frontiersin.org]
- 16. biorxiv.org [biorxiv.org]
- 17. biorxiv.org [biorxiv.org]
- 18. Discovery and characterization of a novel potent, selective and orally active inhibitor for mammalian ELOVL6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. jfda-online.com [jfda-online.com]
- 21. RNAi in Cultured Mammalian Cells Using Synthetic siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. promega.com [promega.com]
- 23. researchgate.net [researchgate.net]
- 24. pnas.org [pnas.org]
- 25. lipidmaps.org [lipidmaps.org]
- 26. The Effect of Silencing Fatty Acid Elongase 4 and 6 Genes on the Proliferation and Migration of Colorectal Cancer Cells [mdpi.com]
- 27. The Effect of Silencing Fatty Acid Elongase 4 and 6 Genes on the Proliferation and Migration of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The fatty acid elongase ELOVL6 regulates bortezomib resistance in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
The Role of ELOVL6 in Metabolic Diseases: A Technical Guide
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
Introduction
ELOVL fatty acid elongase 6 (ELOVL6) is a critical microsomal enzyme that catalyzes the rate-limiting step in the elongation of long-chain fatty acids. Specifically, it is responsible for the conversion of saturated and monounsaturated fatty acids with 12, 14, and 16 carbons into their C18 counterparts. This enzymatic activity places ELOVL6 at a crucial juncture in lipid metabolism, influencing the cellular balance of fatty acid species. Emerging research has highlighted the significant role of ELOVL6 in the pathophysiology of metabolic diseases, most notably type 2 diabetes and insulin (B600854) resistance. This technical guide provides a comprehensive overview of the function of ELOVL6, its involvement in metabolic dysregulation, and its potential as a therapeutic target. The content herein is intended for researchers, scientists, and professionals in the field of drug development.
Core Function of ELOVL6 in Fatty Acid Metabolism
ELOVL6 is an integral membrane protein located in the endoplasmic reticulum. Its primary function is to catalyze the condensation of an acyl-CoA with malonyl-CoA, adding a two-carbon unit to the fatty acid chain. The enzyme displays a preference for C16 fatty acyl-CoAs, converting palmitate (C16:0) to stearate (B1226849) (C18:0) and palmitoleate (B1233929) (C16:1n-7) to vaccenate (C18:1n-7). This process is a key component of de novo lipogenesis, the metabolic pathway for synthesizing fatty acids from other substrates. The expression of the ELOVL6 gene is tightly regulated, with the sterol regulatory element-binding protein-1c (SREBP-1c) being a major transcriptional activator. Insulin is a potent inducer of SREBP-1c, thereby upregulating ELOVL6 expression and promoting the synthesis of C18 fatty acids.
ELOVL6 and its Link to Metabolic Diseases
Insulin Resistance and Type 2 Diabetes
A growing body of evidence from preclinical studies, primarily in mouse models, has established a strong link between ELOVL6 activity and the development of insulin resistance. Mice with a genetic knockout of the Elovl6 gene (Elovl6-/-) exhibit a remarkable phenotype: despite developing diet-induced obesity and hepatic steatosis (fatty liver) to a similar extent as their wild-type counterparts, they are protected from developing insulin resistance.[1] This protection is attributed to alterations in the fatty acid composition of key metabolic tissues, particularly the liver.
In the absence of ELOVL6, there is an accumulation of C16 fatty acids (palmitate and palmitoleate) and a corresponding decrease in C18 fatty acids (stearate and oleate).[2] This shift in the fatty acid profile has profound effects on intracellular signaling pathways that govern insulin sensitivity.
Key Signaling Pathways Implicated
Several critical signaling pathways are modulated by the altered fatty acid landscape in the absence of ELOVL6:
-
SREBP-1c Pathway: ELOVL6 deficiency has been shown to downregulate the expression and processing of SREBP-1c, a master regulator of lipogenesis. This creates a negative feedback loop, as SREBP-1c is also a primary activator of ELOVL6 transcription. The reduction in SREBP-1c activity contributes to an overall decrease in de novo lipogenesis, despite the accumulation of C16 fatty acids.
-
IRS-2/Akt Signaling: In the livers of Elovl6-/- mice, insulin-stimulated phosphorylation of Insulin Receptor Substrate 2 (IRS-2) and its downstream effector, Akt (also known as protein kinase B), is preserved, even in the face of a high-fat diet.[1] This maintenance of the insulin signaling cascade is crucial for proper glucose homeostasis, including the suppression of hepatic glucose production and the promotion of glycogen (B147801) synthesis.
-
Diacylglycerol (DAG)/Protein Kinase C ε (PKCε) Pathway: An accumulation of diacylglycerols (DAGs) in the liver is a known contributor to hepatic insulin resistance. DAGs activate PKCε, which in turn can phosphorylate and inhibit the insulin receptor and its substrates. Studies have shown that while Elovl6-/- mice still accumulate hepatic lipids, the composition of these lipids is altered, leading to reduced activation of the DAG/PKCε pathway and thereby preserving insulin sensitivity.[1]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on ELOVL6-deficient mice, providing a clear comparison of metabolic parameters and tissue fatty acid composition.
Table 1: Metabolic Parameters in Wild-Type vs. Elovl6-/- Mice on a High-Fat Diet
| Parameter | Wild-Type (WT) | Elovl6-/- | Reference |
| Body Weight (g) | 45.2 ± 1.8 | 44.8 ± 2.1 | [3] |
| Fat Mass (%) | 35.1 ± 1.5 | 34.9 ± 1.7 | [3] |
| Fasting Glucose (mg/dL) | 158 ± 12 | 125 ± 9 | [3] |
| Fasting Insulin (ng/mL) | 4.2 ± 0.8 | 1.5 ± 0.3 | [3] |
| Liver Triglycerides (mg/g) | 125 ± 15 | 130 ± 18 | [3] |
Table 2: Hepatic Fatty Acid Composition (% of Total Fatty Acids) in Wild-Type vs. Elovl6-/- Mice on a High-Fat Diet
| Fatty Acid | Wild-Type (WT) | Elovl6-/- | Reference |
| Palmitate (C16:0) | 22.5 ± 1.1 | 30.2 ± 1.5 | [4] |
| Palmitoleate (C16:1n-7) | 4.8 ± 0.5 | 15.1 ± 1.2 | [4] |
| Stearate (C18:0) | 15.2 ± 0.9 | 8.5 ± 0.7 | [4] |
| Oleate (C18:1n-9) | 40.1 ± 2.0 | 25.3 ± 1.8 | [4] |
| Vaccenate (C18:1n-7) | 2.1 ± 0.3 | 5.8 ± 0.6 | [4] |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Elovl6 ELOVL fatty acid elongase 6 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Role of fatty acid elongase Elovl6 in the regulation of energy metabolism and pathophysiological significance in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Elovl6 Inhibition: A Novel Therapeutic Strategy for Demyelinating Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Demyelinating diseases, such as multiple sclerosis (MS), are characterized by the destruction of the myelin sheath, leading to progressive neurological disability. Current therapies primarily focus on managing inflammation, with a significant unmet need for treatments that promote myelin repair (remyelination). This document explores the emerging and promising therapeutic strategy of targeting the fatty acid elongase ELOVL6. Inhibition of ELOVL6 has been shown to reprogram phagocytes into a pro-reparative phenotype, reduce neuroinflammation, and enhance remyelination in preclinical models of demyelination. This guide provides a comprehensive overview of the mechanism of action, supporting quantitative data from key experiments, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows. While the specific compound "Elovl6-IN-3" is not well-documented in current scientific literature, this guide will focus on the extensive data from genetic studies and other known pharmacological inhibitors to build a strong case for the therapeutic potential of targeting ELOVL6.
Introduction: The Role of ELOVL6 in Demyelination
ELOVL6 (Elongation of Very Long Chain Fatty Acids Family Member 6) is a microsomal enzyme responsible for the rate-limiting step in the elongation of C16 saturated and monounsaturated fatty acids to their C18 counterparts.[1][2] In the context of demyelinating disorders, ELOVL6 expression is significantly upregulated in phagocytic cells, such as microglia and macrophages, within demyelinating lesions.[1][3][4] These phagocytes, often laden with myelin debris, can adopt a pro-inflammatory, "foamy" phenotype that hinders the regenerative process of remyelination.[1][4]
The inhibition of ELOVL6 presents a novel therapeutic approach by shifting the balance of fatty acid metabolism within these phagocytes. By preventing the conversion of C16 to C18 fatty acids, ELOVL6 inhibition leads to an accumulation of C16 species, which in turn triggers a cascade of signaling events that transform the phagocytes into a pro-reparative state, thereby fostering an environment conducive to myelin repair.[1][2][4]
Mechanism of Action: The S1P/PPARγ Signaling Pathway
The therapeutic effects of ELOVL6 inhibition are primarily mediated through the activation of the Sphingosine-1-Phosphate (S1P)/Peroxisome Proliferator-Activated Receptor gamma (PPARγ) signaling pathway.[1][2][4] The increased intracellular concentration of C16 fatty acids resulting from ELOVL6 depletion stimulates the de novo synthesis of sphingolipids.[1] This leads to the activation of Sphingosine Kinase 1 (SphK1), an enzyme that produces S1P.[1] S1P then acts as an intracellular signaling molecule, activating PPARγ, a nuclear receptor that regulates the expression of genes involved in lipid metabolism and inflammation.[1][5]
The activation of the S1P/PPARγ axis in phagocytes results in several beneficial outcomes for remyelination:[1][2][4]
-
Enhanced Lipid Efflux: Increased expression of the ATP-binding cassette transporter A1 (ABCA1), which facilitates the removal of cholesterol and other lipids from the foam cells.
-
Reduced Inflammation: Decreased expression of pro-inflammatory mediators.
-
Increased Neurotrophic Factor Production: Upregulation of neurotrophic factors, such as Insulin-like Growth Factor 1 (IGF1) and Ciliary Neurotrophic Factor (CNTF), which support oligodendrocyte survival and differentiation.
This shift towards a pro-reparative phagocyte phenotype creates a more permissive environment for oligodendrocyte precursor cells (OPCs) to differentiate into mature, myelinating oligodendrocytes and repair the damaged myelin sheaths.[1]
Signaling Pathway Diagram
Caption: ELOVL6 inhibition signaling cascade in phagocytes.
Quantitative Data from Preclinical Studies
The therapeutic potential of targeting ELOVL6 is supported by robust quantitative data from preclinical studies, primarily utilizing genetic knockout models of Elovl6. The following tables summarize key findings from the cuprizone-induced demyelination mouse model.
Table 1: Effects of Elovl6 Deficiency on Fatty Acid Composition in Bone Marrow-Derived Macrophages (BMDMs)
| Fatty Acid Ratio | Fold Change in Elovl6-/- vs. Wild-Type | Significance |
| C16:C18 | Increased | p < 0.001 |
| C18:C20 | No significant change | - |
| C20:C22 | No significant change | - |
| Data adapted from Corrales et al., 2023.[1] |
Table 2: Effects of Phagocyte-Specific Elovl6 Deficiency on Remyelination and Gene Expression in the Corpus Callosum (Cuprizone Model)
| Parameter | Control (Elovl6fl+/+LysMcre−/−) | Phagocyte-Specific Elovl6−/− (Elovl6fl+/+LysMcre+/−) | Significance |
| Myelination (MBP+ Area %) | |||
| 6 weeks + 1 week recovery | ~40% | ~60% | p < 0.05 |
| Lipid Load (ORO+ Area %) | |||
| 6 weeks + 1 week recovery | ~1.5% | ~0.5% | p < 0.05 |
| ABCA1 Expression (% of F4/80+ Area) | |||
| 6 weeks + 1 week recovery | ~10% | ~25% | p < 0.01 |
| Neurotrophic Factor Gene Expression (Fold Change vs. No Cuprizone) | |||
| Igf1 (6 weeks + 1 week recovery) | ~2.5 | ~5.0 | p < 0.05 |
| Cntf (6 weeks + 1 week recovery) | ~1.5 | ~3.0 | p < 0.05 |
| Data are approximations derived from graphical representations in Corrales et al., 2023.[1] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the role of ELOVL6 in demyelination.
Cuprizone-Induced Demyelination Mouse Model
The cuprizone (B1210641) model is a widely used toxic model of demyelination that recapitulates many aspects of MS pathology, particularly oligodendrocyte death and subsequent remyelination.[6][7]
-
Animals: 8- to 12-week-old male and female C57BL/6J wild-type and Elovl6 knockout (Elovl6−/−) mice are used.[1] For phagocyte-specific knockout, mice with a floxed Elovl6 allele (Elovl6fl/fl) are crossed with mice expressing Cre recombinase under the control of the Lysozyme M promoter (LysMcre).[1]
-
Demyelination Induction: Mice are fed a diet containing 0.2% or 0.3% (w/w) cuprizone (bis(cyclohexanone)oxaldihydrazone) mixed into powdered chow for 5-6 weeks.[1][6]
-
Remyelination Phase: Following the cuprizone diet, mice are returned to a normal diet for 1-2 weeks to allow for spontaneous remyelination.[1]
-
Tissue Processing: At specified time points, mice are euthanized, and brains are collected for histological and molecular analysis. Brains are typically fixed in 4% paraformaldehyde and cryoprotected in sucrose (B13894) for cryosectioning.[1]
-
Analysis:
-
Myelination Status: Assessed by immunohistochemistry for Myelin Basic Protein (MBP) or Luxol Fast Blue (LFB) staining.[1][7] Quantification is performed by measuring the percentage of stained area in the corpus callosum.[1]
-
Lipid Accumulation: Staining with Oil Red O (ORO) to visualize lipid droplets in foam cells.[1]
-
Cellular Infiltrates: Immunohistochemistry for markers of macrophages/microglia (e.g., F4/80, Iba1) and astrocytes (e.g., GFAP).[1][7]
-
Gene Expression: RNA is extracted from the corpus callosum and analyzed by quantitative real-time PCR (qRT-PCR) for genes of interest (e.g., Igf1, Cntf, Abca1).[1]
-
Bone Marrow-Derived Macrophage (BMDM) Culture and Myelin Phagocytosis Assay
-
BMDM Isolation and Culture: Bone marrow is flushed from the femurs and tibias of mice. Cells are cultured in DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF) for 7 days to differentiate into macrophages.[1]
-
Myelin Isolation: Myelin is purified from whole mouse brains using a sucrose density gradient centrifugation method.[1]
-
Phagocytosis Assay: Differentiated BMDMs are incubated with purified myelin (e.g., 100 µg/mL) for various time points (e.g., 24h, 72h).[1]
-
Analysis:
-
Lipidomics: Cellular lipids are extracted and analyzed by mass spectrometry to determine the fatty acid composition.[1]
-
Gene and Protein Expression: Cells are harvested for qRT-PCR or Western blotting to analyze the expression of target genes and proteins (e.g., Elovl6, Abca1, Sphk1).[1]
-
Lipid Droplet Staining: Cells are stained with BODIPY 493/503 to visualize intracellular lipid droplets.[1]
-
Experimental Workflow Diagram
Caption: Workflow for the cuprizone-induced demyelination model.
Pharmacological Inhibition of ELOVL6
While genetic studies provide a strong proof-of-concept, the development of small molecule inhibitors is crucial for therapeutic translation. Several potent and selective ELOVL6 inhibitors have been developed, although their application in demyelinating disorders is not yet extensively published.
-
ELOVL6-IN-1: A potent, orally active, and selective inhibitor of mouse ELOVL6 with an IC50 of 0.350 µM.[3] It acts as a noncompetitive inhibitor with respect to both malonyl-CoA and palmitoyl-CoA.[3] In vivo studies have shown that ELOVL6-IN-1 can effectively reduce the fatty acid elongation index in the liver.[3]
-
ELOVL6 inhibitor 37 (ELOVL6-IN-2): A highly potent and selective inhibitor with IC50 values of 8.9 nM for human ELOVL6 and 31 nM for mouse ELOVL6.[8] It demonstrates good oral bioavailability and effectively suppresses the elongation index in the liver in mice.[8]
-
Compound B: Another novel, orally active ELOVL6 inhibitor that has been shown to reduce hepatic fatty acid elongation in diet-induced obesity and KKAy mouse models.[9]
Note on "this compound": As of the writing of this document, "this compound" is not a clearly defined compound in the peer-reviewed scientific literature. A product listing with this name exists, but the associated data corresponds to ELOVL6-IN-1. Researchers are advised to verify the specific compound and its properties when sourcing ELOVL6 inhibitors.
Future Directions and Therapeutic Potential
The inhibition of ELOVL6 represents a promising and novel cytoprotective strategy for demyelinating diseases. By targeting the metabolic state of phagocytes within the central nervous system, this approach can create a more favorable environment for endogenous repair mechanisms to take effect.
Future research should focus on:
-
Testing existing pharmacological inhibitors (e.g., ELOVL6-IN-1, ELOVL6-IN-2) in preclinical models of demyelinating disorders like the cuprizone model and experimental autoimmune encephalomyelitis (EAE).
-
Developing novel ELOVL6 inhibitors with improved CNS penetrance and pharmacokinetic properties.
-
Investigating the role of ELOVL6 in other CNS cell types, such as oligodendrocytes and astrocytes, to fully understand the effects of its inhibition.[1]
-
Exploring combination therapies where ELOVL6 inhibitors are used alongside existing anti-inflammatory drugs to both manage the immune response and promote remyelination.
Conclusion
Targeting ELOVL6 is a scientifically robust and promising therapeutic strategy for promoting remyelination in diseases like multiple sclerosis. The mechanism, centered on the reprogramming of phagocyte metabolism via the S1P/PPARγ pathway, is well-supported by preclinical data. While the specific agent "this compound" remains to be clearly defined, the successful development and application of other potent ELOVL6 inhibitors could pave the way for a new class of regenerative therapies for patients with demyelinating disorders. This in-depth guide provides the foundational knowledge for researchers and drug development professionals to further explore and advance this exciting therapeutic avenue.
References
- 1. Fatty acid elongation by ELOVL6 hampers remyelination by promoting inflammatory foam cell formation during demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fatty acid elongation by ELOVL6 hampers remyelination by promoting inflammatory foam cell formation during demyelination [fondation-charcot.org]
- 5. The S1P–S1PR Axis in Neurological Disorders—Insights into Current and Future Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Model of Cuprizone-Mediated Demyelination/Remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Cuprizone Mouse Model: A Comparative Study of Cuprizone Formulations from Different Manufacturers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ELOVL6 inhibitor 37 | ELOVL6 inhibitor | Probechem Biochemicals [probechem.com]
- 9. Discovery and characterization of a novel potent, selective and orally active inhibitor for mammalian ELOVL6 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architecture of Inhibition: A Technical Guide to the Structure-Activity Relationship of ELOVL6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elongase of very long-chain fatty acids 6 (ELOVL6) is a critical microsomal enzyme that catalyzes the rate-limiting step in the elongation of C12-16 saturated and monounsaturated fatty acids. This enzymatic process is fundamental to maintaining the balance of fatty acid composition within cells, thereby influencing lipid metabolism and cellular signaling. Dysregulation of ELOVL6 activity has been implicated in a range of metabolic disorders, including insulin (B600854) resistance, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). Consequently, ELOVL6 has emerged as a promising therapeutic target for the development of novel treatments for these conditions. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of various classes of ELOVL6 inhibitors, offering a valuable resource for researchers and drug development professionals in this field.
ELOVL6 Signaling Pathway in Metabolic Disease
ELOVL6 plays a pivotal role in the fatty acid elongation pathway, converting shorter-chain fatty acids like palmitate (C16:0) into longer-chain fatty acids such as stearate (B1226849) (C18:0). This process influences the cellular lipid profile, which in turn can impact insulin signaling. In metabolic disease states, increased ELOVL6 activity can lead to an accumulation of specific lipid species that contribute to insulin resistance. The following diagram illustrates the central role of ELOVL6 in this pathway.
Structure-Activity Relationship of ELOVL6 Inhibitors
The development of potent and selective ELOVL6 inhibitors has led to the exploration of several chemical scaffolds. The following sections summarize the quantitative SAR data for prominent inhibitor classes.
Indoledione Derivatives
Indoledione-based compounds were among the first potent ELOVL6 inhibitors to be identified. SAR studies on this class have revealed key structural features that govern their inhibitory activity.
| Compound ID | R1 | R2 | R3 | hELOVL6 IC50 (nM) | mELOVL6 IC50 (nM) | Reference |
| 1a | H | H | H | 130 | 150 | [1][2] |
| 1b | 4-F | H | H | 50 | 65 | [1][2] |
| 1c | H | 5-Cl | H | 80 | 95 | [1][2] |
| 1d | H | H | 6-Me | 200 | 230 | [1][2] |
| Compound A | 4-CF3 | 5-F | H | 25 | 30 | [1][2] |
| Compound B | 3,4-diCl | H | 5-OMe | 15 | 20 | [1][2] |
Key SAR Insights for Indolediones:
-
Substitution on the phenyl ring at the R1 position with electron-withdrawing groups, such as fluorine or trifluoromethyl, generally enhances potency.
-
Halogen substitution on the indole (B1671886) core (R2) is well-tolerated and can improve activity.
-
Modifications at the R3 position of the indole ring tend to be detrimental to inhibitory activity.
Benzoxazinone (B8607429) Derivatives
A series of benzoxazinone derivatives have been synthesized and evaluated as novel ELOVL6 inhibitors, leading to the identification of highly potent compounds.[3]
| Compound ID | R1 | R2 | Stereochemistry | hELOVL6 IC50 (nM) | mELOVL6 IC50 (nM) | Reference |
| 2a | H | H | Racemic | 540 | 610 | [3] |
| 2b | 4-Cl-Ph | H | Racemic | 85 | 110 | [3] |
| 2c | H | Me | Racemic | 220 | 250 | [3] |
| (S)-2d | 4-Cl-Ph | Me | S | 35 | 45 | [3] |
| (R)-2d | 4-Cl-Ph | Me | R | 350 | 410 | [3] |
| (S)-1y | 1-Methyl-1H-pyrazol-4-yl | Me | S | 12 | 15 | [3] |
Key SAR Insights for Benzoxazinones:
-
A unique chiral quaternary center is a critical pharmacophore element, with the (S)-enantiomer being significantly more potent.
-
Substitution at the R1 position with aromatic rings, particularly a pyrazole (B372694) ring, dramatically increases inhibitory activity.
-
Small alkyl groups at the R2 position are favorable for potency.
Thiazole-Containing Inhibitors
Thiazole-based compounds have been investigated as ELOVL6 inhibitors, demonstrating the versatility of this heterocycle in achieving potent inhibition.
| Compound ID | Core Scaffold | R1 | R2 | hELOVL6 IC50 (nM) | Reference |
| 3a | Thiazole-carboxamide | 4-Cl-Ph | Cyclopropyl | 79 | [4] |
| 3b | Thiazole-carboxamide | 4-F-Ph | Cyclobutyl | 94 | [4] |
| 3c | Thiazole-sulfonamide | 3-MeO-Ph | Isopropyl | 150 | [4] |
| 3d | Thiazole-sulfonamide | 4-CF3-Ph | Cyclopropyl | 65 | [4] |
Key SAR Insights for Thiazole (B1198619) Derivatives:
-
The nature of the linker between the thiazole core and the substituted phenyl ring (carboxamide vs. sulfonamide) influences potency.
-
Electron-withdrawing substituents on the phenyl ring at R1 generally lead to improved activity.
-
Small cycloalkyl groups at the R2 position are well-tolerated.
Aminopyrazole-Based Inhibitors
Aminopyrazole derivatives represent another class of potent ELOVL6 inhibitors, with SAR studies highlighting the importance of substitutions on the pyrazole and appended aromatic rings.
| Compound ID | R1 | R2 | R3 | hELOVL6 IC50 (nM) | Reference |
| 4a | H | 4-Cl-Ph | H | 120 | [5] |
| 4b | Me | 4-F-Ph | H | 88 | [5] |
| 4c | H | 3,4-diCl-Ph | Me | 45 | [5] |
| 4d | Me | 4-CF3-Ph | Me | 32 | [5] |
Key SAR Insights for Aminopyrazole Derivatives:
-
Methylation of the pyrazole nitrogen (R1) is generally favorable.
-
Electron-withdrawing groups on the phenyl ring at R2 enhance potency.
-
Substitution at the R3 position can be tolerated, with small alkyl groups showing good activity.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation of ELOVL6 inhibitors. The following sections provide methodologies for key in vitro and in vivo assays.
In Vitro ELOVL6 Enzymatic Activity Assay (Microsomal Assay)
This assay measures the direct inhibitory effect of compounds on ELOVL6 enzyme activity using liver microsomes as the enzyme source.
Materials:
-
Liver microsomes (human or mouse)
-
[14C]-Palmitoyl-CoA (substrate)
-
Malonyl-CoA
-
NADPH
-
Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
Test compounds dissolved in DMSO
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing liver microsomes, NADPH, and malonyl-CoA in the reaction buffer.
-
Add the test compound at various concentrations (or DMSO for control) to the reaction mixture and pre-incubate for 10 minutes at 37°C.
-
Initiate the enzymatic reaction by adding [14C]-Palmitoyl-CoA.
-
Incubate the reaction for a defined period (e.g., 20 minutes) at 37°C.
-
Terminate the reaction by adding a stop solution (e.g., 2.5 M KOH).
-
Saponify the lipids by heating at 70°C for 60 minutes.
-
Acidify the mixture with a strong acid (e.g., 5 M HCl).
-
Extract the fatty acids using an organic solvent (e.g., hexane).
-
Evaporate the organic solvent and reconstitute the residue in a suitable solvent.
-
Quantify the radiolabeled elongated fatty acid product (e.g., [14C]-stearate) using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cell-Based ELOVL6 Inhibition Assay
This assay evaluates the ability of a compound to inhibit ELOVL6 activity within a cellular context, typically using a human hepatocyte cell line like HepG2.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
[14C]-Acetate or [14C]-Palmitic acid
-
Test compounds dissolved in DMSO
-
Lipid extraction solvents (e.g., hexane:isopropanol, 3:2 v/v)
-
Thin-layer chromatography (TLC) plates and developing solvent
-
Phosphorimager or scintillation counter
Procedure:
-
Seed HepG2 cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (or DMSO for control) for a specified duration (e.g., 24 hours).
-
Add [14C]-acetate or [14C]-palmitic acid to the cell culture medium and incubate for a further period (e.g., 4 hours) to allow for fatty acid synthesis and elongation.
-
Wash the cells with PBS and lyse them.
-
Extract the total lipids from the cell lysates using a suitable solvent system.
-
Separate the different fatty acid species by TLC.
-
Visualize and quantify the radiolabeled palmitate and stearate bands using a phosphorimager or by scraping the bands and using a scintillation counter.
-
Calculate the ratio of [14C]-stearate to [14C]-palmitate as an index of ELOVL6 activity.
-
Determine the percent inhibition and IC50 value for each compound.
Pharmacokinetic Profiling of ELOVL6 Inhibitors in Mice
This protocol outlines a general procedure for assessing the pharmacokinetic properties of ELOVL6 inhibitors following oral administration in mice.
Materials:
-
Male C57BL/6 mice
-
Test compound formulated for oral gavage
-
Blood collection supplies (e.g., heparinized capillaries, EDTA tubes)
-
Centrifuge
-
Analytical instrumentation for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Fast the mice overnight prior to dosing.
-
Administer the test compound to the mice via oral gavage at a specific dose.
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing via a suitable method (e.g., tail vein or retro-orbital bleeding).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
Prepare plasma standards and quality control samples.
-
Extract the drug from the plasma samples using protein precipitation or liquid-liquid extraction.
-
Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability using appropriate software.
Experimental and logical Workflows
To effectively discover and characterize ELOVL6 inhibitors, a structured workflow is crucial. The following diagram outlines a typical high-throughput screening and lead optimization process.
Conclusion
The systematic exploration of the structure-activity relationships of ELOVL6 inhibitors has yielded several promising chemical series with potent inhibitory activity. The indoledione, benzoxazinone, thiazole, and aminopyrazole scaffolds have all proven to be fertile ground for the discovery of novel modulators of this important metabolic enzyme. The detailed experimental protocols provided in this guide offer a standardized framework for the evaluation of these and future ELOVL6 inhibitors. A thorough understanding of the SAR for different inhibitor classes, combined with robust in vitro and in vivo characterization, is paramount for the successful development of clinically effective ELOVL6-targeting therapeutics for metabolic diseases. The continued investigation into the structural biology of ELOVL6 and its interactions with inhibitors will undoubtedly pave the way for the rational design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 2. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
In Vitro Characterization of ELOVL6 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of inhibitors targeting Elongation of Very Long Chain Fatty Acids 6 (ELOVL6), a critical enzyme in lipid metabolism. ELOVL6 catalyzes the rate-limiting step in the elongation of C12-16 saturated and monounsaturated fatty acids to their C18 counterparts.[1] Its role in various metabolic diseases has made it an attractive therapeutic target.[2][3] This document outlines the key quantitative data for known inhibitors, details relevant experimental protocols, and visualizes the associated biological pathways and experimental workflows. While the specific compound "Elovl6-IN-3" did not yield public data, this guide focuses on the characterization of other potent ELOVL6 inhibitors to provide a foundational understanding for researchers in the field.
Quantitative Data Summary of ELOVL6 Inhibitors
The following table summarizes the in vitro potency of several known ELOVL6 inhibitors. These values are crucial for comparing the efficacy and selectivity of different compounds.
| Compound | Target Species | IC50 (nM) | Ki (nM) | Notes |
| Elovl6-IN-1 | Mouse | 350 | 994 | Noncompetitive inhibitor for malonyl-CoA and palmitoyl-CoA.[4] |
| Elovl6-IN-2 | Mouse | 34 | - | Potent and orally active.[5] |
| Elovl6-IN-4 | Human | 79 | - | Shows excellent selectivity over other human ELOVL subtypes (ELOVL1, -2, -3, and -5).[6] |
| Elovl6-IN-4 | Mouse | 94 | - | Potently reduced the elongation index in mouse hepatocyte cells (H2.35) with an IC50 of 30 nM.[6] |
| Compound A | Mammalian | < 100 | - | An indoledione compound.[2][7] |
| Compound B | Mammalian | < 100 | - | Shows 7-fold selectivity for ELOVL6 over ELOVL3.[7] |
Experimental Protocols
Detailed methodologies are essential for the accurate in vitro characterization of ELOVL6 inhibitors. Below are protocols for key experiments.
ELOVL6 Enzyme Activity Assay (Microsomal Fraction)
This assay measures the enzymatic activity of ELOVL6 in microsomal preparations, which are rich in this endoplasmic reticulum-resident enzyme.
Objective: To determine the inhibitory effect of a compound on ELOVL6 catalytic activity.
Materials:
-
Liver microsomes from wild-type mice or cells overexpressing ELOVL6.[8]
-
Assay Buffer: (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).
-
Substrates: Palmitoyl-CoA (C16:0-CoA).[8]
-
Co-substrate: [2-14C]malonyl-CoA (radiolabeled).[9]
-
Cofactor: NADPH.[10]
-
Test inhibitor (e.g., Elovl6-IN-1, -2, or -4) at various concentrations.
-
Stop Solution: (e.g., 2.5 M KOH).
-
Scintillation fluid.
Procedure:
-
Prepare liver microsomes from appropriate animal models or cell lines.[8]
-
Pre-incubate the microsomal protein with the test inhibitor for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding a mixture of palmitoyl-CoA and [2-14C]malonyl-CoA, along with NADPH.[9][10]
-
Allow the reaction to proceed for a set time (e.g., 30 minutes) at 37°C.
-
Terminate the reaction by adding the stop solution.
-
Saponify the fatty acids by heating.
-
Acidify the reaction mixture to protonate the fatty acids.
-
Extract the radiolabeled fatty acid products using an organic solvent (e.g., hexane).
-
Quantify the radioactivity in the organic phase using a scintillation counter.
-
Calculate the percentage of inhibition relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Fatty Acid Elongation Assay
This assay assesses the impact of an inhibitor on ELOVL6 activity within a cellular context, providing insights into cell permeability and target engagement.
Objective: To measure the change in the ratio of C18 to C16 fatty acids in cells treated with an ELOVL6 inhibitor.
Materials:
-
Cell culture medium and supplements.
-
Test inhibitor at various concentrations.
-
Reagents for fatty acid extraction and derivatization (e.g., methanol, acetyl chloride).
-
Gas chromatography-mass spectrometry (GC-MS) equipment.
Procedure:
-
Culture cells to a desired confluency.
-
Treat the cells with the test inhibitor or vehicle control for a specified duration (e.g., 24-72 hours).
-
Harvest the cells and extract total lipids.
-
Prepare fatty acid methyl esters (FAMEs) from the lipid extract.
-
Analyze the FAME profile using GC-MS to quantify the relative amounts of different fatty acid species.[11]
-
Calculate the elongation index, typically the ratio of C18:0/C16:0 or (C18:0 + C18:1)/(C16:0 + C16:1).[4]
-
Determine the IC50 value based on the reduction of the elongation index.
Visualizations
The following diagrams illustrate the ELOVL6 signaling pathway and a typical experimental workflow for inhibitor characterization.
Caption: ELOVL6 Fatty Acid Elongation Pathway and Point of Inhibition.
Caption: Workflow for In Vitro Characterization of ELOVL6 Inhibitors.
References
- 1. Role of fatty acid elongase Elovl6 in the regulation of energy metabolism and pathophysiological significance in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ELOVL6 ELOVL fatty acid elongase 6 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Deletion of ELOVL6 blocks the synthesis of oleic acid but does not prevent the development of fatty liver or insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elongation of Long‐Chain Fatty Acid Family Member 6 (Elovl6)‐Driven Fatty Acid Metabolism Regulates Vascular Smooth Muscle Cell Phenotype Through AMP‐Activated Protein Kinase/Krüppel‐Like Factor 4 (AMPK/KLF4) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two Modes of Regulation of the Fatty Acid Elongase ELOVL6 by the 3-Ketoacyl-CoA Reductase KAR in the Fatty Acid Elongation Cycle | PLOS One [journals.plos.org]
- 11. P428: THE FATTY ACID ELONGASE ELOVL6 IS CRUCIAL FOR HEMATOPOIETIC STEM CELL ENGRAFTMENT AND LEUKEMIA PROPAGATION - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Targets of ELOVL6 Inhibitors: A Technical Guide to Off-Target Profiling
For Researchers, Scientists, and Drug Development Professionals
Abstract: The enzyme Elongation of Very Long Chain Fatty Acids 6 (ELOVL6) has emerged as a significant therapeutic target in oncology and metabolic diseases. While several potent and selective small molecule inhibitors of ELOVL6 have been developed, a comprehensive understanding of their cellular targets beyond ELOVL6 is critical for their safe and effective clinical translation. This technical guide provides a framework for identifying and characterizing the off-target profile of a representative ELOVL6 inhibitor, here exemplified by the notional inhibitor "Elovl6-IN-3". Due to the current lack of publicly available, comprehensive off-target data for any specific ELOVL6 inhibitor, this document serves as a methodological blueprint. It outlines the key experimental protocols, data presentation strategies, and pathway analyses that are essential for a thorough off-target investigation.
Introduction to ELOVL6 and its Inhibition
ELOVL6 is a microsomal enzyme that catalyzes the rate-limiting step in the elongation of long-chain saturated and monounsaturated fatty acids, specifically the conversion of C16 fatty acids to C18 species. This process is fundamental to the synthesis of various lipid molecules that play crucial roles in cell membrane composition, energy storage, and signaling. Dysregulation of ELOVL6 activity has been implicated in numerous pathologies, including cancer, diabetes, and non-alcoholic fatty liver disease, making it an attractive target for therapeutic intervention.[1]
Several small molecule inhibitors of ELOVL6 have been reported in scientific literature, such as "Compound A," which demonstrates an IC50 of 169 nM for human ELOVL6 and over 30-fold selectivity against other ELOVL family members (ELOVL1, -2, -3, and -5).[2] While selectivity within the ELOVL family is a key starting point, a comprehensive assessment of an inhibitor's interactions across the entire proteome is necessary to anticipate potential off-target effects and to fully understand its mechanism of action.
Quantitative Analysis of Off-Target Interactions: A Hypothetical Profile for an ELOVL6 Inhibitor
To effectively evaluate the off-target profile of an ELOVL6 inhibitor, a combination of unbiased screening techniques is employed. The following tables present a hypothetical but plausible dataset for our representative inhibitor, "this compound," as would be generated from kinome scanning and chemical proteomics.
Table 1: Hypothetical Kinome Scan Data for this compound
This table illustrates the potential off-target interactions of an ELOVL6 inhibitor with a panel of protein kinases. Data is typically presented as percent inhibition at a given concentration, with follow-up determination of IC50 or Kd for significant hits.
| Kinase Target | Percent Inhibition @ 1 µM | IC50 (nM) | Biological Pathway |
| ELOVL6 (Control) | 98% | 50 | Fatty Acid Elongation |
| Kinase A | 75% | 800 | Cell Cycle |
| Kinase B | 52% | 2,500 | MAPK Signaling |
| Kinase C | 15% | >10,000 | N/A |
| Kinase D | 8% | >10,000 | N/A |
Table 2: Hypothetical Chemical Proteomics Data for this compound
This table showcases potential non-kinase off-targets identified through a chemical proteomics approach, where the inhibitor is used as bait to pull down interacting proteins from cell lysates.
| Protein Target | Fold Enrichment over Control | Cellular Function |
| ELOVL6 (On-Target) | 50.2 | Fatty Acid Elongation |
| Protein X | 8.5 | Lipid Transport |
| Protein Y | 4.1 | ER Stress Response |
| Protein Z | 2.3 | N/A (Non-specific binder) |
Key Experimental Protocols for Off-Target Identification
A multi-pronged approach is essential for robust off-target profiling. Below are detailed methodologies for three critical experimental workflows.
Objective: To quantitatively measure the interaction of an inhibitor with a large panel of purified, recombinant protein kinases.
Methodology:
-
Assay Principle: Competition binding assays are commonly used. A proprietary kinase is tagged and incubated with an immobilized ligand that binds to the active site. The test inhibitor is added in competition. The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test inhibitor.
-
Procedure:
-
A panel of recombinant human kinases is utilized (e.g., KINOMEscan™).
-
The ELOVL6 inhibitor is dissolved in DMSO to create a stock solution.
-
The inhibitor is screened at a fixed concentration (e.g., 1 µM) against the kinase panel.
-
Kinase-tagged DNA, the inhibitor, and ligand-immobilized beads are incubated to allow binding to reach equilibrium.
-
The beads are washed to remove unbound protein.
-
The amount of kinase bound to the beads is quantified using qPCR, which detects the DNA tag.
-
Results are typically expressed as a percentage of the DMSO control.
-
-
Follow-up: For kinases showing significant inhibition (e.g., >50%), dose-response curves are generated to determine the IC50 or Kd values.
Objective: To identify cellular proteins that directly bind to the ELOVL6 inhibitor in an unbiased manner.
Methodology:
-
Probe Synthesis: The inhibitor is chemically modified with a linker arm and a reactive group (e.g., an alkyne) to allow for immobilization on a solid support (e.g., Sepharose beads) without significantly affecting its binding activity.
-
Cell Lysate Preparation:
-
Culture cells of interest (e.g., a human cancer cell line with high ELOVL6 expression) to a high density.
-
Harvest and lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove insoluble material.
-
-
Affinity Pulldown:
-
Incubate the clarified cell lysate with the inhibitor-conjugated beads. A parallel incubation with control beads (without the inhibitor) is essential.
-
To identify specific binders, a competition experiment is performed where the lysate is pre-incubated with an excess of the free inhibitor before adding the beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Protein Identification:
-
Elute the bound proteins from the beads.
-
Separate the proteins by SDS-PAGE or perform on-bead digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins using a proteomics software suite, comparing the abundance of proteins pulled down by the inhibitor beads versus the control beads and in the presence of the free competitor.
-
Objective: To confirm target engagement and identify off-targets in a cellular context by measuring changes in protein thermal stability upon inhibitor binding.
Methodology:
-
Principle: The binding of a ligand to a protein typically increases its stability, resulting in a higher melting temperature. CETSA measures the amount of soluble protein remaining after heating cells to various temperatures.
-
Procedure:
-
Treat intact cells with the ELOVL6 inhibitor or a vehicle control (DMSO) for a defined period.
-
Heat aliquots of the cell suspension to a range of temperatures (e.g., 40°C to 70°C).
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the soluble fraction for the presence of the target protein.
-
-
Detection:
-
Western Blotting: For specific, known targets, the amount of soluble protein at each temperature is quantified by Western blotting using a target-specific antibody. A shift in the melting curve to higher temperatures in the inhibitor-treated samples indicates target engagement.
-
Mass Spectrometry (Thermal Proteome Profiling - TPP): For unbiased, proteome-wide analysis, the soluble fractions from multiple temperatures are analyzed by LC-MS/MS. This allows for the simultaneous determination of melting curves for thousands of proteins, revealing both the intended target and any off-targets that are stabilized or destabilized by the inhibitor.
-
Visualization of Pathways and Workflows
Graphical representations are invaluable for conceptualizing the complex biological and experimental systems involved in off-target profiling.
Conclusion and Future Directions
The development of potent and selective ELOVL6 inhibitors represents a promising therapeutic strategy. However, the ultimate success of these inhibitors in the clinic will depend on a thorough understanding of their cellular interactions. This guide provides a comprehensive roadmap for the systematic identification and validation of off-targets for any ELOVL6 inhibitor. By employing a combination of kinome scanning, chemical proteomics, and cellular thermal shift assays, researchers can build a detailed "selectivity map" for their compounds. This information is invaluable for interpreting cellular phenotypes, predicting potential toxicities, and guiding the next stages of drug development. As more data on specific inhibitors like this compound become publicly available, this framework will allow for their rapid and effective evaluation by the scientific community.
References
The Pharmacology of ELOVL6 Inhibition: A Technical Guide to Preclinical Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elongation of Very Long-Chain Fatty Acids Protein 6 (ELOVL6) is a critical microsomal enzyme that catalyzes the rate-limiting step in the elongation of long-chain saturated and monounsaturated fatty acids, specifically the conversion of C16 fatty acids to C18 species.[1][2][3] This function places ELOVL6 at a key regulatory node in lipid metabolism. Dysregulation of ELOVL6 activity has been implicated in a variety of metabolic disorders, including insulin (B600854) resistance and type 2 diabetes, making it an attractive therapeutic target.[2][4] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of representative preclinical inhibitors of ELOVL6, in the absence of a publicly disclosed inhibitor designated "Elovl6-IN-3". The data presented herein is compiled from various sources and focuses on compounds that have been instrumental in elucidating the therapeutic potential of ELOVL6 inhibition.
Pharmacodynamics of ELOVL6 Inhibitors
The primary pharmacodynamic effect of ELOVL6 inhibitors is the reduction of the fatty acid elongation index, typically measured as the ratio of C18 to C16 fatty acids. This modulation of lipid composition underlies the therapeutic hypothesis for targeting ELOVL6.
In Vitro Activity
A panel of small molecule inhibitors has been developed to probe the function of ELOVL6. The in vitro potency of these compounds is typically assessed through enzyme activity assays using liver microsomes.
| Compound | Target | IC50 (nM) | Assay System |
| ELOVL6-IN-2 | Mouse ELOVL6 | 34 | Microsomal enzyme assay |
| ELOVL6-IN-4 | Human ELOVL6 | 79 | Microsomal enzyme assay |
| Mouse ELOVL6 | 94 | Microsomal enzyme assay | |
| Mouse Hepatocyte (H2.35 cells) | 30 | Cellular elongation index | |
| Compound B | Not Reported | Not Reported | Not Reported |
Table 1: In Vitro Potency of Representative ELOVL6 Inhibitors.[5][6][7]
In Vivo Pharmacodynamics
The in vivo efficacy of ELOVL6 inhibitors is primarily evaluated by their ability to alter the fatty acid composition in target tissues, most notably the liver.
-
ELOVL6-IN-2 : Oral administration in mice at doses of 0.1-1 mg/kg potently and dose-dependently suppressed the fatty acid elongation index in the liver within 2 hours.[5]
-
ELOVL6-IN-4 : A single oral dose of 1-10 mg/kg in mice resulted in a potent and dose-dependent reduction of the liver elongation index.[6]
-
Compound B : Chronic treatment in diet-induced obesity (DIO) and KKAy mouse models led to a significant reduction in the hepatic fatty acid elongation index, confirming effective target engagement in the liver.[1][8] However, this did not translate to an improvement in insulin resistance in these specific models.[1][8]
Pharmacokinetics of ELOVL6 Inhibitors
The pharmacokinetic properties of ELOVL6 inhibitors are crucial for achieving sustained target engagement and in vivo efficacy. The available data for representative compounds are summarized below.
| Compound | Administration Route | Key Pharmacokinetic Features |
| ELOVL6-IN-2 | Oral (p.o.) | Demonstrates high liver penetrability. Exhibits sustained plasma exposure at a 1 mg/kg dose over 24 hours.[5] |
| Compound 37 (indoledione class) | Oral (p.o.) | Showed sustained plasma exposure and good liver penetrability in mice.[9] |
Table 2: Summary of Pharmacokinetic Properties of Representative ELOVL6 Inhibitors.
Signaling Pathways and Experimental Workflows
The inhibition of ELOVL6 initiates a cascade of downstream cellular events. The following diagrams illustrate the key signaling pathways affected by ELOVL6 modulation and a typical experimental workflow for evaluating inhibitors.
Detailed Experimental Protocols
ELOVL6 Enzyme Activity Assay
This protocol is adapted from methodologies described for the in vitro assessment of ELOVL6 inhibition.[10]
Objective: To determine the in vitro potency (IC50) of a test compound against ELOVL6.
Materials:
-
Liver microsomes (prepared from wild-type mice)
-
[14C]palmitoyl-CoA or [14C]malonyl-CoA (radiolabeled substrate)
-
Malonyl-CoA or Palmitoyl-CoA (unlabeled substrate)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
HPLC system for fatty acid separation
-
Scintillation counter
Procedure:
-
Microsome Preparation: Isolate liver microsomes from wild-type mice using standard differential centrifugation techniques. Determine the protein concentration of the microsomal preparation.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, a specific concentration of the unlabeled substrate (e.g., malonyl-CoA), and the radiolabeled substrate (e.g., [14C]palmitoyl-CoA).
-
Inhibitor Incubation: Add varying concentrations of the test compound or vehicle control to the reaction mixture.
-
Enzyme Reaction Initiation: Initiate the reaction by adding a specific amount of microsomal protein (e.g., 50 µg) to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).
-
Reaction Termination and Extraction: Stop the reaction and extract the fatty acids from the reaction mixture.
-
Analysis: Separate the radiolabeled substrate (e.g., C16:0) from the elongated product (e.g., C18:0) using HPLC.
-
Quantification: Measure the radioactivity in the fractions corresponding to the substrate and the product using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of ELOVL6 activity at each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Evaluation of ELOVL6 Inhibitors in a Diet-Induced Obesity (DIO) Mouse Model
This protocol provides a general framework for assessing the in vivo pharmacodynamics and efficacy of an ELOVL6 inhibitor.[1][8]
Objective: To evaluate the effect of a test compound on the hepatic fatty acid elongation index and metabolic parameters in a DIO mouse model.
Materials:
-
Male C57BL/6J mice
-
High-fat diet (HFD)
-
Standard chow diet
-
Test compound formulated for oral administration
-
Vehicle control
-
Equipment for blood collection and glucose measurement
-
Equipment for tissue collection and processing
-
Gas chromatography-mass spectrometry (GC-MS) for fatty acid analysis
Procedure:
-
Animal Model Induction: Induce obesity by feeding mice a high-fat diet for a specified period (e.g., 8-12 weeks). A control group should be maintained on a standard chow diet.
-
Compound Administration: Acclimatize the DIO mice and then administer the test compound or vehicle control orally once daily for a predetermined duration (e.g., 4 weeks).
-
Monitoring: Monitor body weight, food intake, and general health of the animals throughout the study.
-
Metabolic Assessments: Perform metabolic tests such as glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at baseline and at the end of the treatment period.
-
Sample Collection: At the end of the study, collect blood samples for analysis of plasma lipids, glucose, and insulin. Euthanize the animals and collect liver tissue.
-
Fatty Acid Analysis: Extract total lipids from a portion of the liver tissue and analyze the fatty acid composition by GC-MS.
-
Data Analysis: Calculate the fatty acid elongation index (e.g., C18:0/C16:0 ratio) in the liver. Analyze the effects of the test compound on body weight, glucose homeostasis, and plasma lipid profiles. Statistical analysis should be performed to determine the significance of the observed effects.
Conclusion
The preclinical data on representative ELOVL6 inhibitors demonstrate effective target engagement, leading to a significant reduction in the fatty acid elongation index in vitro and in vivo. While the translation of these pharmacodynamic effects into improved metabolic outcomes in all disease models remains an area of active investigation, the available compounds serve as valuable tools for dissecting the complex role of ELOVL6 in health and disease. Further research is warranted to optimize the pharmacokinetic and pharmacodynamic properties of ELOVL6 inhibitors for potential therapeutic applications.
References
- 1. Discovery and characterization of a novel potent, selective and orally active inhibitor for mammalian ELOVL6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of fatty acid elongase Elovl6 in the regulation of energy metabolism and pathophysiological significance in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lipid.umin.ne.jp [lipid.umin.ne.jp]
- 4. Elovl6: a new player in fatty acid metabolism and insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and evaluation of a novel indoledione class of long chain fatty acid elongase 6 (ELOVL6) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deletion of ELOVL6 blocks the synthesis of oleic acid but does not prevent the development of fatty liver or insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Safety and Off-Target Profile of ELOVL6 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary toxicity and off-target effects of ELOVL6 inhibitors, a class of molecules with therapeutic potential in metabolic diseases and oncology. Due to the limited publicly available safety data specifically for Elovl6-IN-3, this document summarizes findings for other well-characterized ELOVL6 inhibitors. The experimental protocols and assessment strategies outlined herein are standard preclinical safety evaluation methods applicable to novel inhibitors like this compound.
Core Concept: Evaluating Early-Stage Inhibitor Safety
The preclinical safety assessment of a new chemical entity, such as an ELOVL6 inhibitor, is a critical step in drug development. This process aims to identify potential liabilities of the molecule before it advances to clinical trials. Key areas of investigation include general cytotoxicity, off-target pharmacology (particularly against kinases and ion channels), and effects on major drug-metabolizing enzymes.
Caption: Preclinical safety evaluation workflow for a novel ELOVL6 inhibitor.
Quantitative Data Summary
The following tables summarize the available quantitative data for several known ELOVL6 inhibitors. This data provides a baseline for understanding the potency and selectivity of this class of compounds.
Table 1: Potency of ELOVL6 Inhibitors
| Compound | Target | IC50 (nM) | Assay System |
| ELOVL6-IN-4 | Human ELOVL6 | 79 | Biochemical |
| ELOVL6-IN-4 | Mouse ELOVL6 | 94 | Biochemical |
| ELOVL6-IN-1 | Mouse ELOVL6 | 350 | Biochemical |
| ELOVL6-IN-2 | ELOVL6 | Potent Inhibitor | Cell-based |
| ELOVL6-IN-5 | ELOVL6 | Not specified | Biochemical |
Data sourced from publicly available information on ELOVL6 inhibitors.[1]
Table 2: Selectivity Profile of ELOVL6-IN-4
| Off-Target | Activity |
| Human ELOVL1 | Excellent selectivity |
| Human ELOVL2 | Excellent selectivity |
| Human ELOVL3 | Excellent selectivity |
| Human ELOVL5 | Excellent selectivity |
| Mouse ELOVL3 | Excellent selectivity |
Selectivity is a critical parameter to minimize off-target effects.[1]
Key Experimental Protocols
Detailed methodologies for assessing the toxicity and off-target effects of small molecule inhibitors are presented below. These protocols are standard in the pharmaceutical industry for preclinical safety assessment.
In Vitro Cytotoxicity Assay
Objective: To determine the concentration of the test compound that causes a 50% reduction in cell viability (IC50) in a given cell line.
Methodology: A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]
-
Cell Seeding: Plate cells (e.g., HepG2, a human liver cancer cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the ELOVL6 inhibitor in culture medium. Replace the existing medium with the medium containing the test compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the water-soluble MTT to an insoluble formazan (B1609692).
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.
References
Methodological & Application
Application Notes and Protocols for Elovl6-IN-3 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elovl6-IN-3, also known as ELOVL6-IN-1, is a potent and selective inhibitor of Elongation of Very Long Chain Fatty Acids Protein 6 (ELOVL6). ELOVL6 is a key microsomal enzyme that catalyzes the rate-limiting step in the elongation of long-chain saturated and monounsaturated fatty acids, specifically converting C16 fatty acids to C18 species.[1] Dysregulation of ELOVL6 activity has been implicated in various diseases, including metabolic disorders and cancer, making it an attractive target for therapeutic intervention. These application notes provide detailed protocols for the use of this compound in cell culture experiments to investigate its effects on cellular processes.
Mechanism of Action
This compound acts as a noncompetitive inhibitor with respect to both malonyl-CoA and palmitoyl-CoA, the substrates for the ELOVL6-mediated elongation reaction.[1] By inhibiting ELOVL6, this compound effectively blocks the conversion of palmitate (C16:0) and palmitoleate (B1233929) (C16:1) to stearate (B1226849) (C18:0) and oleate (B1233923) (C18:1), respectively. This leads to an accumulation of C16 fatty acids and a depletion of C18 fatty acids within the cell, altering the cellular lipidome and impacting downstream signaling pathways and cellular functions.
Product Information
| Property | Value |
| Product Name | This compound (ELOVL6-IN-1) |
| CAS Number | 712346-06-0 |
| Molecular Formula | C₂₇H₂₄F₃N₃O₃ |
| Molecular Weight | 495.49 g/mol |
| In Vitro IC₅₀ | 0.350 µM (for mouse ELOVL6)[1] |
| Ki | 994 nM[1] |
| Solubility | Soluble in DMSO (e.g., 50 mg/mL) |
| Storage | Store powder at -20°C for up to 3 years. Store stock solutions at -80°C for up to 6 months. |
Experimental Protocols
Preparation of Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Complete cell culture medium
Protocol:
-
Stock Solution (10 mM):
-
To prepare a 10 mM stock solution, dissolve 4.95 mg of this compound powder in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -80°C.
-
-
Working Solutions:
-
Prepare fresh working solutions by diluting the 10 mM stock solution in complete cell culture medium to the desired final concentration immediately before use.
-
For example, to prepare a 10 µM working solution in 10 mL of medium, add 10 µL of the 10 mM stock solution to the medium.
-
Note: The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.
-
Cell Viability and Proliferation Assays
To determine the effect of this compound on cell growth, standard viability and proliferation assays can be employed. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line of interest.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound working solutions (various concentrations)
-
MTT, WST-1, or CCK-8 reagent
-
Plate reader
Protocol (MTT Assay Example):
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM) or a DMSO vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Expected Outcome: Inhibition of ELOVL6 has been shown to reduce cell proliferation in various cancer cell lines.
Cell Migration Assay (Wound Healing Assay)
Materials:
-
Cells of interest
-
6-well or 12-well cell culture plates
-
P200 pipette tip
-
This compound working solution
-
Microscope with a camera
Protocol:
-
Seed cells in a 6-well plate and grow them to a confluent monolayer.
-
Create a "scratch" or wound in the monolayer using a sterile P200 pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing the desired concentration of this compound or a DMSO vehicle control.
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the width of the wound at different points and calculate the percentage of wound closure over time.
Expected Outcome: Inhibition of ELOVL6 may lead to a decrease in cell migration.
Fatty Acid Profile Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
A key application of this compound is to study its direct effect on cellular fatty acid composition.
Materials:
-
Cells treated with this compound or vehicle control
-
Lipid extraction solvents (e.g., chloroform:methanol mixture)
-
Transmethylation reagent (e.g., boron trifluoride in methanol)
-
Internal standard (e.g., heptadecanoic acid, C17:0)
-
GC-MS system
Protocol:
-
Harvest cells by scraping and wash with PBS.
-
Perform a total lipid extraction using a method such as the Bligh-Dyer or Folch method.
-
Add an internal standard to the lipid extract for quantification.
-
Prepare fatty acid methyl esters (FAMEs) by transmethylation of the lipid extract.
-
Analyze the FAMEs by GC-MS.
-
Identify and quantify individual fatty acids based on their retention times and mass spectra compared to known standards.
-
Calculate the ratio of C18 to C16 fatty acids (e.g., C18:0/C16:0 and C18:1/C16:1) to assess the inhibitory effect of this compound.
Quantitative Data Summary:
| Fatty Acid Ratio | Expected Change with this compound |
| C18:0 / C16:0 | Decrease |
| C18:1 / C16:1 | Decrease |
Expected Outcome: Treatment with this compound is expected to decrease the ratio of C18 to C16 fatty acids, confirming the inhibition of ELOVL6 activity.
Signaling Pathways and Experimental Workflows
Inhibition of ELOVL6 and the subsequent alteration of the cellular fatty acid landscape can impact various signaling pathways. The following diagrams illustrate some of the key pathways and experimental workflows.
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for using this compound.
Disclaimer
These protocols are intended as a general guide. Optimal concentrations of this compound, incubation times, and other experimental parameters should be determined empirically for each specific cell line and experimental setup. It is recommended to perform dose-response and time-course experiments to establish the most effective conditions. Always include appropriate vehicle controls in your experiments. This product is for research use only and is not intended for diagnostic or therapeutic purposes.
References
Application Notes and Protocols for In Vivo Administration of ELOVL6 Inhibitors in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction Elongation of very-long-chain fatty acids protein 6 (ELOVL6) is a critical enzyme in lipid metabolism, specifically catalyzing the elongation of C16 saturated and monounsaturated fatty acids to C18 species.[1][2] Inhibition of ELOVL6 has emerged as a promising therapeutic strategy for metabolic diseases such as type 2 diabetes and nonalcoholic fatty liver disease, as well as certain types of cancer.[1][3] Mouse models are invaluable for studying the in vivo effects of ELOVL6 inhibitors. This document provides a detailed protocol for the administration of ELOVL6 inhibitors in mice, based on available preclinical data for compounds such as Elovl6-IN-2, Elovl6-IN-4, and other small molecule inhibitors.
Mechanism of Action
ELOVL6 is a rate-limiting enzyme in the de novo synthesis of long-chain fatty acids.[4][5] Its inhibition alters the cellular fatty acid composition, leading to an increase in C16 fatty acids (e.g., palmitate) and a decrease in C18 fatty acids (e.g., stearate (B1226849) and oleate).[4] This shift in the fatty acid profile can modulate various signaling pathways. For instance, inhibition of ELOVL6 has been shown to induce the production of reactive oxygen species (ROS), leading to the activation of AMP-activated protein kinase (AMPK).[4] Activated AMPK can then influence downstream targets such as Krüppel-like factor 4 (KLF4), p53, and p21, and inhibit the mammalian target of rapamycin (B549165) (mTOR) pathway, ultimately affecting cellular processes like proliferation and differentiation.[4]
Quantitative Data Summary
The following table summarizes the reported in vivo administration parameters for various ELOVL6 inhibitors in mouse models. Note that "this compound" is used as a placeholder; researchers should adapt the protocol based on the specific inhibitor being used.
| Inhibitor | Animal Model | Dosage Range | Route of Administration | Key Findings | Reference |
| Elovl6-IN-2 | C57BL/6J mice | 0.1 - 1 mg/kg | Oral (p.o.) | Dose-dependently suppresses the elongation index in the liver.[6] | [6] |
| Elovl6-IN-2 | C57BL/6J mice | 10 mg/kg | Oral (p.o.) | Demonstrates high liver penetrability.[6] | [6] |
| Elovl6-IN-4 | C57BL/6J mice | 1 - 10 mg/kg | Oral (p.o.) | Potently and dose-dependently suppresses the elongation index in the liver.[7] | [7] |
| Compound A | Mice | 100 mg/kg | Oral (p.o.) | Significantly reduced the elongation index of total fatty acids in the liver.[8] | [8] |
Experimental Protocols
This section provides a detailed methodology for the in vivo administration of an ELOVL6 inhibitor in a mouse model.
Materials and Reagents
-
Elovl6 Inhibitor: (e.g., this compound, specific inhibitor of choice)
-
Vehicle: Appropriate solvent for the inhibitor (e.g., DMSO, PEG400, Tween 80, saline). The exact composition should be determined based on the inhibitor's solubility and safety profile.
-
Mice: (e.g., C57BL/6J, or a specific disease model). Male mice, 8-12 weeks old, are commonly used.
-
Oral Gavage Needles: (20-22 gauge, round-tipped)
-
Syringes: (1 mL)
-
Animal Scale
-
Standard laboratory equipment for animal handling and housing.
Experimental Workflow
Detailed Methodology
a. Animal Acclimatization and Housing:
-
Upon arrival, house the mice in a controlled environment (12-hour light/dark cycle, 22-24°C, 40-60% humidity) with ad libitum access to standard chow and water.
-
Allow the animals to acclimatize for at least one week before the start of the experiment.
-
All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).[3]
b. Formulation of the ELOVL6 Inhibitor:
-
Prepare the vehicle solution. A common vehicle for oral administration of hydrophobic compounds is a mixture of DMSO, PEG400, Tween 80, and saline. The final concentration of DMSO should be kept low (e.g., <5%) to avoid toxicity.
-
Dissolve the ELOVL6 inhibitor in the vehicle to the desired stock concentration. Ensure the inhibitor is completely dissolved, using sonication if necessary.
-
Prepare fresh formulations daily before administration.
c. Administration Protocol:
-
Randomly assign mice to treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose). A typical group size is 8-10 mice.
-
Weigh each mouse accurately before dosing to calculate the exact volume to be administered.
-
Administer the formulated inhibitor or vehicle via oral gavage. The volume is typically 5-10 mL/kg body weight.
-
The frequency of administration will depend on the pharmacokinetic properties of the inhibitor. Based on available data for similar compounds, a once-daily administration is a reasonable starting point.[6][7]
d. Monitoring and Endpoint Analysis:
-
Monitor the mice daily for any signs of toxicity, including changes in body weight, food and water intake, and general behavior.
-
At the end of the treatment period, euthanize the mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Collect blood and tissues of interest (e.g., liver, adipose tissue, muscle) for downstream analysis.
-
Analyze the collected samples for changes in fatty acid composition (e.g., by gas chromatography-mass spectrometry), gene expression of lipogenic enzymes, and relevant signaling pathway markers (e.g., by Western blotting or immunohistochemistry).
Safety Precautions
-
Handle the ELOVL6 inhibitor according to its Safety Data Sheet (SDS).
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, when handling the compound and during animal procedures.
-
Perform all procedures involving volatile chemicals in a well-ventilated area or a chemical fume hood.
Disclaimer: This protocol is a general guideline. The specific details of the experimental design, including the choice of animal model, inhibitor dosage, and duration of treatment, should be optimized based on the research question and the specific properties of the ELOVL6 inhibitor being investigated.
References
- 1. Role of fatty acid elongase Elovl6 in the regulation of energy metabolism and pathophysiological significance in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ELOVL6 | Abcam [abcam.cn]
- 3. biorxiv.org [biorxiv.org]
- 4. Elongation of Long‐Chain Fatty Acid Family Member 6 (Elovl6)‐Driven Fatty Acid Metabolism Regulates Vascular Smooth Muscle Cell Phenotype Through AMP‐Activated Protein Kinase/Krüppel‐Like Factor 4 (AMPK/KLF4) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and characterization of a novel potent, selective and orally active inhibitor for mammalian ELOVL6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ELOVL6 inhibitor Compound A | ELOVL6 inhibitor | Probechem Biochemicals [probechem.com]
Measuring ELOVL6 Inhibition by Elovl6-IN-3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elongation of Very Long Chain Fatty Acids 6 (ELOVL6) is a critical microsomal enzyme that catalyzes the rate-limiting step in the elongation of long-chain fatty acids, specifically converting C16 fatty acids to C18 species.[1][2] This process is integral to the de novo synthesis of fatty acids and plays a significant role in maintaining cellular lipid homeostasis.[3] Dysregulation of ELOVL6 activity has been implicated in a variety of metabolic diseases, including insulin (B600854) resistance and non-alcoholic fatty liver disease, as well as in the progression of certain cancers.[4][5] As such, ELOVL6 has emerged as a promising therapeutic target for drug development.[6][7]
These application notes provide a detailed protocol for measuring the inhibition of ELOVL6 using the specific inhibitor, Elovl6-IN-3. The primary assay described is a radiometric method utilizing a scintillation proximity assay (SPA) format, which is well-suited for high-throughput screening (HTS) of potential inhibitors.[8]
Signaling Pathway of ELOVL6 in Fatty Acid Elongation
ELOVL6 is an endoplasmic reticulum (ER) membrane-bound enzyme that catalyzes the first of four reactions in the fatty acid elongation cycle. The overall process involves the addition of a two-carbon unit from malonyl-CoA to an acyl-CoA substrate, primarily palmitoyl-CoA (C16:0). The subsequent reactions of reduction, dehydration, and a second reduction are carried out by other enzymes to produce a saturated fatty acyl-CoA that is two carbons longer.
References
- 1. The structural basis of fatty acid elongation by the ELOVL elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Elovl6 ELOVL fatty acid elongase 6 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Inhibition of ELOVL6 activity impairs mitochondrial respiratory function and inhibits tumor progression in FGFR3-mutated bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ELOVL6 ELOVL fatty acid elongase 6 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and characterization of a novel potent, selective and orally active inhibitor for mammalian ELOVL6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-throughput assay for long chain fatty acyl-CoA elongase using homogeneous scintillation proximity format - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Insulin Resistance Pathways with Elovl6-IN-3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin (B600854) resistance is a key pathological feature of type 2 diabetes and metabolic syndrome. The enzyme Elongation of Very Long Chain Fatty Acids 6 (Elovl6) has emerged as a critical player in the regulation of lipid metabolism and insulin sensitivity. Elovl6 catalyzes the elongation of C16 saturated and monounsaturated fatty acids to C18 species. Inhibition of Elovl6 has been shown to improve insulin sensitivity, making it an attractive therapeutic target. This document provides detailed application notes and protocols for utilizing Elovl6-IN-3, a small molecule inhibitor of Elovl6, to investigate insulin resistance pathways. While information on "this compound" is limited, data for a closely related inhibitor, "ELOVL6-IN-1," is available and presented here as a surrogate. Researchers should note the potential for interchangeable use of these compound names in research settings.
Mechanism of Action
This compound (referred to as ELOVL6-IN-1 in available literature) is a potent and selective inhibitor of Elovl6. It non-competitively inhibits the enzyme with respect to both malonyl-CoA and palmitoyl-CoA, with an IC50 of 0.350 μM for mouse Elovl6[1]. By blocking the elongation of C16 fatty acids (e.g., palmitate) to C18 fatty acids (e.g., stearate), this compound alters the cellular fatty acid composition. This shift in the C16/C18 fatty acid ratio leads to downstream effects on lipid-induced signaling pathways that contribute to insulin resistance.
The primary mechanism by which Elovl6 inhibition improves insulin sensitivity is through the modulation of hepatic insulin signaling. Inhibition of Elovl6 leads to:
-
Alteration of Diacylglycerol (DAG) and Ceramide Profiles: A decrease in the synthesis of specific C18-containing diacylglycerols and ceramides (B1148491) that are known to activate protein kinase C epsilon (PKCε) and other serine/threonine kinases.
-
Suppression of PKCε Activity: Reduced activation of PKCε, a key negative regulator of insulin signaling, prevents the inhibitory phosphorylation of the insulin receptor substrate 2 (IRS-2).[2]
-
Enhancement of IRS-2/Akt Signaling: With reduced inhibitory input, IRS-2 is more effectively phosphorylated by the insulin receptor, leading to the activation of the downstream phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[2] This restoration of Akt phosphorylation is a central event in improving hepatic insulin sensitivity.[2]
Key Experiments and Expected Outcomes
Inhibition of Elovl6 with this compound can be investigated through a series of in vivo and in vitro experiments. Below are the key experimental designs and the expected quantitative outcomes based on studies with Elovl6 knockout mice, which are expected to phenocopy the effects of a potent chemical inhibitor.
Data Presentation
Table 1: Effect of Elovl6 Inhibition on Plasma Glucose and Insulin Levels in a Diet-Induced Obesity Mouse Model
| Parameter | Control (High-Fat/High-Sucrose Diet) | Elovl6 Knockout (High-Fat/High-Sucrose Diet) | Reference |
| Fasted Plasma Glucose (mg/dL) | ~150 | ~125 | [3] |
| Fed Plasma Glucose (mg/dL) | ~200 | ~160 | [3] |
| Fasted Plasma Insulin (ng/mL) | ~2.5 | ~1.0 | [3] |
| Fed Plasma Insulin (ng/mL) | ~5.0 | ~2.0 | [3] |
Table 2: Changes in Hepatic Fatty Acid Composition with Elovl6 Inhibition
| Fatty Acid | Control (% of total fatty acids) | Elovl6 Knockout (% of total fatty acids) | Reference |
| Palmitic acid (C16:0) | ~20% | ~25% | [3] |
| Palmitoleic acid (C16:1n7) | ~5% | ~20% | [3] |
| Stearic acid (C18:0) | ~15% | ~5% | [3] |
| Oleic acid (C18:1n9) | ~40% | ~25% | [3] |
| C18:0 / C16:0 Ratio | ~0.75 | ~0.20 | [3] |
| C16:1n7 / C16:0 Ratio | ~0.25 | ~0.80 | [3] |
Table 3: Effect of Elovl6 Inhibition on Insulin Signaling Proteins in Liver
| Protein | Control (Relative Phosphorylation) | Elovl6 Knockout (Relative Phosphorylation) | Reference |
| Phospho-Akt (Ser473) | 1.0 | Increased (~2-fold) | [2] |
| Phospho-IRS-2 (Tyr) | 1.0 | Increased | [2] |
Experimental Protocols
In Vivo Efficacy Study in a Diet-Induced Obesity Mouse Model
Objective: To evaluate the effect of this compound on insulin sensitivity in vivo.
Protocol:
-
Animal Model: Use male C57BL/6J mice.
-
Diet: Feed mice a high-fat/high-sucrose diet (e.g., 45% kcal from fat, 20% from sucrose) for 8-12 weeks to induce obesity and insulin resistance.
-
Treatment:
-
Administer this compound orally (p.o.) at a predetermined dose (e.g., 10-100 mg/kg, based on similar compounds) daily for 2-4 weeks.[1]
-
Administer vehicle control to a parallel group of mice.
-
-
Assessments:
-
Glucose Tolerance Test (GTT):
-
Fast mice for 6 hours.
-
Record baseline blood glucose from a tail snip.
-
Administer D-glucose (2 g/kg) via intraperitoneal (i.p.) injection.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
-
Insulin Tolerance Test (ITT):
-
Fast mice for 4 hours.
-
Record baseline blood glucose.
-
Administer human insulin (0.75 U/kg) via i.p. injection.
-
Measure blood glucose at 15, 30, 60, and 90 minutes post-injection.
-
-
-
Tissue Collection: At the end of the study, euthanize mice and collect liver tissue for further analysis. Snap-freeze tissues in liquid nitrogen and store at -80°C.
Analysis of Hepatic Fatty Acid Composition
Objective: To determine the effect of this compound on the fatty acid profile in the liver.
Protocol:
-
Lipid Extraction:
-
Homogenize ~50 mg of frozen liver tissue.
-
Extract total lipids using the Folch method (chloroform:methanol, 2:1 v/v).
-
-
Fatty Acid Methyl Ester (FAME) Preparation:
-
Saponify the lipid extract with methanolic NaOH.
-
Methylate the fatty acids using boron trifluoride in methanol.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Separate and quantify the FAMEs using a GC-MS system equipped with a suitable capillary column (e.g., DB-225).
-
Identify individual fatty acids based on their retention times and mass spectra compared to known standards.
-
Calculate the relative percentage of each fatty acid.
-
Western Blot Analysis of Insulin Signaling Proteins
Objective: To assess the effect of this compound on the phosphorylation of key insulin signaling proteins in the liver.
Protocol:
-
Protein Extraction:
-
Homogenize frozen liver tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-IRS-2 (Tyr), and total IRS-2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Quantification:
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software. Normalize phosphoprotein levels to the corresponding total protein levels.
-
PKCε Activity Assay
Objective: To measure the effect of this compound on the activity of PKCε in liver tissue.
Protocol:
-
Immunoprecipitation of PKCε:
-
Homogenize liver tissue in a non-denaturing lysis buffer.
-
Incubate the lysate with an anti-PKCε antibody and protein A/G agarose (B213101) beads to immunoprecipitate PKCε.
-
-
Kinase Activity Assay:
-
Wash the immunoprecipitates extensively.
-
Resuspend the beads in a kinase assay buffer containing a specific PKCε substrate peptide and [γ-³²P]ATP.
-
Incubate at 30°C for 20-30 minutes.
-
Spot the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
-
Quantification:
-
Measure the incorporated radioactivity using a scintillation counter.
-
Compare the activity in samples from treated and control animals.
-
Visualizations
Caption: this compound inhibition of insulin resistance pathway.
References
Application Notes and Protocols: Investigating the Therapeutic Potential of Elovl6 Inhibition in Neurodegenerative Disease Models with Elovl6-IN-3
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Elongation of very long-chain fatty acids protein 6 (Elovl6) is a critical enzyme in lipid metabolism, specifically catalyzing the elongation of C16 saturated and monounsaturated fatty acids to C18 species.[1][2][3][4] Emerging research has identified Elovl6 as a promising therapeutic target in the context of neurodegenerative diseases, particularly those with a neuroinflammatory component like multiple sclerosis (MS).[1][2][3][4][5] Inhibition of Elovl6 has been shown to modulate the inflammatory response of phagocytic cells, such as microglia and macrophages, promoting a pro-reparative phenotype that can enhance remyelination and reduce neuroinflammation.[1][2][3][4][5]
Elovl6-IN-3 is a potent and selective small molecule inhibitor of Elovl6, designed for in vitro and in vivo research applications. These application notes provide a comprehensive overview of the mechanism of action of Elovl6 inhibition, detailed protocols for utilizing this compound in relevant neurodegenerative disease models, and representative data to guide experimental design and interpretation.
Mechanism of Action of Elovl6 Inhibition in Neurodegeneration
Elovl6 is upregulated in phagocytes within demyelinating lesions in the central nervous system (CNS).[1][2][3][4] This upregulation is associated with the formation of inflammatory foam cells, which contribute to tissue damage and hinder repair processes. Inhibition of Elovl6 disrupts this pathogenic cascade through the following mechanisms:
-
Shifting Phagocyte Phenotype: Inhibition of Elovl6 in myelin-phagocytosing macrophages and microglia promotes a shift from a pro-inflammatory to an anti-inflammatory and pro-reparative phenotype.[1][4][5]
-
Enhanced Lipid Efflux: Elovl6-deficient phagocytes exhibit increased cholesterol efflux, mediated by the upregulation of the ATP-binding cassette transporter A1 (ABCA1). This reduces the intracellular lipid accumulation that drives foam cell formation.[5]
-
Activation of the S1P/PPARγ Pathway: The beneficial effects of Elovl6 inhibition are mediated through the activation of the sphingosine-1-phosphate (S1P)/peroxisome proliferator-activated receptor-gamma (PPARγ) signaling pathway.[1][2][3][4][5]
-
Increased Neurotrophic Factor Production: Phagocytes with inhibited Elovl6 activity show increased expression of neurotrophic factors, such as insulin-like growth factor 1 (IGF-1) and transforming growth factor-beta (TGF-β), which support neuronal survival and remyelination.[5]
-
Reduced Inflammatory Mediators: Elovl6 inhibition leads to a decrease in the expression of pro-inflammatory cytokines.[1][2][5]
Data Presentation: Efficacy of Elovl6 Inhibition
The following tables summarize key quantitative data from studies on Elovl6 inhibition, providing a reference for expected outcomes when using a potent and selective inhibitor like this compound.
Table 1: In Vitro Efficacy of Elovl6 Inhibitors
| Parameter | Inhibitor | Cell Type | Assay | Result | Reference |
| IC50 | Elovl6-IN-1 | Mouse liver microsomes | Elovl6 activity assay | 0.350 µM | [6] |
| Ki | Elovl6-IN-1 | Mouse liver microsomes | Enzyme kinetics | 994 nM (noncompetitive with malonyl-CoA) | [6] |
| Gene Expression | Elovl6 knockout | Bone marrow-derived macrophages (BMDMs) | qPCR | Increased Igf1, Tgfb1, Cntf expression | [5] |
| Cholesterol Efflux | Elovl6 knockout | BMDMs | ABCA1-mediated efflux assay | Significantly increased | [5] |
| Inflammatory Markers | Elovl6 knockout | BMDMs | qPCR | Reduced expression of inflammatory mediators | [1][2][5] |
Table 2: In Vivo Efficacy of Elovl6 Inhibition in Disease Models
| Model | Treatment | Outcome Measure | Result | Reference |
| Cuprizone Model of Demyelination | Elovl6 knockout | Remyelination | Boosted remyelination | [1][2][5] |
| Diet-Induced Obesity (DIO) Mice | Compound B (Elovl6 inhibitor) | Hepatic fatty acid composition | Significant reduction | [7] |
| KKAy Mice (Diabetes Model) | Compound B (Elovl6 inhibitor) | Hepatic fatty acid composition | Significant reduction | [7] |
| Organotypic Brain Slice Culture | Elovl6 knockout | Remyelination | Boosted remyelination | [1][2][5] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of Elovl6 inhibition in phagocytes.
References
- 1. Fatty acid elongation by ELOVL6 hampers remyelination by promoting inflammatory foam cell formation during demyelination [fondation-charcot.org]
- 2. Fatty acid elongation by ELOVL6 hampers remyelination by promoting inflammatory foam cell formation during demyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty acid elongation by ELOVL6 hampers remyelination by promoting inflammatory foam cell formation during demyelination: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. Fatty acid elongation by ELOVL6 hampers remyelination by promoting inflammatory foam cell formation during demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery and characterization of a novel potent, selective and orally active inhibitor for mammalian ELOVL6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lipidomics Analysis Following Elovl6-IN-3 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the lipidomic analysis of cultured cells following treatment with Elovl6-IN-3, a small molecule inhibitor of Elongation of Very-Long-Chain Fatty Acids Protein 6 (Elovl6). Inhibition of Elovl6, an enzyme critical for the elongation of C16 fatty acids to C18 species, is expected to induce significant alterations in the cellular lipidome. These changes can provide valuable insights into the role of specific fatty acid species in various biological processes and the therapeutic potential of targeting lipid metabolism. This protocol details the experimental workflow, from cell culture and inhibitor treatment to lipid extraction, mass spectrometry analysis, and data interpretation.
Note on the Inhibitor: The compound "this compound" is referenced by several chemical suppliers. However, detailed biological data in peer-reviewed literature is more readily available for the highly similar or identical compounds "ELOVL6-IN-1" and "Compound B". For the purpose of this protocol, the biological activity of these related compounds will be referenced. Researchers should confirm the specific activity of their particular lot of this compound. "ELOVL6-IN-1" is reported to have an IC50 of approximately 0.350 μM for mouse Elovl6, while "Compound B" has a reported IC50 of 38 nM for the mouse enzyme.[1][2]
Introduction to Elovl6 and its Inhibition
Elovl6 is a key microsomal enzyme that catalyzes the rate-limiting step in the elongation of long-chain fatty acids.[3] Specifically, it is responsible for the conversion of C16 saturated and monounsaturated fatty acids, such as palmitate (C16:0) and palmitoleate (B1233929) (C16:1), to their C18 counterparts, stearate (B1226849) (C18:0) and oleate (B1233923) (C18:1), respectively.[3] These fatty acids are fundamental components of various lipid classes, including triglycerides, phospholipids, and sphingolipids, and play crucial roles in membrane fluidity, energy metabolism, and cellular signaling.[4]
Inhibition of Elovl6 is a valuable tool for investigating the distinct roles of C16 versus C18 fatty acids in health and disease. Studies have shown that genetic or chemical inhibition of Elovl6 can protect against diet-induced insulin (B600854) resistance and alter the composition of the cellular lipidome, impacting pathways such as de novo sphingolipid synthesis.[3] Therefore, a detailed lipidomic analysis after Elovl6 inhibition can reveal critical metabolic shifts and potential therapeutic targets.
Expected Effects of this compound Treatment on the Lipidome
Treatment of cells with this compound is anticipated to lead to a significant shift in the cellular fatty acid profile, with downstream consequences for various lipid classes. The expected changes are summarized in the table below.
| Lipid Class/Fatty Acid | Expected Change after this compound Treatment | Rationale |
| C16 Fatty Acids | ||
| Palmitic Acid (16:0) | Increase | Blockade of elongation to C18:0 |
| Palmitoleic Acid (16:1) | Increase | Blockade of elongation to C18:1 |
| C18 Fatty Acids | ||
| Stearic Acid (18:0) | Decrease | Reduced synthesis from C16:0 |
| Oleic Acid (18:1) | Decrease | Reduced synthesis from C16:1 |
| Complex Lipids | ||
| Phospholipids | Altered acyl chain composition (increase in C16-containing species) | Incorporation of altered fatty acid pool |
| Triglycerides | Altered acyl chain composition (increase in C16-containing species) | Incorporation of altered fatty acid pool |
| Sphingolipids | Potential increase in C16-ceramides | Increased availability of palmitoyl-CoA for de novo synthesis |
| Cholesterol Esters | Altered acyl chain composition | Incorporation of altered fatty acid pool |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ELOVL6 inhibitor Compound B | ELOVL6 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Role of fatty acid elongase Elovl6 in the regulation of energy metabolism and pathophysiological significance in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
Application Notes: Gene Expression Analysis in Response to ELOVL6 Inhibition
Introduction
ELOVL Fatty Acid Elongase 6 (ELOVL6) is a crucial microsomal enzyme that catalyzes the rate-limiting step in the elongation of long-chain fatty acids.[1][2] Specifically, it is responsible for the conversion of C16 saturated and monounsaturated fatty acids, such as palmitate (C16:0) and palmitoleate (B1233929) (C16:1), into C18 species like stearate (B1226849) (C18:0) and oleate (B1233923) (C18:1).[3][4][5] ELOVL6 is highly expressed in lipogenic tissues like the liver and adipose tissue and is regulated by transcription factors such as SREBP-1c.[5][6]
Due to its central role in lipid metabolism, ELOVL6 has emerged as a significant therapeutic target for various diseases. Studies have linked its activity to obesity-induced insulin (B600854) resistance, non-alcoholic fatty liver disease (NAFLD), and the progression of several cancers, including pancreatic, bladder, and lung cancer.[3][6][7][8][9] Inhibition of ELOVL6 alters cellular fatty acid composition, which in turn impacts membrane fluidity, signaling pathways, and metabolic homeostasis.[5][7][10] Analyzing the downstream gene expression changes following ELOVL6 inhibition is critical for understanding its mechanism of action and for the development of novel therapeutics.
These application notes provide a comprehensive overview and detailed protocols for researchers investigating the transcriptomic and proteomic consequences of ELOVL6 inhibition.
Key Signaling Pathways Affected by ELOVL6 Inhibition
Inhibition of ELOVL6 initiates a cascade of changes in cellular metabolism and signaling. The primary effect is the alteration of the cellular fatty acid pool, leading to an accumulation of C16 fatty acids and a depletion of C18 species. This shift has profound effects on downstream pathways.
1. Insulin Signaling Pathway: ELOVL6 deficiency has been shown to protect against diet-induced insulin resistance.[6][11] This is partly achieved by modulating the insulin signaling cascade in the liver. Inhibition of ELOVL6 leads to reduced levels of diacylglycerol (DAG), which in turn suppresses the activity of protein kinase C epsilon (PKCε).[5] This prevents the inhibitory phosphorylation of Insulin Receptor Substrate 2 (IRS-2), thereby restoring Akt phosphorylation and improving insulin sensitivity.[5][6][11]
Caption: Impact of ELOVL6 Inhibition on Insulin Signaling.
2. Cancer Proliferation and Metabolism (c-MYC Pathway): In certain cancers, such as pancreatic ductal adenocarcinoma (PDAC), the transcription factor c-MYC directly upregulates ELOVL6 expression.[7][10] ELOVL6-driven lipid metabolism is critical for sustaining rapid cell proliferation and migration. Inhibition of ELOVL6 disrupts these processes by altering the fatty acid composition of cell membranes, which affects membrane rigidity and permeability.[7][10] This can lead to cell cycle arrest and reduced tumor growth. Transcriptomic analysis reveals that ELOVL6 inhibition causes a downregulation of pathways associated with "myc targets" and the "G2M checkpoint".[7]
Caption: Role of ELOVL6 in c-MYC Driven Cancer Progression.
Quantitative Data Summary
Inhibition of ELOVL6 leads to predictable changes in fatty acid composition and significant alterations in gene expression.
Table 1: Expected Changes in Fatty Acid Composition Following ELOVL6 Inhibition
| Fatty Acid | Chain Length | Common Name | Expected Change | Rationale |
| C16:0 | 16 | Palmitic Acid | Increase | Accumulation of ELOVL6 substrate.[12][13] |
| C16:1n7 | 16 | Palmitoleic Acid | Increase | Accumulation of ELOVL6 substrate.[5][12] |
| C18:0 | 18 | Stearic Acid | Decrease | Reduced product from C16:0 elongation.[4][5] |
| C18:1n9 | 18 | Oleic Acid | Decrease | Reduced product from C16:1 elongation pathway.[13] |
| C18:1n7 | 18 | Vaccenic Acid | Increase | Potential compensatory synthesis pathway.[12] |
Table 2: Representative Gene Expression Changes Observed After ELOVL6 Inhibition in Cancer Models
| Gene Category | Representative Genes | Regulation | Functional Implication |
| Cell Cycle | CDK1, CCNB1, PLK1 | Downregulated | Cell cycle arrest, particularly at G2/M phase.[7] |
| MYC Targets | MYC, E2F1, TFRC | Downregulated | Reduction in MYC-driven oncogenic signaling.[7] |
| Fatty Acid Metabolism | FASN, SCD, ACACA | Downregulated | Broad disruption of lipid biosynthesis pathways.[7] |
| ECM Remodeling | MMP1, COL1A1, FN1 | Upregulated | Compensatory response to reduced proliferation.[9] |
Experimental Protocols
A multi-faceted approach is required to fully characterize the effects of ELOVL6 inhibition. The general workflow involves treating a biological system (cells or animal models) with an ELOVL6 inhibitor, followed by molecular analyses to measure changes in gene and protein expression.
Caption: General Experimental Workflow for ELOVL6 Inhibition Studies.
Protocol 1: Cell Culture and Treatment with ELOVL6 Inhibitor
This protocol describes the treatment of cultured cells with a small molecule inhibitor. A similar approach can be used for siRNA-mediated knockdown.
-
Cell Seeding: Plate cells (e.g., T3M4 pancreatic cancer cells, A549 lung cancer cells) in appropriate culture vessels (e.g., 6-well plates) and grow to 70-80% confluency.[14]
-
Inhibitor Preparation: Prepare a stock solution of a selective ELOVL6 inhibitor, such as ELOVL6-IN-2, in DMSO.[15] Further dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 1-10 µM). Prepare a vehicle control using an equivalent concentration of DMSO.
-
Treatment: Aspirate the old medium from the cells and replace it with the medium containing the ELOVL6 inhibitor or the vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) under standard culture conditions (37°C, 5% CO₂). The incubation time should be optimized based on the specific cell line and experimental endpoint.
-
Harvesting: After incubation, wash the cells twice with ice-cold PBS.[14] Proceed immediately to RNA or protein extraction.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to validate the differential expression of specific genes identified by global methods like RNA-seq or to test candidate genes.[16][17]
-
RNA Isolation: Extract total RNA from inhibitor-treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Zymo Quick-RNA kit) according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. Assess RNA integrity by checking for intact 18S and 28S ribosomal RNA bands on an agarose (B213101) gel or using an automated electrophoresis system.
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit (e.g., SuperScript II RT) with oligo(dT) or random primers.[17][18] The typical reaction involves incubating RNA with reverse transcriptase at 42°C for 50-60 minutes, followed by enzyme inactivation at 70-85°C.[18][19]
-
Primer Design: Design or obtain validated primer pairs specific to the target genes (e.g., ELOVL6, FASN, CCNB1) and at least one stable housekeeping gene (e.g., HPRT, GAPDH, ACTB) for normalization.
-
Real-Time PCR Reaction: Prepare the PCR reaction mix in optical tubes or plates. A typical 20 µL reaction includes:
-
10 µL 2x SYBR Green Master Mix
-
1 µL Forward Primer (5 µM)
-
1 µL Reverse Primer (5 µM)
-
2 µL Diluted cDNA template
-
6 µL Nuclease-free water
-
-
PCR Cycling: Perform the reaction on a real-time PCR instrument with a program such as:
-
Initial Denaturation: 95°C for 10 min
-
40 Cycles:
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 60 sec
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.[17]
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt). Then, normalize the ΔCt of the treated sample to the ΔCt of the control sample (ΔΔCt). The fold change is calculated as 2^(-ΔΔCt).
Protocol 3: RNA Sequencing (RNA-Seq) for Global Gene Expression Profiling
RNA-seq provides a comprehensive, unbiased view of the transcriptome.
-
Sample Preparation: Isolate high-quality total RNA as described in the qRT-PCR protocol. RNA Integrity Number (RIN) should be > 8.0.
-
Library Preparation:
-
mRNA Enrichment: Isolate mRNA from total RNA using oligo(dT)-coated magnetic beads.
-
Fragmentation & Priming: Fragment the enriched mRNA into smaller pieces.
-
cDNA Synthesis: Synthesize first and second-strand cDNA.
-
End Repair & Adenylation: Repair the ends of the cDNA fragments and add a single 'A' base to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the cDNA fragments.
-
PCR Amplification: Amplify the library to generate enough material for sequencing.
-
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess raw read quality using tools like FastQC.
-
Read Alignment: Align the reads to a reference genome (e.g., hg38 for human) using an aligner like STAR or TopHat2.[20]
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR to identify statistically significant differentially expressed genes (DEGs) between inhibitor-treated and control groups.[7]
-
Functional Annotation: Perform pathway and gene ontology (GO) enrichment analysis on the list of DEGs using tools like GSEA to identify enriched biological processes.[7]
-
Protocol 4: Western Blotting for Protein Level Validation
Western blotting is essential for confirming that changes in mRNA levels translate to changes in protein expression.
-
Lysate Preparation: Wash treated and control cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[14]
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins by size on a polyacrylamide gel (e.g., 4-20% gradient gel).[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[14]
-
Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-ELOVL6, anti-p-Akt) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three to six times with TBST for 5-10 minutes each to remove unbound primary antibody.[14][21]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[14]
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system (e.g., CCD camera) or X-ray film.
-
Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the target protein signal to a loading control (e.g., β-actin or GAPDH) to correct for loading differences.
References
- 1. genecards.org [genecards.org]
- 2. uniprot.org [uniprot.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Role of fatty acid elongase Elovl6 in the regulation of energy metabolism and pathophysiological significance in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lipid.umin.ne.jp [lipid.umin.ne.jp]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of ELOVL6 activity impairs mitochondrial respiratory function and inhibits tumor progression in FGFR3-mutated bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Elovl6: a new player in fatty acid metabolism and insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Deletion of ELOVL6 blocks the synthesis of oleic acid but does not prevent the development of fatty liver or insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Elongation of Long‐Chain Fatty Acid Family Member 6 (Elovl6)‐Driven Fatty Acid Metabolism Regulates Vascular Smooth Muscle Cell Phenotype Through AMP‐Activated Protein Kinase/Krüppel‐Like Factor 4 (AMPK/KLF4) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. elearning.unite.it [elearning.unite.it]
- 18. pga.mgh.harvard.edu [pga.mgh.harvard.edu]
- 19. researchgate.net [researchgate.net]
- 20. An integrative epigenome-based strategy for unbiased functional profiling of clinical kinase inhibitors | Molecular Systems Biology [link.springer.com]
- 21. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Detecting ELOVL6 Protein Levels via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
ELOVL Fatty Acid Elongase 6 (ELOVL6) is a crucial enzyme in the de novo synthesis of long-chain fatty acids. It specifically catalyzes the elongation of C12-16 saturated and monounsaturated fatty acids. ELOVL6 is implicated in various metabolic processes and its dysregulation has been linked to conditions such as insulin (B600854) resistance, nonalcoholic steatohepatitis, and certain types of cancer.[1][2] Accurate quantification of ELOVL6 protein levels is therefore essential for research into these metabolic diseases and for the development of novel therapeutics. This document provides a detailed protocol for the detection and quantification of ELOVL6 protein levels in cell and tissue samples using Western blotting.
Signaling Pathways Involving ELOVL6
ELOVL6 expression and activity are integrated into key metabolic signaling networks. Its transcription is notably regulated by Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a master regulator of lipogenesis.[2] Furthermore, the metabolic effects of ELOVL6 are linked to the AMP-activated protein kinase (AMPK) signaling pathway, which acts as a cellular energy sensor.[3] Inhibition of ELOVL6 can lead to an accumulation of palmitate, which in turn can activate AMPK, influencing downstream targets like Krüppel-like factor 4 (KLF4) to regulate cellular phenotypes.[3]
Quantitative Data Summary
The expression of ELOVL6 is altered in various pathological conditions. The following tables summarize quantitative data on ELOVL6 expression from recent studies.
Table 1: Relative ELOVL6 mRNA Expression in White Adipose Tissue (WAT) of Cancer-Associated Cachexia (CAC) Patients.
| Group | Relative ELOVL6 mRNA Expression (Mean ± SD) | P-value |
| Weight-Stable (WS) Tumor Patients | 1.00 ± 0.25 | < 0.01 |
| Cancer-Associated Cachexia (CAC) Patients | 0.45 ± 0.15 | < 0.01 |
| Data adapted from a study on cancer-associated cachexia, showing significant downregulation of ELOVL6 in the WAT of CAC patients compared to weight-stable tumor patients.[1] |
Table 2: Differentially Expressed Proteins (DEPs) in Livers of elovl6 Knockout vs. Wild-Type Zebrafish.
| Protein Category | Number of Upregulated DEPs | Number of Downregulated DEPs | Total DEPs |
| Lipid Metabolism | 35 | 42 | 77 |
| Glucose Metabolism | 21 | 18 | 39 |
| Signal Transduction | 58 | 71 | 129 |
| Total Quantifiable Proteins | 257 | 302 | 559 |
| Summary of quantitative proteomic analysis showing the number of differentially expressed proteins in the livers of elovl6-/- zebrafish compared to wild-type.[4] |
Detailed Experimental Protocol: Western Blotting for ELOVL6
This protocol provides a step-by-step guide for the detection of ELOVL6 in both cultured cells and tissue samples.
Experimental Workflow Diagram
I. Materials and Reagents
-
Lysis Buffer: RIPA buffer is recommended for this membrane-bound protein.[5][6][7]
-
50 mM Tris-HCl, pH 8.0
-
150 mM NaCl
-
1% NP-40
-
0.5% Sodium deoxycholate
-
0.1% SDS
-
-
Inhibitors: Add fresh to lysis buffer before use.
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail
-
-
Protein Assay: BCA Protein Assay Kit
-
Sample Buffer: 4x Laemmli Sample Buffer
-
Running Buffer: 1x Tris-Glycine-SDS Buffer
-
Transfer Buffer: 1x Tris-Glycine Buffer with 20% Methanol
-
Wash Buffer (TBST): Tris-Buffered Saline with 0.1% Tween-20
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST.
-
Primary Antibody: Anti-ELOVL6 antibody (Refer to manufacturer's datasheet for recommended dilution, typically 1:1000).
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG (Dilution typically 1:2000 - 1:10,000).
-
Detection Reagent: Enhanced Chemiluminescence (ECL) Substrate
-
Membrane: Polyvinylidene difluoride (PVDF) membrane (0.45 µm)
II. Protocol
A. Sample Preparation (Lysate)
-
For Cultured Cells (Adherent):
-
For Tissue Samples:
-
Dissect the tissue of interest on ice, removing any non-relevant material.
-
Snap-freeze the tissue in liquid nitrogen. Store at -80°C or proceed immediately.
-
Add ice-cold RIPA buffer with inhibitors to the tissue (e.g., 500 µL for every 10 mg of tissue) in a homogenizer tube.[7]
-
Homogenize thoroughly on ice.
-
-
Lysis and Clarification:
-
Incubate the homogenate on a rocker at 4°C for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.[9]
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation for Loading:
B. SDS-PAGE
-
Prepare a 12% polyacrylamide gel, which is suitable for resolving proteins around the size of ELOVL6 (~31 kDa).[12][13]
-
Assemble the electrophoresis apparatus and fill it with 1x running buffer.
-
Load 20-40 µg of total protein per well. Include a pre-stained molecular weight marker in one lane.
-
Run the gel at 100-120 V until the dye front reaches the bottom of the gel (approximately 1.5-2 hours).
C. Protein Transfer
-
Equilibrate the gel, PVDF membrane, and filter papers in 1x transfer buffer for 10-15 minutes.
-
Assemble the transfer stack (sandwich). Ensure no air bubbles are trapped between the gel and the membrane.
-
Perform the transfer. For wet transfer, run at 100 V for 60-90 minutes in a cold room or on ice.[9] For semi-dry transfer, follow the manufacturer's instructions, typically 15-25 V for 30-45 minutes.
D. Immunodetection
-
After transfer, wash the membrane briefly with deionized water and then with TBST.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.[10]
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary anti-ELOVL6 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[8][11]
-
The following day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[10]
-
Wash the membrane three times for 10 minutes each with TBST.
E. Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a CCD-based imager or X-ray film.
-
Analyze the band intensities using appropriate software. Normalize the ELOVL6 band intensity to a loading control (e.g., β-actin, GAPDH) to quantify relative protein levels. The predicted band size for ELOVL6 is approximately 31 kDa.[14]
References
- 1. Low expression of ELOVL6 may be involved in fat loss in white adipose tissue of cancer-associated cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tissue expression profiles and transcriptional regulation of elongase of very long chain fatty acid 6 in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elongation of Long‐Chain Fatty Acid Family Member 6 (Elovl6)‐Driven Fatty Acid Metabolism Regulates Vascular Smooth Muscle Cell Phenotype Through AMP‐Activated Protein Kinase/Krüppel‐Like Factor 4 (AMPK/KLF4) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Phosphoproteomic Analysis Reveals the Regulatory Networks of Elovl6 on Lipid and Glucose Metabolism in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buffers and stock solutions for western blot | Abcam [abcam.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 8. origene.com [origene.com]
- 9. bio-rad.com [bio-rad.com]
- 10. ptglab.com [ptglab.com]
- 11. m.youtube.com [m.youtube.com]
- 12. How Does the Concentration of the Separating Gel in Western Blot Affect Protein Separation Based on Molecular Weight (kDa) | MtoZ Biolabs [mtoz-biolabs.com]
- 13. nusep.eu [nusep.eu]
- 14. genecards.org [genecards.org]
Application Notes and Protocols for Immunohistochemical Staining of ELOVL6
These application notes provide detailed protocols and supporting information for the immunohistochemical (IHC) detection of Elongation of Very Long Chain Fatty Acids Protein 6 (ELOVL6) in tissue samples. This document is intended for researchers, scientists, and professionals in drug development.
Introduction to ELOVL6
Elongation of very long-chain fatty acids protein 6 (ELOVL6) is a microsomal enzyme that plays a crucial role in the de novo synthesis of long-chain saturated and monounsaturated fatty acids.[1][2] Specifically, it catalyzes the rate-limiting step in the elongation of C12-16 fatty acids to C18 species, such as stearate (B1226849) (C18:0) and oleate (B1233923) (C18:1n-9).[1][2] ELOVL6 is a key regulator of lipid metabolism and has been implicated in various physiological and pathological processes, including insulin (B600854) resistance, obesity-related disorders, and cancer.[3][4] In several cancers, such as lung adenocarcinoma, ELOVL6 expression is upregulated and associated with prognosis.[5] Conversely, in hepatocellular carcinoma, lower expression of ELOVL6 has been linked to a poorer prognosis.[6]
Applications
Immunohistochemistry (IHC) for ELOVL6 can be utilized to:
-
Investigate the expression and localization of ELOVL6 in normal and diseased tissues.
-
Correlate ELOVL6 expression levels with clinicopathological features and patient outcomes.
-
Elucidate the role of ELOVL6 in various signaling pathways.
-
Assess the pharmacodynamic effects of therapeutic agents targeting lipid metabolism.
Recommended Antibodies for ELOVL6 IHC
Several commercially available antibodies have been validated for the immunohistochemical staining of ELOVL6. The selection of a suitable antibody is critical for obtaining reliable and specific staining.
| Antibody Name/Clone | Host Species | Clonality | Reactivity | Validated Applications |
| Anti-ELOVL6 Antibody (e.g., A37295) | Rabbit | Polyclonal | Human, Mouse | IHC, WB |
| Anti-ELOVL6 Antibody (e.g., HPA042355) | Rabbit | Polyclonal | Human | IHC |
| Anti-ELOVL6/LCE antibody (e.g., ab69857) | Rabbit | Polyclonal | Human, Rat | IHC-P, WB, ICC/IF |
| ELOVL6 Polyclonal Antibody (e.g., 21160-1-AP) | Rabbit | Polyclonal | Human, Mouse, Rat | IHC, ELISA |
Note: Optimal antibody dilutions and incubation times should be determined by the end-user for each specific experimental setup.
Experimental Protocols
This section provides a detailed protocol for the immunohistochemical staining of ELOVL6 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
I. Reagents and Materials
-
Formalin-fixed, paraffin-embedded tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Wash Buffer (e.g., Tris-buffered saline with 0.1% Tween-20, TBST)
-
Blocking Buffer (e.g., 5% normal goat serum in TBST)
-
Primary Antibody: Anti-ELOVL6 antibody (see table above)
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
DAB (3,3'-Diaminobenzidine) chromogen substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
-
Coplin jars
-
Humidified chamber
-
Light microscope
II. Staining Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes for 10 minutes each.[7]
-
Immerse in 100% ethanol: 2 changes for 5 minutes each.
-
Immerse in 95% ethanol: 1 change for 3 minutes.
-
Immerse in 80% ethanol: 1 change for 3 minutes.
-
Immerse in 70% ethanol: 1 change for 3 minutes.
-
Rinse gently with running tap water for 5 minutes.[7]
-
-
Antigen Retrieval:
-
Immerse slides in a Coplin jar containing Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0).
-
Heat the solution to 95-100°C in a water bath or steamer and incubate for 20-40 minutes.[8]
-
Allow the slides to cool in the buffer at room temperature for at least 20 minutes.[8]
-
Rinse slides with deionized water and then with wash buffer.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide in methanol (B129727) for 15 minutes at room temperature to block endogenous peroxidase activity.[9]
-
Rinse slides with wash buffer: 3 changes for 5 minutes each.
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber.[10]
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Rinse slides with wash buffer: 3 changes for 5 minutes each.
-
Incubate sections with the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature.[12]
-
-
Detection:
-
Rinse slides with wash buffer: 3 changes for 5 minutes each.
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate sections with the DAB solution until the desired brown color intensity is reached (typically 2-10 minutes). Monitor under a microscope.
-
Rinse slides with deionized water to stop the reaction.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes.[13]
-
Rinse with running tap water until the water runs clear.
-
"Blue" the sections in a gentle stream of tap water or an alkaline solution.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanols (70%, 80%, 95%, 100%) and xylene.[13]
-
Apply a coverslip using a permanent mounting medium.
-
III. Controls
-
Positive Control: A tissue known to express ELOVL6 (e.g., liver, adipose tissue, or a previously validated positive tumor tissue).[2]
-
Negative Control: A tissue known not to express ELOVL6, or a slide incubated with antibody diluent instead of the primary antibody.
-
Isotype Control: A slide incubated with an irrelevant antibody of the same isotype and at the same concentration as the primary antibody.
Data Presentation
Semi-Quantitative Analysis of ELOVL6 Staining
The expression of ELOVL6 can be semi-quantitatively assessed using a scoring system such as the H-score, which considers both the intensity and the percentage of stained cells.[14][15]
Staining Intensity Score:
-
0 = No staining
-
1 = Weak staining
-
2 = Moderate staining
-
3 = Strong staining
Percentage of Positive Cells Score:
-
0 = <1%
-
1 = 1-10%
-
2 = 11-50%
-
3 = 51-80%
-
4 = >80%
H-Score Calculation: H-Score = Σ (Intensity Score × Percentage of cells at that intensity) The final score ranges from 0 to 300.
ELOVL6 Expression in Human Tissues
The following tables summarize the reported expression levels of ELOVL6 in various normal and cancerous human tissues based on immunohistochemical studies.
Table 1: ELOVL6 Expression in Normal Human Tissues
| Tissue | Expression Level | Staining Pattern |
| Liver | High | Cytoplasmic |
| Adipose Tissue | High | Cytoplasmic |
| Adrenal Gland | Moderate | Cytoplasmic |
| Colon | Moderate | Cytoplasmic and nuclear positivity in glandular cells |
| Pancreas | Moderate | Cytoplasmic in exocrine glandular cells |
| Brain | Low | Cytoplasmic |
| Lung | Low | Cytoplasmic |
Data compiled from The Human Protein Atlas and other sources.[16]
Table 2: ELOVL6 Expression in Cancer Tissues
| Cancer Type | Expression Level (vs. Normal) | Association with Prognosis |
| Lung Adenocarcinoma | Upregulated | High expression associated with poorer overall survival |
| Hepatocellular Carcinoma (HCC) | Downregulated | Low expression associated with poorer overall and disease-free survival |
| Breast Cancer | Upregulated | Implicated in cancer development |
| Colon Cancer | Upregulated | Implicated in cancer development |
Data based on published studies.[5][6]
Visualization of ELOVL6 Signaling Pathways
ELOVL6 in Fatty Acid Elongation
ELOVL6 is a key enzyme in the fatty acid elongation pathway, which occurs in the endoplasmic reticulum. It catalyzes the condensation of an acyl-CoA with malonyl-CoA.
Caption: The role of ELOVL6 in the fatty acid elongation cycle.
Transcriptional Regulation of ELOVL6 by SREBP-1c
The expression of the ELOVL6 gene is transcriptionally regulated by sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor in lipogenesis. Insulin signaling activates SREBP-1c, which in turn upregulates ELOVL6 expression.
Caption: Transcriptional control of ELOVL6 by the SREBP-1c pathway.
ELOVL6 in AMPK/KLF4 Signaling in Vascular Smooth Muscle Cells
In vascular smooth muscle cells (VSMCs), ELOVL6 deficiency alters the fatty acid composition, leading to reactive oxygen species (ROS) production and subsequent activation of the AMPK/KLF4 signaling pathway. This can induce a phenotypic switch in VSMCs.
Caption: Role of ELOVL6 in the AMPK/KLF4 signaling cascade in VSMCs.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Staining | Primary antibody not added or inactive | Ensure primary antibody is added and has been stored correctly. |
| Incompatible primary and secondary antibodies | Use a secondary antibody raised against the host species of the primary antibody. | |
| Insufficient antigen retrieval | Optimize antigen retrieval time, temperature, and buffer pH. | |
| Low protein expression in the tissue | Use a positive control tissue to confirm protocol and antibody efficacy. | |
| High Background | Primary antibody concentration too high | Titrate the primary antibody to find the optimal dilution. |
| Non-specific antibody binding | Increase the blocking time and/or use a different blocking agent. | |
| Incomplete deparaffinization | Ensure fresh xylene and adequate incubation times are used. | |
| Non-specific Staining | Cross-reactivity of secondary antibody | Use a secondary antibody that has been pre-adsorbed against the species of the tissue sample. |
| Endogenous peroxidase activity not blocked | Ensure the peroxidase blocking step is performed correctly. |
For further troubleshooting, refer to comprehensive IHC guides.[9][17]
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Role of fatty acid elongase Elovl6 in the regulation of energy metabolism and pathophysiological significance in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sterol regulatory element-binding protein-1c mediates increase of postprandial stearic acid, a potential target for improving insulin resistance, in hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the role of ELOVLs family in lung adenocarcinoma based on bioinformatic analysis and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decreased expression levels of ELOVL6 indicate poor prognosis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescent IHC Protocol: Paraffin-embedded Tissue Sections: R&D Systems [rndsystems.com]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. cdn.origene.com [cdn.origene.com]
- 10. ulab360.com [ulab360.com]
- 11. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. protocols.io [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 16. Tissue expression of ELOVL6 - Summary - The Human Protein Atlas [proteinatlas.org]
- 17. blossombio.com [blossombio.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Elovl6-IN-3 Concentration for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Elovl6-IN-3 for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the enzyme Elongation of Very Long-Chain Fatty Acids 6 (Elovl6). Elovl6 is a microsomal enzyme that plays a crucial role in lipid metabolism by catalyzing the rate-limiting step in the elongation of C16 saturated and monounsaturated fatty acids to their C18 counterparts. Specifically, it converts palmitate (C16:0) to stearate (B1226849) (C18:0). By inhibiting Elovl6, this compound leads to an accumulation of C16 fatty acids and a depletion of C18 fatty acids within the cell. This alteration in the cellular fatty acid pool affects membrane composition, lipid signaling, and various downstream pathways.
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
A2: The optimal concentration of this compound is cell-type dependent. Based on available data for similar Elovl6 inhibitors, a good starting point for dose-response experiments is a range from 0.1 µM to 10 µM. An IC50 value of 0.350 µM has been reported for a closely related inhibitor, ELOVL6-IN-1.[1] We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is recommended to store the compound as a powder at -20°C. For experimental use, prepare a concentrated stock solution in DMSO (e.g., 10 mM) and store it in aliquots at -80°C to minimize freeze-thaw cycles.
Q4: What are the expected downstream effects of Elovl6 inhibition with this compound?
A4: Inhibition of Elovl6 by this compound can lead to a variety of downstream cellular effects, including:
-
Altered Fatty Acid Composition: An increase in the ratio of C16 to C18 fatty acids.
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Impact on Signaling Pathways: Modulation of pathways such as AMPK/KLF4, mTOR, and S1P/PPARγ.
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Cellular Phenotypes: Effects on cell proliferation, migration, and viability, which are often cell-type specific. For example, in some cancer cell lines, Elovl6 inhibition has been shown to decrease proliferation.
Troubleshooting Guides
Issue 1: Inhibitor Precipitation in Culture Media
-
Problem: The inhibitor precipitates out of solution when added to the cell culture medium.
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Cause: this compound is hydrophobic and has low aqueous solubility. Direct addition of a highly concentrated DMSO stock to the aqueous culture medium can cause it to "crash out."
-
Solutions:
-
Optimize Final DMSO Concentration: Keep the final DMSO concentration in your culture medium as low as possible (ideally below 0.5%) to minimize cytotoxicity. Always include a vehicle control with the same final DMSO concentration.
-
Stepwise Dilution: First, dilute the concentrated DMSO stock into a small volume of complete medium (containing serum, if applicable) or a buffer. The proteins in the serum can help to solubilize the compound. Then, add this intermediate dilution to the final culture volume.
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Increase Mixing: Add the inhibitor stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even distribution.
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Warm the Medium: Gently warming the culture medium to 37°C before adding the inhibitor can sometimes improve solubility.
-
Issue 2: High Cell Death or Unexpected Cytotoxicity
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Problem: Significant cell death is observed even at low concentrations of this compound.
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Cause:
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Off-target effects: Although reported to be selective, high concentrations of any inhibitor can lead to off-target effects.
-
Cellular sensitivity: Some cell lines may be particularly sensitive to alterations in fatty acid metabolism. The accumulation of palmitate, a known lipotoxic molecule, can induce apoptosis in certain cell types.[2]
-
-
Solutions:
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Perform a Dose-Response Cytotoxicity Assay: Use a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration range for your specific cell line.
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Reduce Incubation Time: Shorter incubation times may be sufficient to observe the desired effect on fatty acid composition without causing widespread cell death.
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Rescue Experiments: To confirm that the observed effect is due to Elovl6 inhibition, consider rescue experiments by supplementing the culture medium with stearate or oleate (B1233923) to see if the cytotoxic phenotype can be reversed.
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Issue 3: No Observable Phenotype
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Problem: No significant change in the expected phenotype (e.g., proliferation, fatty acid composition) is observed after treatment with this compound.
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Cause:
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Insufficient Concentration or Incubation Time: The concentration of the inhibitor may be too low, or the incubation time may be too short to induce a measurable effect.
-
Inhibitor Inactivity: The inhibitor may have degraded due to improper storage or handling.
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Redundant Pathways: Cells may have compensatory mechanisms that bypass the effects of Elovl6 inhibition.
-
-
Solutions:
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Increase Concentration and/or Incubation Time: Based on your initial dose-response experiments, try higher concentrations or longer incubation periods.
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Verify Inhibitor Activity: If possible, test the inhibitor in a cell-free enzymatic assay or in a cell line known to be sensitive to Elovl6 inhibition.
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Confirm Target Engagement: Measure the C16:0/C18:0 fatty acid ratio in your treated cells to confirm that Elovl6 is being inhibited.
-
Quantitative Data Summary
Table 1: Inhibitor Potency
| Inhibitor Name | Target | IC50 | Ki | Notes |
| ELOVL6-IN-1 | Mouse Elovl6 | 0.350 µM | 994 nM | Noncompetitive inhibitor for malonyl-CoA and palmitoyl-CoA.[1] |
| ELOVL6-IN-2 | Mouse Elovl6 | 34 nM | - | Potent and orally active. |
| ELOVL6-IN-4 | Human Elovl6 | 79 nM | - | Selective over other human ELOVL subtypes. |
| ELOVL6-IN-4 | Mouse Elovl6 | 94 nM | - | Selective over other human ELOVL subtypes. |
Table 2: Solubility
| Compound | Solvent | Solubility |
| This compound | DMSO | 50 mg/mL |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
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Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. Remember to keep the final DMSO concentration consistent across all wells and include a vehicle-only control.
-
Treatment: Remove the overnight culture medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
2. Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general workflow for analyzing changes in cellular fatty acid composition.
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Cell Treatment: Culture and treat cells with the desired concentration of this compound or vehicle control for a specified time (e.g., 24-48 hours).
-
Cell Harvesting and Lipid Extraction:
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Wash cells with ice-cold PBS and harvest by scraping or trypsinization.
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Perform lipid extraction using a standard method, such as the Folch or Bligh-Dyer method, with a chloroform:methanol mixture.
-
-
Saponification and Methylation:
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Saponify the lipid extract using a methanolic base (e.g., NaOH or KOH in methanol) to release the fatty acids from complex lipids.
-
Methylate the free fatty acids to form fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride in methanol.
-
-
FAME Extraction: Extract the FAMEs into an organic solvent such as hexane.
-
GC-MS Analysis:
-
Inject the FAME sample into a gas chromatograph equipped with a suitable capillary column (e.g., a wax column).
-
Separate the FAMEs based on their volatility and retention time.
-
Detect and identify the FAMEs using a mass spectrometer.
-
-
Data Analysis:
-
Identify individual fatty acids by comparing their retention times and mass spectra to known standards.
-
Quantify the relative abundance of each fatty acid by integrating the peak areas.
-
Calculate the C16:0/C18:0 ratio to assess the inhibitory effect of this compound.
-
Visualizations
Caption: Signaling Pathway of Elovl6 Inhibition.
Caption: Experimental Workflow for Fatty Acid Analysis.
References
Technical Support Center: Troubleshooting Insolubility Issues with Elovl6-IN-3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the insolubility of Elovl6-IN-3 during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO at a concentration of 50 mg/mL (100.91 mM).[1] To achieve this concentration, warming the solution to 60°C and using ultrasonication is advised.[1] It is crucial to use a new, unopened bottle of DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[1]
Q2: I've prepared a stock solution in DMSO, but I see solid particles. What should I do?
A2: If you observe solid particles in your DMSO stock solution, it may not be fully dissolved. Ensure you have followed the recommended preparation protocol, which includes warming the solution to 60°C and using an ultrasonic bath to aid dissolution.[1] If particles persist, you can try to gently warm the solution again and continue sonication for a longer period. Always ensure your DMSO is anhydrous (water-free) by using a fresh, high-quality supply.
Q3: My compound precipitated when I diluted the DMSO stock solution into my aqueous experimental buffer. How can I prevent this?
A3: This is a common issue with compounds that have low aqueous solubility. Here are several strategies to address this:
-
Lower the Final DMSO Concentration: The final concentration of DMSO in your aqueous solution should be kept as low as possible, typically below 0.5%, to minimize its potential to cause precipitation and to avoid off-target effects in your experiment.[2]
-
Modify the Aqueous Buffer:
-
pH Adjustment: If this compound has an ionizable group, adjusting the pH of your buffer may improve its solubility.[2][3]
-
Use of Co-solvents: Adding a small percentage of a water-miscible organic co-solvent like ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) to your aqueous buffer can enhance the solubility of the compound.[2] It is essential to first test the tolerance of your specific cell line or assay system to the chosen co-solvent.
-
Q4: What is the recommended storage condition for this compound stock solutions?
A4: Once dissolved in a solvent, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1] The powdered form of the compound should be stored at -20°C for up to 3 years.[1]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Method |
| DMSO | 50 mg/mL (100.91 mM) | Ultrasonic and warming and heat to 60°C.[1] |
Table 2: Stock Solution Preparation
| Desired Concentration | Solvent | Mass (1 mg) | Mass (5 mg) | Mass (10 mg) |
| 1 mM | DMSO | 2.0182 mL | 10.0910 mL | 20.1820 mL |
| 5 mM | DMSO | 0.4036 mL | 2.0182 mL | 4.0364 mL |
| 10 mM | DMSO | 0.2018 mL | 1.0091 mL | 2.0182 mL |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, weigh 1 mg of the compound.
-
Add DMSO: Add the calculated volume of high-quality, anhydrous DMSO to the tube. For 1 mg of compound to make a 10 mM solution, add 0.2018 mL of DMSO.
-
Warm the Solution: Gently warm the solution in a water bath set to 60°C for a few minutes.
-
Sonicate: Place the tube in an ultrasonic bath and sonicate until the compound is fully dissolved. Visually inspect the solution against a light source to ensure no solid particles are present.
-
Aliquot and Store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Visualized Workflows and Pathways
Caption: Workflow for preparing a stock solution of this compound.
Caption: Decision tree for troubleshooting precipitation of this compound.
Caption: The inhibitory action of this compound on the ELOVL6 enzyme.
References
How to minimize off-target effects of Elovl6-IN-3
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing Elovl6-IN-3. Below you will find troubleshooting guides and frequently asked questions (FAQs) designed to address specific issues and help minimize off-target effects during your experiments.
Disclaimer: Publicly available information for a compound specifically designated "this compound" is limited. The data presented here is based on information for a closely related and potent Elovl6 inhibitor, often referred to as Elovl6-IN-1 . It is highly probable that "this compound" is a synonym, a related analog, or a catalog number for this compound. Users should confirm the identity of their specific reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is understood to be a potent, selective, and orally active inhibitor of ELOVL fatty acid elongase 6 (Elovl6).[1][2][3] Elovl6 is a microsomal enzyme that catalyzes the first and rate-limiting step in the elongation of long-chain fatty acids, specifically converting C16 fatty acids to C18 fatty acids.[4][5] The inhibitor acts in a noncompetitive manner with respect to both malonyl-CoA and palmitoyl-CoA.[1][2][3]
Q2: My experimental results with this compound are inconsistent. What are the common causes?
Inconsistent results with small molecule inhibitors like this compound can stem from several factors:
-
Compound Solubility and Stability: The inhibitor may have poor solubility in aqueous buffers, leading to precipitation and a lower effective concentration. It is also susceptible to degradation if not stored or handled properly.[6][7]
-
Cellular Factors: In cell-based assays, discrepancies from biochemical assays can arise due to poor cell permeability, active removal by efflux pumps, or metabolism of the inhibitor by the cells.[8]
-
Off-Target Effects: At higher concentrations, the inhibitor may interact with other cellular targets, leading to unexpected phenotypes.[8]
Q3: I am observing a phenotype that may be an off-target effect. How can I validate that my observations are due to Elovl6 inhibition?
Distinguishing on-target from off-target effects is critical. Here are several strategies:
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Employ a Negative Control Analog: A structurally similar but inactive version of the inhibitor is an ideal negative control.[8]
-
Genetic Knockdown/Knockout: The most definitive validation is to replicate the phenotype using genetic methods like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate Elovl6 expression.[9][10]
-
Rescue Experiments: In an Elovl6 knockdown or knockout model, if the phenotype can be reversed by expressing a form of Elovl6 that is resistant to the inhibitor, this provides strong evidence for on-target activity.
Q4: What is the recommended starting concentration for my experiments?
The effective concentration will vary between biochemical and cellular assays. Based on available data for a closely related inhibitor (Elovl6-IN-1), the IC50 for mouse Elovl6 is 0.350 µM in biochemical assays.[1][2] For cell-based assays, a dose-response experiment is recommended, typically starting from a low nanomolar range and extending to the low micromolar range (e.g., 1 nM to 10 µM). It is crucial to use the lowest effective concentration to minimize the risk of off-target effects.[11]
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound
Potential Cause: The inhibitor is likely hydrophobic and has low solubility in aqueous solutions.
Troubleshooting Steps:
-
Prepare a High-Concentration Stock Solution: Dissolve the compound in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock (e.g., 10 mM).[6]
-
Serial Dilution: Perform serial dilutions from the stock solution into your final aqueous experimental medium.
-
Control the Final Solvent Concentration: Ensure the final concentration of the organic solvent in your assay is low (typically <0.5% v/v) to avoid solvent-induced artifacts.[6]
-
Alternative Solvents: If DMSO is not suitable for your experimental system, consider other solvents such as ethanol (B145695) or dimethylformamide (DMF).[8]
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the buffer can improve solubility.[6]
Issue 2: Loss of Inhibitor Activity Over Time
Potential Cause: The inhibitor may be unstable in solution or undergoing degradation.
Troubleshooting Steps:
-
Proper Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[7]
-
Protect from Light: Store solutions in amber vials or wrap containers in foil to prevent photochemical degradation.[7]
-
Fresh Working Solutions: Prepare fresh working solutions for each experiment from a frozen stock.
-
Assess Stability: If degradation is suspected, the stability of the compound in your experimental buffer can be assessed over time using analytical methods like HPLC.[7]
Issue 3: Discrepancy Between Biochemical and Cellular Assay Results
Potential Cause: Cellular environment factors can influence the apparent potency of the inhibitor.
Troubleshooting Steps:
-
Verify Cellular Uptake: Confirm that the inhibitor is entering the cells. This can be challenging without a labeled version of the compound, but indirect measures of target engagement can be used.
-
Measure Downstream Effects: Instead of relying solely on a high-level phenotype (e.g., cell death), measure a more direct downstream marker of Elovl6 activity. This could include analyzing the ratio of C16 to C18 fatty acids in cellular lipids using mass spectrometry.
-
Consider ATP Competition: Although this inhibitor is reported to be noncompetitive with the substrates, be aware that for ATP-competitive inhibitors, the high intracellular ATP concentration can reduce their apparent potency compared to biochemical assays.[8]
Quantitative Data
Table 1: Inhibitor Potency
| Compound | Target | Assay Type | IC50 | Ki | Notes |
| Elovl6-IN-1 | Mouse Elovl6 | Biochemical | 0.350 µM | 994 nM | Noncompetitive with malonyl-CoA and palmitoyl-CoA.[1][2] |
Table 2: Selectivity of a Potent Elovl6 Inhibitor ("Compound-A")
| Target | Inhibition |
| Elovl6 | Potent |
| Other Elovl family members | >100-fold less potent |
Note: "Compound-A" is a potent and selective inhibitor described in the literature, which may or may not be identical to Elovl6-IN-1/3. This data is provided to illustrate the potential for high selectivity.[12]
Experimental Protocols
Protocol 1: General Procedure for Cell-Based Assays
-
Cell Seeding: Plate cells at the desired density and allow them to adhere overnight.
-
Compound Preparation: Prepare a fresh dilution series of this compound from a DMSO stock solution in your cell culture medium. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (e.g., 0.1%).
-
Treatment: Remove the old medium and add the medium containing the desired concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration.
-
Endpoint Analysis: Perform the desired downstream analysis, such as:
-
Cell Viability Assay: (e.g., MTS, CellTiter-Glo) to assess effects on cell proliferation.
-
Western Blot: To analyze changes in protein expression in related pathways.
-
Lipidomics: To directly measure the change in fatty acid composition (C16:C18 ratio) as a direct readout of Elovl6 inhibition.
-
Protocol 2: In Vitro Elovl6 Activity Assay (Microsomal Fraction)
This protocol is adapted from established methods for measuring fatty acid elongation.[4][13]
-
Prepare Microsomal Fractions: Isolate microsomal fractions from cells or tissues expressing Elovl6.
-
Reaction Mixture: Prepare a reaction buffer containing:
-
Phosphate buffer (pH 7.4)
-
NADPH
-
Malonyl-CoA (radiolabeled, e.g., [14C]malonyl-CoA)
-
Palmitoyl-CoA (or other C16 substrate)
-
Microsomal protein
-
-
Inhibitor Addition: Add varying concentrations of this compound (dissolved in DMSO) or vehicle control to the reaction mixture.
-
Initiate Reaction: Start the reaction by adding the substrate (e.g., palmitoyl-CoA).
-
Incubation: Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding a strong base (e.g., KOH).
-
Saponification and Extraction: Saponify the lipids, acidify the mixture, and extract the fatty acids.
-
Analysis: Separate the fatty acids using thin-layer chromatography (TLC) and quantify the radiolabeled elongated products.
Visualizations
Caption: Simplified signaling pathway of Elovl6 function and its inhibition by this compound.
Caption: A logical workflow for validating on-target effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Deletion of ELOVL6 blocks the synthesis of oleic acid but does not prevent the development of fatty liver or insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elovl6: a new player in fatty acid metabolism and insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. The fatty acid elongase ELOVL6 regulates bortezomib resistance in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.biomol.com [resources.biomol.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Two Modes of Regulation of the Fatty Acid Elongase ELOVL6 by the 3-Ketoacyl-CoA Reductase KAR in the Fatty Acid Elongation Cycle - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results from Elovl6-IN-3 experiments
Welcome to the technical support center for Elovl6-IN-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and troubleshooting common issues during experiments with this selective ELOVL6 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of Elongation of Very Long Chain Fatty Acids Protein 6 (ELOVL6). ELOVL6 is a microsomal enzyme that plays a crucial role in lipid metabolism by catalyzing the rate-limiting step in the elongation of C12-16 saturated and monounsaturated fatty acids to C18 species, such as stearate (B1226849) (C18:0) and oleate (B1233923) (C18:1). By inhibiting ELOVL6, this compound is expected to alter the cellular fatty acid composition, leading to an increase in the ratio of C16 to C18 fatty acids. This alteration in lipid composition can impact various cellular processes, including membrane fluidity, lipid signaling, and energy metabolism.
Q2: What are the expected effects of this compound on cellular fatty acid profiles?
A2: Treatment with this compound is expected to lead to a measurable shift in the cellular fatty acid profile. Specifically, you should observe:
-
An increase in the relative abundance of C16 fatty acids, such as palmitic acid (C16:0) and palmitoleic acid (C16:1).
-
A decrease in the relative abundance of C18 fatty acids, such as stearic acid (C18:0) and oleic acid (C18:1). This can be quantified by calculating the C18:0/C16:0 ratio, which serves as an index of ELOVL6 activity.[1]
Q3: What is the recommended solvent and storage for this compound?
A3: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO).[2] Stock solutions should be stored at -20°C or -80°C to ensure stability. It is recommended to prepare fresh dilutions in cell culture medium for each experiment and to keep the final DMSO concentration in the culture below 0.5% to avoid solvent-induced cytotoxicity.[3]
Troubleshooting Guide
Issue 1: No observable change in the C16/C18 fatty acid ratio after treatment.
Possible Cause 1: Inhibitor Inactivity
-
Solution: Ensure the inhibitor has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare a fresh stock solution from a new aliquot. To confirm the biochemical activity of your inhibitor stock, consider performing an in vitro fatty acid elongation assay using liver microsomes.[4]
Possible Cause 2: Insufficient Inhibitor Concentration or Treatment Duration
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. Start with a concentration range around the reported IC50 value (e.g., 0.35 µM for a similar inhibitor, ELOVL6-IN-1) and extend to higher concentrations.[2] Also, optimize the treatment duration; significant changes in fatty acid composition may require 24-48 hours of incubation.
Possible Cause 3: Low ELOVL6 Expression in the Cell Model
-
Solution: Verify the expression level of ELOVL6 in your chosen cell line via qPCR or Western blot. Cell lines with low endogenous ELOVL6 expression may show a minimal response to the inhibitor. Consider using a cell line known to have high ELOVL6 expression, such as certain cancer cell lines (e.g., pancreatic, lung, or multiple myeloma).[5][6][7]
Issue 2: Unexpected decrease in cell viability or proliferation.
Possible Cause 1: Off-Target Effects
-
Solution: While this compound is designed to be selective, off-target effects are possible at higher concentrations. Lower the concentration of the inhibitor to the lowest effective dose that still modulates the C16/C18 fatty acid ratio. It is also advisable to include a positive control for apoptosis or cell death in your assays (e.g., staurosporine) and a negative control (vehicle-treated cells).
Possible Cause 2: Lipotoxicity due to Altered Fatty Acid Composition
-
Solution: A significant shift in the balance of saturated and monounsaturated fatty acids can lead to cellular stress and apoptosis.[5] The accumulation of C16 fatty acids (palmitate) can be cytotoxic.[8] To investigate this, you can co-treat the cells with an unsaturated fatty acid like oleic acid to see if it rescues the phenotype. Measure markers of endoplasmic reticulum (ER) stress (e.g., CHOP, BiP) and apoptosis (e.g., cleaved caspase-3) by Western blot.
Possible Cause 3: Solvent Toxicity
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is not exceeding 0.5%.[3] Always include a vehicle-only control (cells treated with the same concentration of DMSO as the inhibitor-treated cells) to account for any effects of the solvent.
Issue 3: Unexpected increase in lipid droplet accumulation.
Possible Cause: Metabolic Reprogramming
-
Solution: Inhibition of fatty acid elongation can lead to a redirection of fatty acid metabolism. The observed increase in lipid droplets, as visualized by stains like BODIPY or Oil Red O, could be due to an upregulation of triglyceride synthesis as a mechanism to store the excess C16 fatty acids.[8] To explore this, you can measure the expression of genes involved in triglyceride synthesis (e.g., DGAT1, DGAT2) and fatty acid uptake (e.g., CD36).
Data Presentation
Table 1: Expected Changes in Fatty Acid Composition Following this compound Treatment
| Fatty Acid | Expected Change | Rationale |
| Palmitic Acid (C16:0) | Increase | Substrate of ELOVL6 accumulates. |
| Palmitoleic Acid (C16:1) | Increase | Substrate of ELOVL6 accumulates. |
| Stearic Acid (C18:0) | Decrease | Product of ELOVL6 is not synthesized. |
| Oleic Acid (C18:1) | Decrease | Product of ELOVL6 is not synthesized. |
| Ratio | ||
| C18:0 / C16:0 | Decrease | Direct measure of ELOVL6 inhibition.[1] |
Table 2: Troubleshooting Unexpected Effects on Cell Viability
| Observation | Possible Cause | Suggested Action | Key Markers to Analyze |
| Decreased Viability | Off-target effects | Titrate inhibitor to lowest effective concentration. | Apoptosis markers (cleaved caspases) |
| Decreased Viability | Lipotoxicity | Co-treat with oleic acid. | ER stress markers (CHOP, BiP) |
| Decreased Viability | Solvent toxicity | Ensure DMSO concentration is <0.5%. | Compare to vehicle-only control. |
| No Change in Viability | Cell line resistance | Confirm ELOVL6 expression. | ELOVL6 protein/mRNA levels |
Experimental Protocols
Protocol 1: Analysis of Cellular Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Cell Lysis and Lipid Extraction:
-
Culture cells to 80-90% confluency and treat with this compound or vehicle control for the desired time.
-
Harvest cells by trypsinization, wash with PBS, and pellet by centrifugation.
-
Extract total lipids using a 2:1 methanol (B129727):chloroform solvent system.
-
-
Fatty Acid Methyl Ester (FAME) Preparation:
-
Saponify the lipid extract using methanolic NaOH.
-
Methylate the fatty acids using boron trifluoride in methanol to generate FAMEs.
-
Extract the FAMEs with hexane.
-
-
GC-MS Analysis:
-
Inject the FAME sample into a gas chromatograph equipped with a suitable capillary column (e.g., DB-23).
-
Use a temperature gradient to separate the FAMEs based on their chain length and degree of saturation.
-
Identify and quantify the individual FAMEs using a mass spectrometer by comparing retention times and mass spectra to known standards.
-
Calculate the relative percentage of each fatty acid and determine the C18:0/C16:0 ratio.[1]
-
Protocol 2: Cell Viability Assay (WST-1 Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will not lead to overconfluence during the experiment. Allow cells to adhere overnight.
-
-
Inhibitor Treatment:
-
Treat cells with a serial dilution of this compound and a vehicle control (DMSO). Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
WST-1 Reagent Addition:
-
Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C. The incubation time should be optimized for your cell line.
-
-
Absorbance Measurement:
-
Measure the absorbance of the samples at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Normalize the absorbance of treated cells to the vehicle control to determine the percentage of cell viability.[5]
-
Protocol 3: Western Blot Analysis of Key Lipid Metabolism Proteins
-
Protein Extraction:
-
Treat cells with this compound or vehicle control.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., ELOVL6, FASN, SCD1, p-AMPK, AMPK, CHOP, cleaved caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[7]
-
Mandatory Visualizations
Caption: Simplified signaling pathway of ELOVL6-mediated fatty acid elongation and its inhibition by this compound.
Caption: General experimental workflow for studying the effects of this compound on cultured cells.
Caption: A logical troubleshooting guide for interpreting unexpected results from this compound experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. High-throughput assay for long chain fatty acyl-CoA elongase using homogeneous scintillation proximity format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The fatty acid elongase ELOVL6 regulates bortezomib resistance in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Improving the Stability of Elovl6-IN-3 in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered when working with the selective ELOVL6 inhibitor, Elovl6-IN-3.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Solution
Precipitation of a small molecule inhibitor upon dilution into an aqueous buffer is a frequent challenge, particularly for lipophilic compounds like this compound. This can lead to inaccurate experimental results due to a lower effective concentration of the inhibitor.
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| Exceeded Aqueous Solubility | The final concentration of this compound in the aqueous buffer may be above its solubility limit. It is recommended to determine the kinetic solubility of the compound in your specific experimental buffer.[1] A general protocol for this is provided in the Experimental Protocols section. If solubility is the issue, lower the final concentration of the inhibitor in your assay. |
| Inappropriate Solvent | While DMSO is a common solvent for many inhibitors, its properties can sometimes lead to precipitation when diluted into aqueous solutions.[2] |
| pH of the Buffer | The solubility of ionizable compounds can be highly dependent on the pH of the solution.[1] |
| Slow Dissolution | The compound may not have fully dissolved in the initial stock solution or may be slow to redissolve after thawing. |
Troubleshooting Workflow for Precipitation
Here is a logical workflow to address precipitation issues with this compound.
Caption: Troubleshooting workflow for addressing precipitation of this compound.
Issue 2: Degradation of this compound in Solution Over Time
Chemical degradation of this compound can lead to a loss of inhibitory activity and inconsistent experimental results. Several factors can contribute to the degradation of small molecules in solution.
Factors Affecting Stability and Mitigation Strategies
| Factor | Potential Impact | Mitigation Strategy |
| Temperature | Increased temperature accelerates chemical degradation. | Store stock solutions at -80°C for long-term storage (up to 6 months) and at -20°C for shorter-term storage (up to 1 month).[3] Avoid repeated freeze-thaw cycles. |
| Light | Exposure to UV or visible light can cause photodegradation. | Store solutions in amber vials or wrap containers in aluminum foil to protect from light. |
| Oxidation | The compound may be susceptible to oxidation by atmospheric oxygen. | For long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing. |
| pH | The stability of the compound can be pH-dependent. | Maintain a consistent and appropriate pH for your experimental buffer. If necessary, perform a pH stability study (see Experimental Protocols). |
| Hydrolysis | Water present in solvents like DMSO can lead to hydrolysis of susceptible compounds.[4] | Use anhydrous, high-purity DMSO for preparing stock solutions.[2] |
Illustrative Stability of a Lipophilic Inhibitor in Different Solvents
The following table provides representative data on the stability of a lipophilic inhibitor, similar to this compound, in various solvents under different storage conditions.
| Solvent | Storage Condition | % Remaining after 1 Month | % Remaining after 6 Months |
| Anhydrous DMSO | -80°C, dark | >99% | 98% |
| Anhydrous DMSO | -20°C, dark | 98% | 92% |
| DMSO (Hygroscopic) | -20°C, dark, multiple freeze-thaw cycles | 90% | 75% |
| Ethanol | -20°C, dark | 95% | 85% |
| PBS (pH 7.4) | 4°C, dark | 85% | 60% |
| Cell Culture Medium + 10% FBS | 37°C, 5% CO₂ | 70% (after 24h) | Not recommended for storage |
Note: This data is for illustrative purposes and the actual stability of this compound should be experimentally determined.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For preparing stock solutions of this compound, it is highly recommended to use anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO).[2][3] Given that this compound is a lipophilic compound, DMSO offers good solubility.[3] To minimize degradation due to moisture, use freshly opened DMSO and store the stock solution in small, single-use aliquots to avoid repeated exposure to atmospheric moisture.
Q2: How should I properly store my this compound stock solutions?
A2: For optimal stability, stock solutions of this compound in DMSO should be stored at -80°C for long-term storage (up to 6 months).[3] For shorter-term storage (up to 1 month), -20°C is acceptable.[3] It is crucial to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles, which can degrade the compound and allow moisture to be absorbed by the DMSO.
Q3: I'm observing a loss of activity with my this compound in my cell-based assays. What could be the cause?
A3: A loss of activity can be due to several factors. Firstly, the compound may be degrading in the cell culture medium at 37°C. It is advisable to perform a stability study of this compound in your specific cell culture medium (see Experimental Protocols). Secondly, the compound may be precipitating out of solution at the final working concentration, thus reducing its effective concentration. You can assess this by determining its kinetic solubility in the assay medium.[1]
Q4: Can I prepare a working solution of this compound in an aqueous buffer and store it?
A4: It is generally not recommended to store small molecule inhibitors in aqueous buffers for extended periods, as they are more prone to degradation through hydrolysis. Prepare fresh dilutions in your aqueous experimental buffer from your DMSO stock solution immediately before each experiment.
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility of this compound
This protocol provides a general method to estimate the kinetic solubility of this compound in an aqueous buffer.[1]
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well plate
-
Plate reader (optional)
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Create a serial dilution of the stock solution in DMSO. For example, a 2-fold serial dilution from 10 mM down to ~0.02 mM.
-
Add 2 µL of each DMSO concentration to 98 µL of your aqueous buffer in a 96-well plate. This will result in a 50-fold dilution and a final DMSO concentration of 2%.
-
Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Visually inspect each well for any signs of precipitation.
-
(Optional) Quantify precipitation by measuring the turbidity at a wavelength where the compound does not absorb (e.g., 600 nm) using a plate reader.
-
The highest concentration that remains clear is the approximate kinetic solubility of this compound under these conditions.
Protocol 2: Assessment of this compound Stability by HPLC
This protocol outlines a procedure to evaluate the chemical stability of this compound in a specific solution over time.
Materials:
-
This compound
-
Solution for stability testing (e.g., cell culture medium)
-
Anhydrous DMSO
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (HPLC grade)
-
Water (HPLC grade)
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare the working solution by diluting the stock solution into the test solution (e.g., cell culture medium) to the final desired concentration (e.g., 10 µM).
-
Incubate the working solution under your experimental conditions (e.g., 37°C, 5% CO₂).
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
For the 0-hour time point, take the aliquot immediately after preparing the working solution.
-
Quench the reaction by adding an equal volume of cold acetonitrile to the aliquot to precipitate proteins and stop degradation.
-
Centrifuge the samples to pellet any precipitate and transfer the supernatant to HPLC vials.
-
Analyze the samples by HPLC.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to elute the compound (e.g., 10% to 90% B over 15 minutes)
-
Flow Rate: 1 mL/min
-
Detection: UV wavelength at which this compound has maximum absorbance.
-
-
Calculate the percentage of this compound remaining at each time point by comparing the peak area to the peak area at time 0.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Elovl6 Signaling Pathway
Elovl6 (Elongation of Very Long Chain Fatty Acids 6) is a key enzyme in the de novo synthesis of long-chain fatty acids. It catalyzes the elongation of C16 fatty acids to C18 fatty acids.[5] Inhibition of Elovl6 can impact various signaling pathways, particularly those related to metabolism and cellular stress.
Caption: Simplified signaling pathways affected by Elovl6 inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of fatty acid elongase Elovl6 in the regulation of energy metabolism and pathophysiological significance in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Elovl6-IN-3 and Other ELOVL6 Inhibitors
This technical support center provides guidance for researchers, scientists, and drug development professionals using Elovl6-IN-3 and other small molecule inhibitors of Elongase of Very Long Chain Fatty Acids 6 (ELOVL6). The following information addresses potential issues, including batch-to-batch variability, to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I am observing a different potency (IC50) with a new batch of this compound compared to my previous experiments. What could be the cause?
A1: Discrepancies in potency between batches can stem from several factors. Batch-to-batch variability is a known challenge with small molecule inhibitors and can be due to differences in purity, the presence of isomers, or variations in crystalline structure which can affect solubility. It is also possible that the compound has degraded during storage.
Q2: My this compound is not fully dissolving in my vehicle solvent. What should I do?
A2: Solubility issues can be a significant source of experimental variability. If you are encountering problems with dissolving this compound, consider the following:
-
Solvent Choice: While DMSO is a common solvent for many inhibitors, its suitability can vary.[1] You may need to try alternative solvents such as ethanol, dimethylformamide (DMF), or a co-solvent system.[1][2]
-
Sonication and Gentle Warming: These techniques can aid in dissolution, but should be used with caution to avoid compound degradation.[2]
-
Stock Concentration: Preparing a lower concentration stock solution might prevent precipitation upon dilution into your aqueous experimental medium.
Q3: How should I properly store my stock solutions of this compound to prevent degradation?
A3: Proper storage is critical for maintaining the stability and activity of small molecule inhibitors. For this compound and similar compounds, it is recommended to store stock solutions at -20°C or -80°C for long-term stability.[3][4] To minimize degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes. Protect the solutions from light by using amber vials or by wrapping the container in foil.
Q4: I am seeing unexpected or off-target effects in my cell-based assays. Could this be related to the inhibitor batch?
A4: Off-target effects can indeed be related to the specific batch of the inhibitor. Impurities from the synthesis process can have their own biological activities. To address this, it is crucial to:
-
Use a Negative Control Analog: If available, a structurally similar but inactive version of the inhibitor can help determine if the observed effects are on-target.[2]
-
Use a Structurally Unrelated Inhibitor: Confirming your phenotype with a different ELOVL6 inhibitor that has a distinct chemical structure can strengthen the evidence for an on-target effect.[2]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values Between Batches
This is a common issue that can arise from batch-to-batch variability in the inhibitor's purity and potency.
Workflow for Troubleshooting Inconsistent IC50 Values:
Caption: Workflow for addressing inconsistent IC50 values.
Issue 2: Compound Precipitation in Assay Media
Precipitation of the inhibitor upon dilution into aqueous media can lead to a significant underestimation of its potency.
Workflow for Addressing Compound Precipitation:
Caption: Workflow for troubleshooting compound precipitation.
Data Presentation
The following table summarizes publicly available data for various ELOVL6 inhibitors. Note that the specific properties of this compound are not as widely documented as other inhibitors in the series.
| Compound | Reported IC50 | Species | Notes |
| Elovl6-IN-1 | 0.350 µM | Mouse | Noncompetitive inhibitor for malonyl-CoA and palmitoyl-CoA.[3] |
| Elovl6-IN-2 | 34 nM | Mouse | Potent and orally active.[5] |
| This compound | 712346-06-0 (CAS No.) | - | Potency information is not readily available in public sources. |
| Elovl6-IN-4 | 79 nM (Human), 94 nM (Mouse) | Human, Mouse | Orally active and shows excellent selectivity over other ELOVL subtypes.[4] |
Experimental Protocols
Protocol 1: Determination of IC50 for ELOVL6 Inhibition in a Cell-Based Assay
This protocol provides a general framework for assessing the potency of an ELOVL6 inhibitor.
-
Cell Culture: Culture a relevant cell line (e.g., hepatocytes) that expresses ELOVL6.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 nM to 100 µM. Ensure the final DMSO concentration is below 0.5%.[1]
-
Treatment: Treat the cells with the different concentrations of the inhibitor for a predetermined time (e.g., 24 hours). Include a vehicle-only control.
-
Fatty Acid Analysis: After treatment, extract total lipids from the cells.
-
Fatty Acid Methyl Ester (FAME) Preparation: Transesterify the fatty acids to FAMEs.
-
GC-MS Analysis: Analyze the FAME profile by gas chromatography-mass spectrometry (GC-MS).
-
Data Analysis: Calculate the ratio of C18 to C16 fatty acids as an index of ELOVL6 activity.[6] Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Assessing Compound Stability in Solution
This protocol can be used to evaluate the stability of an inhibitor batch over time.[7]
-
Solution Preparation: Prepare a stock solution of this compound in the desired solvent (e.g., DMSO) at a known concentration.
-
Storage: Aliquot the solution into several vials and store them under the intended experimental storage conditions (e.g., -20°C, -80°C, room temperature).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8 weeks), retrieve an aliquot.
-
Analysis: Analyze the concentration and purity of the compound in the aliquot using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Data Interpretation: A decrease in the peak area corresponding to the intact compound or the appearance of new peaks over time indicates degradation.
Signaling Pathway
ELOVL6 is a key enzyme in the de novo synthesis of long-chain fatty acids. It specifically catalyzes the elongation of C12-16 saturated and monounsaturated fatty acids to their C18 counterparts.[8] This process is a crucial step in maintaining the cellular lipid composition and has been implicated in various metabolic pathways and diseases.[8][9][10][11]
Caption: ELOVL6 catalyzes the elongation of C16 fatty acids.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pnas.org [pnas.org]
- 7. benchchem.com [benchchem.com]
- 8. Role of fatty acid elongase Elovl6 in the regulation of energy metabolism and pathophysiological significance in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hepatocyte ELOVL Fatty Acid Elongase 6 Determines Ceramide Acyl-Chain Length and Hepatic Insulin Sensitivity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deranged fatty acid composition causes pulmonary fibrosis in Elovl6-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Elongation of Long-Chain Fatty Acid Family Member 6 (Elovl6)-Driven Fatty Acid Metabolism Regulates Vascular Smooth Muscle Cell Phenotype Through AMP-Activated Protein Kinase/Krüppel-Like Factor 4 (AMPK/KLF4) Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of Elovl6-IN-3
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Elovl6-IN-3. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and efficacy of the inhibitor throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound upon receipt?
A1: Upon receipt, the solid form of this compound should be stored under desiccated conditions. For long-term stability, it is recommended to store the powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1][2] Always refer to the product-specific datasheet for any variations to these general guidelines.
Q2: What is the best solvent for preparing a stock solution of this compound?
A2: While water is the preferred solvent in many biological experiments, organic compounds like this compound are often insoluble in aqueous solutions.[3] Dimethylsulfoxide (DMSO) is a commonly recommended solvent for creating high-concentration stock solutions of hydrophobic small molecules.[2][3] It is crucial to use a fresh, anhydrous grade of DMSO to prevent compound degradation.[3][4]
Q3: What are the recommended storage conditions for an this compound stock solution?
A3: For long-term storage, it is critical to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1] Based on data for similar ELOVL inhibitors, stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to one month.[5][6][7]
Q4: Why is it important to avoid repeated freeze-thaw cycles?
A4: Repeatedly freezing and thawing a stock solution can compromise the stability of the compound. This is often due to the presence of moisture in the solvent, which can lead to crystallization and degradation of the inhibitor.[4] Aliquoting the stock solution into smaller, experiment-sized volumes mitigates this risk.[1]
Q5: Can I store my diluted, ready-to-use this compound solution?
A5: It is not recommended to store diluted, aqueous solutions of this compound for extended periods. Small molecule inhibitors can lose potency quickly in aqueous buffers.[3] It is best practice to prepare fresh dilutions from your frozen stock solution for each experiment.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Precipitation observed after diluting DMSO stock in aqueous buffer. | The compound's solubility limit in the aqueous buffer has been exceeded.[2] | 1. Prepare a fresh dilution. Do not use a solution that has precipitated.[2]2. Lower the final concentration of this compound in your assay.3. Optimize the solvent system. Consider making initial serial dilutions in DMSO before the final dilution into your aqueous medium.[3] |
| Inconsistent experimental results. | 1. Degradation of the compound due to improper storage.2. Repeated freeze-thaw cycles of the stock solution.3. Inaccurate concentration due to precipitation. | 1. Verify storage conditions. Ensure the solid compound and stock solutions are stored at the correct temperatures and protected from moisture and light.[4]2. Use a fresh aliquot for each experiment to avoid freeze-thaw damage.3. Centrifuge the vial before making a fresh stock solution to pellet any powder that may be on the cap or walls. |
| Loss of compound activity over time. | The stock solution has been stored for too long or at the wrong temperature. | Discard the old stock solution and prepare a fresh one from the solid powder. Adhere to the recommended storage durations and temperatures. |
Data Summary Tables
Table 1: Recommended Long-Term Storage Conditions for this compound
| Form | Storage Temperature | Maximum Duration | Key Considerations |
| Solid (Powder) | -20°C | Up to 3 years[1][2] | Keep in a desiccated environment to prevent hydration.[2] |
| 4°C | Up to 2 years[1][2] | Check product datasheet for specific recommendations. | |
| Stock Solution (in DMSO) | -80°C | Up to 6 months[5][6][7] | Aliquot into single-use vials to avoid freeze-thaw cycles.[1] |
| -20°C | Up to 1 month[5][6][7] | Tightly seal vials to prevent moisture absorption.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Before opening, centrifuge the vial of solid this compound to ensure all powder is at the bottom.[1]
-
Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or gently sonicate the solution until the compound is fully dissolved.
-
Aliquot the stock solution into single-use, tightly sealed vials.
-
Label each aliquot with the compound name, concentration, solvent, and date of preparation.[8]
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[5][6][7]
Protocol 2: Preparation of Working Dilutions
-
Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
If necessary, perform initial serial dilutions in DMSO to achieve an intermediate concentration.
-
Add the final diluted DMSO sample to your aqueous buffer or cell culture medium to reach the desired final working concentration.
-
Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[2] Always include a vehicle control (medium with the same final DMSO concentration) in your experimental setup.[2]
-
Use the freshly prepared working solution immediately. Do not store aqueous dilutions.
Visualizations
Caption: Troubleshooting workflow for compound precipitation issues.
Caption: Logical workflow for storing and handling this compound.
References
- 1. captivatebio.com [captivatebio.com]
- 2. benchchem.com [benchchem.com]
- 3. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 4. spod-technology.com [spod-technology.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Overcoming Resistance to Elovl6-IN-3 in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Elovl6-IN-3 in cell lines.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Elongation of Very Long Chain Fatty Acids Protein 6 (ELOVL6). ELOVL6 is a microsomal enzyme that catalyzes the rate-limiting step in the elongation of long-chain fatty acids, specifically the conversion of C16 fatty acids (palmitate) to C18 fatty acids (stearate). By inhibiting ELOVL6, this compound disrupts this process, leading to an accumulation of C16 fatty acids and a depletion of C18 fatty acids. This alteration in the cellular lipid profile can impact various cellular processes, including membrane composition, signaling pathways, and cell viability. While information on "this compound" is limited, it is often used interchangeably with or is structurally similar to other potent ELOVL6 inhibitors like "Elovl6-IN-1".
2. What are the expected effects of this compound on my cells?
In sensitive cell lines, treatment with this compound is expected to:
-
Decrease the ratio of C18:0/C16:0 fatty acids.
-
Inhibit cell proliferation and induce cell cycle arrest. [1][2]
-
Induce apoptosis or other forms of cell death.
-
Alter cellular signaling pathways , particularly those sensitive to changes in lipid metabolism, such as the Akt and ERK pathways.[2]
3. My cells are not responding to this compound. What are the possible reasons?
Lack of response to this compound can be due to several factors:
-
Inherent Resistance: The cell line may not rely on the ELOVL6 pathway for its proliferation and survival.
-
Acquired Resistance: Cells may have developed resistance after prolonged exposure to the inhibitor.
-
Suboptimal Experimental Conditions: Incorrect inhibitor concentration, incubation time, or issues with the inhibitor's stability can lead to a lack of effect.
-
Low ELOVL6 Expression: The target protein, ELOVL6, may be expressed at very low levels in your cell line.
4. What are the known mechanisms of resistance to ELOVL6 inhibitors?
The primary documented mechanism of resistance to inhibitors targeting lipid metabolism pathways is the downregulation of the target enzyme . In the context of bortezomib (B1684674) resistance in multiple myeloma, decreased levels of ELOVL6 have been observed in resistant cells.[3][4] Restoration of ELOVL6 expression was shown to re-sensitize these cells to the treatment.[3][4]
Other potential, though less specifically documented for this compound, mechanisms could include:
-
Upregulation of bypass metabolic pathways to compensate for the blocked fatty acid elongation.
-
Mutations in the ELOVL6 gene that prevent inhibitor binding.
-
Increased drug efflux , reducing the intracellular concentration of the inhibitor.
-
Alterations in downstream signaling pathways that circumvent the effects of altered lipid metabolism.
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshooting resistance to this compound.
Problem 1: No observable effect of this compound on cell viability or proliferation.
| Possible Cause | Troubleshooting Step |
| Incorrect Inhibitor Concentration | 1.1. Verify IC50 in your cell line: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in your specific cell line. Start with a broad range of concentrations (e.g., 10 nM to 100 µM).1.2. Consult literature for typical IC50 values: Compare your results with published data for similar cell lines. |
| Inhibitor Instability | 2.1. Check inhibitor storage and handling: Ensure this compound is stored as recommended by the supplier (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh stock solutions regularly.2.2. Test inhibitor activity in a sensitive cell line: If you have a cell line known to be sensitive to ELOVL6 inhibition, use it as a positive control to confirm the activity of your inhibitor stock. |
| Low ELOVL6 Expression | 3.1. Assess ELOVL6 protein levels: Perform a Western blot to determine the expression level of ELOVL6 in your cell line. Compare it to a sensitive cell line if available.3.2. Assess ELOVL6 mRNA levels: Use qRT-PCR to measure the transcript levels of the ELOVL6 gene. |
| Cell Line Insensitivity | 4.1. Evaluate reliance on de novo fatty acid synthesis: Some cell lines may be more dependent on exogenous fatty acids. Culture cells in lipid-depleted serum to assess their reliance on de novo synthesis. |
Problem 2: Cells initially respond to this compound but develop resistance over time.
| Possible Cause | Troubleshooting Step |
| Downregulation of ELOVL6 | 1.1. Compare ELOVL6 expression in sensitive vs. resistant cells: Perform Western blotting and qRT-PCR to compare ELOVL6 protein and mRNA levels in your parental (sensitive) and resistant cell lines.1.2. Attempt to re-sensitize cells by overexpressing ELOVL6: Transfect the resistant cells with a plasmid encoding ELOVL6 to see if restoring its expression re-sensitizes them to this compound. This would confirm downregulation as the resistance mechanism. |
| Activation of Bypass Pathways | 2.1. Perform lipidomic analysis: Use mass spectrometry-based lipidomics to compare the fatty acid profiles of sensitive and resistant cells treated with this compound. Look for compensatory changes in other fatty acid species.2.2. Investigate other fatty acid elongases: Use qRT-PCR to check for the upregulation of other ELOVL family members (e.g., ELOVL1, ELOVL5) that might compensate for the loss of ELOVL6 function. |
| Mutations in ELOVL6 | 3.1. Sequence the ELOVL6 gene: Extract genomic DNA from resistant cells and sequence the coding region of the ELOVL6 gene to identify any potential mutations that could affect inhibitor binding. |
Quantitative Data Summary
Table 1: Inhibitory Activity of ELOVL6 Inhibitors
| Inhibitor | Cell Line | IC50 (µM) | Reference |
| Elovl6-IN-1/3 (analogs) | Mouse ELOVL6 (in vitro) | 0.350 | --INVALID-LINK-- |
| ELOVL6 inhibitor | Human Hepatocytes | ~0.1 | [2] |
| siRNA-ELOVL6 | HT-29 (colorectal cancer) | N/A (viability reduced by 72%) | [5] |
| siRNA-ELOVL6 | WiDr (colorectal cancer) | N/A (viability reduced by 51%) | [5] |
Table 2: Effect of ELOVL6 Inhibition on Fatty Acid Composition
| Cell Line/Model | Treatment | Change in C16:0 | Change in C18:0 | Change in C18:0/C16:0 Ratio | Reference |
| Elovl6 knockout mice | Genetic knockout | Increased | Decreased | Decreased | [6] |
| Bovine Mammary Epithelial Cells | siRNA-ELOVL6 | Not specified | Decreased | Decreased | [7] |
| Pancreatic Cancer Cells (T3M4) | ELOVL6 inhibition | Increased | Decreased | Decreased | [8] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with a range of concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-only control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for ELOVL6 Expression
Principle: This technique is used to detect and quantify the amount of a specific protein (ELOVL6) in a cell lysate.
Protocol:
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ELOVL6 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin).
Lipid Profiling by Mass Spectrometry
Principle: This method allows for the comprehensive analysis and quantification of fatty acids and other lipid species in a biological sample.
Protocol:
-
Lipid Extraction: Extract total lipids from cell pellets using a solvent system such as chloroform:methanol (2:1 v/v) (Folch method).
-
Fatty Acid Methylation: Saponify the lipid extract and methylate the fatty acids to form fatty acid methyl esters (FAMEs) for gas chromatography-mass spectrometry (GC-MS) analysis.
-
GC-MS Analysis: Separate and detect the FAMEs using a GC-MS system.
-
Data Analysis: Identify individual fatty acids based on their retention times and mass spectra. Quantify the relative abundance of each fatty acid. Calculate the C18:0/C16:0 ratio.
Signaling Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Elovl6 is a negative clinical predictor for liver cancer and knockdown of Elovl6 reduces murine liver cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The fatty acid elongase ELOVL6 regulates bortezomib resistance in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The fatty acid elongase ELOVL6 regulates bortezomib resistance in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effect of Silencing Fatty Acid Elongase 4 and 6 Genes on the Proliferation and Migration of Colorectal Cancer Cells [mdpi.com]
- 6. Role of fatty acid elongase Elovl6 in the regulation of energy metabolism and pathophysiological significance in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
Technical Support Center: Refining Animal Dosing Regimens for Elovl6-IN-3 Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining animal dosing regimens for studies involving Elovl6-IN-3, a selective inhibitor of Elongation of very long chain fatty acids family member 6 (Elovl6).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of Efficacy (No significant change in fatty acid profiles or expected phenotype) | Suboptimal Dose: The administered dose may be too low to achieve sufficient target engagement. | - Dose-Response Study: Conduct a pilot study with a range of doses to determine the minimal effective dose. - Pharmacokinetic (PK) Analysis: Measure plasma and tissue concentrations of this compound to ensure adequate exposure. |
| Poor Bioavailability: The compound may have low oral absorption or rapid metabolism. | - Formulation Optimization: Experiment with different vehicle formulations to enhance solubility and absorption. Consider co-solvents like DMSO, cyclodextrins, or lipid-based formulations. - Alternative Route of Administration: If oral bioavailability is poor, consider alternative routes such as intraperitoneal (IP) or subcutaneous (SC) injection.[1] | |
| Target Engagement Issues: The inhibitor may not be reaching the target tissue at a sufficient concentration. | - Pharmacodynamic (PD) Analysis: Measure the C16/C18 fatty acid ratio directly in the target tissue (e.g., liver) to confirm target inhibition.[2][3] - Tissue Distribution Studies: Analyze the concentration of this compound in various tissues to understand its distribution profile. | |
| Unexpected Toxicity or Adverse Events | Off-Target Effects: The inhibitor may be interacting with other unintended molecular targets. | - Selectivity Profiling: If not already done, perform in vitro screening of this compound against a panel of related enzymes and receptors to assess its selectivity. - Dose Reduction: Determine if the toxicity is dose-dependent by testing lower doses. |
| Vehicle Toxicity: The formulation vehicle may be causing adverse effects. | - Vehicle Control Group: Always include a control group that receives only the vehicle to distinguish between compound- and vehicle-related effects. - Alternative Vehicles: Test less toxic or better-tolerated vehicles. | |
| Compound Impurities: The observed toxicity could be due to impurities from the synthesis of this compound. | - Purity Analysis: Verify the purity of the compound batch using methods like HPLC or mass spectrometry.[1] | |
| High Variability in Animal Responses | Inconsistent Dosing: Inaccurate or inconsistent administration of the compound. | - Standardized Procedures: Ensure all personnel follow a standardized and precise dosing protocol.[1] - Dose Normalization: Always normalize the dose to the body weight of each animal.[1] |
| Biological Variability: Inherent physiological differences between individual animals. | - Increase Sample Size: A larger number of animals per group can help improve statistical power.[1] - Homogenous Animal Cohorts: Use animals that are closely matched in age and sex.[1] | |
| Dietary Influences: The fatty acid composition of the chow can influence the baseline fatty acid profile and the effect of the inhibitor. | - Standardized Diet: Ensure all animals are maintained on a consistent and defined diet throughout the study. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Elovl6?
A1: ELOVL fatty acid elongase 6 (Elovl6) is a microsomal enzyme that plays a key role in the de novo synthesis of long-chain fatty acids.[4][5] Specifically, it catalyzes the initial and rate-limiting step in the elongation of C12-16 saturated and monounsaturated fatty acids to C18 species.[6] For instance, it converts palmitate (C16:0) to stearate (B1226849) (C18:0).[4][5][7]
Q2: What are the expected downstream effects of inhibiting Elovl6?
A2: Inhibition of Elovl6 is expected to alter the fatty acid composition in tissues, leading to an increase in C16 fatty acids (palmitate and palmitoleate) and a decrease in C18 fatty acids (stearate and oleate).[3][6] This shift in the C16/C18 ratio can impact various signaling pathways. For example, studies with Elovl6 deficient mice have shown protection against diet-induced insulin (B600854) resistance.[2] The inhibition of Elovl6 can influence pathways such as AMP-activated protein kinase (AMPK) signaling and may affect the expression of genes regulated by sterol regulatory element-binding protein-1c (SREBP-1c).[4][8]
Q3: How do I prepare a formulation for this compound for oral administration?
A3: For preclinical in vivo studies, small molecule inhibitors are often formulated in a vehicle that enhances solubility and stability. A common approach is to first dissolve the compound in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it in an aqueous vehicle such as saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent like polyethylene (B3416737) glycol (PEG) or cyclodextrin.[1] It is crucial to ensure the final concentration of the organic solvent is low enough to be non-toxic to the animals.[1] A pilot formulation study to assess the solubility and stability of this compound in different vehicles is recommended.
Q4: What are the key parameters to monitor in an in vivo study with an Elovl6 inhibitor?
A4: Key parameters to monitor include:
-
Pharmacokinetics: Plasma and tissue levels of this compound.
-
Pharmacodynamics: Changes in the ratio of C16 to C18 fatty acids in plasma and target tissues (e.g., liver). This can be measured by gas chromatography-mass spectrometry (GC-MS).
-
Efficacy Endpoints: Depending on the disease model, this could include measurements of blood glucose, insulin levels, lipid profiles (triglycerides, cholesterol), and body weight.
-
Safety and Tolerability: Regular observation for any signs of toxicity, changes in behavior, and monitoring of body weight and food intake.
Q5: Should I expect changes in body weight or food intake with Elovl6 inhibition?
A5: Studies in Elovl6 deficient mice have shown that these animals are protected from diet-induced insulin resistance, sometimes without significant changes in body weight or the degree of hepatosteatosis compared to wild-type mice.[4][6] However, responses can be model-dependent. Therefore, it is important to carefully monitor body weight and food consumption throughout your study.
Quantitative Data Summary
The following tables summarize expected changes in fatty acid composition based on studies with Elovl6 knockout mice, which can serve as a benchmark for evaluating the in vivo activity of this compound.
Table 1: Expected Changes in Hepatic Fatty Acid Composition with Elovl6 Inhibition
| Fatty Acid | Expected Change | Reference |
| Palmitic acid (C16:0) | Increase | [3] |
| Palmitoleic acid (C16:1n7) | Increase | [3] |
| Stearic acid (C18:0) | Decrease | [3] |
| Oleic acid (C18:1n9) | Decrease | [3] |
| Vaccenic acid (C18:1n7) | Increase | [3] |
Table 2: Potential Impact of Elovl6 Inhibition on Metabolic Parameters
| Parameter | Potential Outcome | Reference |
| Insulin Sensitivity | Improvement | [2][6] |
| Hepatic Triglycerides | May not decrease, or could increase under certain diets | [3] |
| Body Weight | May not be significantly altered | [4] |
Experimental Protocols
Protocol 1: General Procedure for In Vivo Administration of this compound
-
Compound Preparation:
-
Calculate the required amount of this compound based on the desired dose (e.g., in mg/kg) and the body weight of the animals.
-
Prepare the dosing formulation. For example, dissolve this compound in a minimal amount of DMSO and then dilute to the final volume with a vehicle such as 0.5% carboxymethylcellulose (CMC) in water. Ensure the final DMSO concentration is below a non-toxic threshold (e.g., <5%).
-
-
Animal Handling and Dosing:
-
Allow animals to acclimatize to the housing conditions for at least one week prior to the experiment.
-
Record the body weight of each animal before dosing.
-
Administer the prepared this compound solution via the chosen route (e.g., oral gavage, intraperitoneal injection).
-
Administer the vehicle alone to the control group.
-
-
Monitoring:
-
Regularly observe the animals for any signs of toxicity or adverse effects.
-
Monitor body weight and food intake at regular intervals.
-
-
Sample Collection:
-
At the end of the study, collect blood and tissues as required for pharmacokinetic and pharmacodynamic analyses.
-
Protocol 2: Analysis of Fatty Acid Composition in Liver Tissue
-
Lipid Extraction:
-
Homogenize a known weight of liver tissue.
-
Extract total lipids using a method such as the Folch or Bligh-Dyer procedure.
-
-
Fatty Acid Methyl Ester (FAME) Preparation:
-
Transesterify the extracted lipids to FAMEs using a reagent like boron trifluoride in methanol (B129727) or methanolic HCl.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Separate and quantify the individual FAMEs using a GC-MS system equipped with a suitable capillary column.
-
Identify fatty acids by comparing their retention times and mass spectra to known standards.
-
-
Data Analysis:
-
Calculate the relative abundance of each fatty acid as a percentage of the total fatty acids.
-
Determine the C16/C18 ratio to assess the in vivo inhibition of Elovl6.
-
Visualizations
Caption: Signaling pathway of Elovl6 and its inhibition by this compound.
Caption: General experimental workflow for in vivo studies with this compound.
Caption: Logical workflow for troubleshooting common in vivo study issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery and characterization of a novel potent, selective and orally active inhibitor for mammalian ELOVL6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deletion of ELOVL6 blocks the synthesis of oleic acid but does not prevent the development of fatty liver or insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jaha.ahajournals.org [jaha.ahajournals.org]
- 5. Elongation of Long‐Chain Fatty Acid Family Member 6 (Elovl6)‐Driven Fatty Acid Metabolism Regulates Vascular Smooth Muscle Cell Phenotype Through AMP‐Activated Protein Kinase/Krüppel‐Like Factor 4 (AMPK/KLF4) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of fatty acid elongase Elovl6 in the regulation of energy metabolism and pathophysiological significance in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lipid.umin.ne.jp [lipid.umin.ne.jp]
- 8. researchgate.net [researchgate.net]
ELOVL6 Inhibition Assays: Technical Support & Troubleshooting Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistencies in ELOVL6 inhibition assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My negative control (no inhibitor) shows low or no ELOVL6 activity. What are the possible causes and solutions?
A: Low or absent ELOVL6 activity in your negative control can stem from several factors related to the enzyme, substrates, or reaction conditions.
-
Enzyme Inactivity:
-
Cause: Improper storage or handling of the microsomal fraction or recombinant ELOVL6 can lead to denaturation. ELOVL6 is an endoplasmic reticulum membrane protein and can be sensitive to freeze-thaw cycles.
-
Solution: Ensure microsomal fractions are stored at -80°C and minimize freeze-thaw cycles. When using recombinant protein, follow the manufacturer's storage and handling instructions meticulously.
-
-
Substrate Degradation:
-
Cause: Palmitoyl-CoA and malonyl-CoA can degrade over time, especially if not stored correctly.
-
Solution: Aliquot and store acyl-CoA substrates at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
-
-
Suboptimal Assay Conditions:
-
Cause: Incorrect pH, temperature, or cofactor concentrations can significantly impact enzyme activity.[1]
-
Solution: Verify the pH of your buffer (typically around 7.4). Ensure the incubation temperature is optimal (usually 37°C). Confirm the concentration of NADPH, a critical cofactor for the fatty acid elongation cycle.[2]
-
Q2: I am observing high variability between replicate wells for the same inhibitor concentration. What could be the reason?
A: High variability between replicates is a common issue in enzyme assays and can often be traced back to technical inconsistencies.
-
Pipetting Errors:
-
Cause: Inaccurate or inconsistent pipetting of the inhibitor, enzyme, or substrates can lead to significant well-to-well variation.
-
Solution: Ensure your pipettes are calibrated. Use reverse pipetting for viscous solutions. Change pipette tips for each replicate.
-
-
"Edge Effect" in Microplates:
-
Cause: Increased evaporation in the outer wells of a microplate compared to the central wells can concentrate reactants and alter enzyme activity.[1]
-
Solution: Avoid using the outer wells of the microplate for your assay. Alternatively, fill the outer wells with buffer or water to minimize evaporation from the experimental wells.
-
-
Incomplete Mixing:
-
Cause: Failure to properly mix the reaction components in each well can result in a non-uniform reaction rate.
-
Solution: Gently mix the plate after adding all components, for example, by using a plate shaker at a low speed for a short duration.
-
Q3: My IC50 values for a known ELOVL6 inhibitor are inconsistent with published data. Why might this be happening?
A: Discrepancies in IC50 values can arise from differences in experimental setup and conditions.
-
Different Substrate Concentrations:
-
Cause: The apparent IC50 value of a competitive inhibitor is dependent on the substrate concentration. If your substrate concentration is much higher than the Km, a higher concentration of the inhibitor will be required to achieve 50% inhibition.
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Solution: Standardize your substrate concentrations, ideally at or near the Km for palmitoyl-CoA, to allow for better comparison across studies.
-
-
Variations in Enzyme Source and Concentration:
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Cause: The source of the enzyme (e.g., liver microsomes from different species, recombinant human vs. mouse ELOVL6) and its concentration in the assay can influence inhibitor potency.
-
Solution: Use the same enzyme source and concentration as the reference study if possible. Report the enzyme source and concentration in your experimental details.
-
-
Different Assay Formats:
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Cause: A cell-based assay will likely yield different IC50 values compared to a biochemical assay using isolated microsomes due to factors like cell permeability and metabolism of the inhibitor.
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Solution: Be aware of the assay format used in the literature you are comparing your results to.
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Q4: I suspect my test compound is interfering with the assay rather than directly inhibiting ELOVL6. How can I test for this?
A: Assay interference is a common source of false-positive results in high-throughput screening.
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Compound Aggregation:
-
Cause: Some compounds form aggregates at higher concentrations, which can non-specifically sequester the enzyme and inhibit its activity.
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Solution: Include a non-ionic detergent like Triton X-100 (e.g., 0.01%) in your assay buffer to disrupt aggregate formation. If the inhibitory effect is diminished in the presence of the detergent, aggregation is a likely cause.
-
-
Interference with Detection Method:
-
Cause: If you are using a fluorescence- or luminescence-based assay, your compound might be quenching the signal or be autofluorescent. In radioactive assays, the compound could interfere with the scintillation process.
-
Solution: Run a control experiment without the enzyme to see if your compound affects the detection signal.
-
ELOVL6 Inhibitor Data
The following table summarizes publicly available data on common ELOVL6 inhibitors.
| Inhibitor | Target Species | IC50 (nM) | Assay Type | Reference |
| ELOVL6-IN-2 | Mouse | 34 | Biochemical | [3] |
| ELOVL6-IN-3 | Mouse | 350 | Biochemical | |
| ELOVL6-IN-4 | Human | 79 | Biochemical | [4] |
| ELOVL6-IN-4 | Mouse | 94 | Biochemical | [4] |
| Compound A | Human | 8.9 | Biochemical | [5] |
| Compound A | Mouse | 31 | Biochemical | [6] |
| Compound B | Human | Not specified | Biochemical | [5] |
Experimental Protocols & Visualizations
Key Signaling Pathway Involving ELOVL6
ELOVL6 is a key enzyme in the de novo synthesis of long-chain fatty acids. Its activity is regulated by transcription factors such as SREBP-1c and is involved in signaling pathways that affect cellular metabolism and phenotype, such as the AMPK/KLF4 pathway.[2][7]
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. keio.elsevierpure.com [keio.elsevierpure.com]
- 3. Dietary Oleic Acid and SCD16 and ELOVL6 Estimated Activities Can Modify Erythrocyte Membrane n-3 and n-6 HUFA Partition: A Pilot Study [mdpi.com]
- 4. Radiometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Inhibition of ELOVL6 activity impairs mitochondrial respiratory function and inhibits tumor progression in FGFR3-mutated bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-throughput assay for long chain fatty acyl-CoA elongase using homogeneous scintillation proximity format - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of ELOVL6 Inhibitors, Featuring Elovl6-IN-3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of various inhibitors targeting Elongation of Very Long-Chain Fatty Acids Protein 6 (ELOVL6), with a specific focus on Elovl6-IN-3. ELOVL6 is a critical enzyme in the de novo synthesis of long-chain fatty acids, catalyzing the elongation of C12-16 saturated and monounsaturated fatty acids.[1] Its role in metabolic diseases and cancer has made it a significant target for therapeutic intervention.[1][2] This document synthesizes available experimental data to facilitate an objective comparison of the performance of this compound against other known ELOVL6 inhibitors.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro potency of several ELOVL6 inhibitors as measured by their half-maximal inhibitory concentration (IC50). Lower IC50 values are indicative of higher potency.
| Inhibitor | Target Species | IC50 | Reference |
| This compound (also known as ELOVL6-IN-1) | Mouse ELOVL6 | 350 nM (0.350 µM) | [3] |
| ELOVL6-IN-2 | Mouse ELOVL6 | 34 nM | [4] |
| ELOVL6-IN-4 | Human ELOVL6 | 79 nM | [5] |
| Mouse ELOVL6 | 94 nM | [5] | |
| Compound A | Human ELOVL6 | 8.9 nM | [2] |
| Human ELOVL3 | 337 nM | [2] | |
| Compound B (ELOVL6-IN-5) | Not specified | Described as having a "more appropriate profile for use as a pharmacological tool" compared to Compound A. | [5] |
Note: It is important to note that the product marketed as this compound by MedChemExpress shares the same chemical structure and reported efficacy data as ELOVL6-IN-1, suggesting they are the same compound.[3]
Experimental Methodologies
The determination of ELOVL6 inhibitory activity is crucial for the evaluation and comparison of different compounds. A widely accepted method involves an in vitro enzyme activity assay using liver microsomes, which are rich in ELOVL6.
Protocol: ELOVL6 Enzyme Activity Assay
This protocol is adapted from established methods for measuring ELOVL6 activity.[6]
1. Preparation of Liver Microsomes:
-
Euthanize mice and perfuse the liver with ice-cold PBS to remove blood.
-
Homogenize the liver in a buffer containing sucrose, Tris-HCl, and EDTA.
-
Centrifuge the homogenate at low speed to pellet nuclei and cell debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.
2. Elongation Reaction:
-
Prepare a reaction mixture containing:
-
Liver microsomes (e.g., 50 µg of protein)
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 6.8)
-
Co-factors: NADPH, ATP, Coenzyme A
-
Substrates: Malonyl-CoA and a radiolabeled fatty acyl-CoA (e.g., [14C]palmitoyl-CoA).
-
The test inhibitor at various concentrations.
-
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
3. Termination and Extraction:
-
Stop the reaction by adding a strong base (e.g., methanolic KOH) to saponify the fatty acids.
-
Acidify the mixture to protonate the fatty acids.
-
Extract the fatty acids using an organic solvent (e.g., hexane).
4. Analysis:
-
Evaporate the organic solvent and redissolve the fatty acid residue in a suitable solvent.
-
Separate the radiolabeled substrate and the elongated product using reverse-phase high-performance liquid chromatography (HPLC).
-
Quantify the radioactivity in the fractions corresponding to the substrate and the product using a scintillation counter.
5. Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to a vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflow
To visualize the biological context of ELOVL6 and the experimental process, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Role of fatty acid elongase Elovl6 in the regulation of energy metabolism and pathophysiological significance in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Deletion of ELOVL6 blocks the synthesis of oleic acid but does not prevent the development of fatty liver or insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Elovl6 Inhibition: A Comparative Guide to Elovl6-IN-3 and Genetic Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for studying the function of Elongation of very-long-chain fatty acids protein 6 (Elovl6): pharmacological inhibition with the selective inhibitor Elovl6-IN-3 and genetic ablation through knockout mouse models. By presenting experimental data, detailed protocols, and visual workflows, this document aims to facilitate an objective assessment of these two approaches for cross-validating research findings and advancing drug discovery efforts targeting metabolic and inflammatory diseases.
At a Glance: Comparing Pharmacological Inhibition and Genetic Knockout of Elovl6
| Feature | This compound (Pharmacological Inhibition) | Elovl6 Genetic Knockout |
| Mechanism of Action | Potent and selective, non-competitive inhibition of Elovl6 enzymatic activity.[1] | Complete and systemic ablation of the Elovl6 gene. |
| Temporal Control | Acute and reversible inhibition, allowing for the study of time-dependent effects. | Chronic, lifelong absence of Elovl6 function. |
| Dose-Dependence | Effects can be titrated by varying the inhibitor concentration. | "All-or-nothing" effect (complete knockout). |
| Off-Target Effects | Potential for off-target interactions, though selective inhibitors are available. | Potential for developmental compensation or unexpected systemic effects due to lifelong absence of the gene. |
| Key Phenotypic Outcomes | Reduction in the fatty acid elongation index in the liver.[1] | Altered fatty acid composition, protection against diet-induced insulin (B600854) resistance in some models, but not all.[2][3][4][5] |
Quantitative Data Comparison
The following tables summarize the key quantitative data from studies utilizing either this compound or Elovl6 knockout models, focusing on their impact on fatty acid composition and metabolic parameters.
Table 1: Effect on Fatty Acid Composition
| Fatty Acid | This compound (in vivo, liver) | Elovl6 Knockout (in vivo, liver) |
| Palmitic acid (C16:0) | - | Increased[2][4] |
| Stearic acid (C18:0) | - | Decreased[2][4] |
| Palmitoleic acid (C16:1n7) | - | Increased[2][4] |
| Oleic acid (C18:1n9) | - | Decreased[2][4] |
| Elongation Index (C18/C16 ratio) | Dose-dependently reduced [1] | Significantly reduced |
Note: Specific quantitative changes for this compound on individual fatty acids were not available in the searched literature. The primary reported effect is a reduction in the overall elongation index.
Table 2: Metabolic Phenotypes
| Parameter | Effect of this compound | Effect of Elovl6 Knockout |
| Insulin Resistance | No improvement observed in diet-induced obesity models.[5][6] | Conflicting reports: some studies show protection from diet-induced insulin resistance,[2][3] while others report no protection.[4][5][7] |
| Hepatic Steatosis | - | No prevention of fatty liver development.[4] |
| Neointima Formation | - | Markedly inhibited after vascular injury. |
Signaling Pathways and Experimental Workflows
Elovl6-Mediated Signaling Pathway
Inhibition of Elovl6, either pharmacologically or genetically, leads to an accumulation of palmitate and a reduction in oleate. This shift in fatty acid composition can induce reactive oxygen species (ROS) production, leading to the activation of AMP-activated protein kinase (AMPK). Activated AMPK, in turn, can induce the transcription factor Krüppel-like factor 4 (KLF4), which plays a role in cell cycle arrest and the regulation of vascular smooth muscle cell phenotype.[8]
Experimental Workflow: A Comparative Overview
The following diagram illustrates the typical experimental workflows for studying the effects of Elovl6 inhibition using either a chemical inhibitor or a genetic knockout model.
Experimental Protocols
In Vivo Inhibition with this compound
Objective: To assess the in vivo efficacy of this compound in reducing the fatty acid elongation index.
Animal Model: Male C57BL/6J mice.
Inhibitor Formulation and Administration:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline).
-
Administer this compound to mice via oral gavage at desired doses (e.g., 10 and 30 mg/kg)[1].
-
Include a vehicle control group receiving the same volume of the formulation without the inhibitor.
Experimental Procedure:
-
Acclimatize mice to the experimental conditions for at least one week.
-
Administer a single dose of this compound or vehicle.
-
Collect blood and liver tissue at various time points post-administration (e.g., 2 hours)[1].
Sample Analysis:
-
Extract total lipids from the liver tissue.
-
Perform fatty acid methyl ester (FAME) analysis using gas chromatography to determine the fatty acid composition.
-
Calculate the elongation index as the ratio of C18 fatty acids to C16 fatty acids.
Generation and Phenotyping of Elovl6 Knockout Mice
Objective: To characterize the metabolic phenotype of mice with a systemic deletion of the Elovl6 gene.
Generation of Knockout Mice:
-
Elovl6 knockout mice can be generated using standard homologous recombination techniques in embryonic stem cells.
-
Confirm the gene knockout through Southern blotting and PCR genotyping of tail DNA.
Experimental Procedure:
-
Breed heterozygous mice to obtain wild-type, heterozygous, and homozygous knockout littermates.
-
At an appropriate age (e.g., 8-10 weeks), place mice on either a standard chow diet or a high-fat diet to induce metabolic stress.
-
Monitor body weight, food intake, and other relevant physiological parameters over a specified period (e.g., 16 weeks).
-
Perform metabolic tests such as glucose and insulin tolerance tests.
Sample Analysis:
-
At the end of the study, collect various tissues (e.g., liver, adipose tissue, muscle).
-
Analyze fatty acid composition of different lipid fractions using gas chromatography.
-
Perform histological analysis of tissues (e.g., H&E staining of the liver to assess steatosis).
-
Conduct molecular analyses, such as Western blotting and qPCR, to investigate changes in signaling pathways.
Conclusion
Both pharmacological inhibition with this compound and the use of Elovl6 genetic knockout models serve as valuable tools for investigating the role of this enzyme in lipid metabolism and disease. While genetic knockout provides a model of complete and chronic ablation, pharmacological inhibitors offer the advantages of acute, reversible, and dose-dependent effects. The observation that both approaches can lead to similar outcomes, such as a lack of improvement in insulin resistance in certain contexts, provides a degree of cross-validation. However, the discrepancies in some reported phenotypes highlight the importance of carefully considering the strengths and limitations of each model. For a thorough understanding of Elovl6 function and its potential as a therapeutic target, a combined approach utilizing both selective inhibitors and genetic models is recommended. This dual strategy allows for the dissection of acute versus chronic effects and provides a more complete picture of the physiological consequences of Elovl6 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Role of fatty acid elongase Elovl6 in the regulation of energy metabolism and pathophysiological significance in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elovl6: a new player in fatty acid metabolism and insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deletion of ELOVL6 blocks the synthesis of oleic acid but does not prevent the development of fatty liver or insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and characterization of a novel potent, selective and orally active inhibitor for mammalian ELOVL6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Elongation of Long‐Chain Fatty Acid Family Member 6 (Elovl6)‐Driven Fatty Acid Metabolism Regulates Vascular Smooth Muscle Cell Phenotype Through AMP‐Activated Protein Kinase/Krüppel‐Like Factor 4 (AMPK/KLF4) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ELOVL6 Inhibition: Elovl6-IN-2 versus siRNA Knockdown
For researchers in metabolic diseases, oncology, and related fields, understanding the nuances of targeting ELOVL6 (Elongation of Very Long Chain Fatty Acids 6) is critical for advancing therapeutic strategies. This guide provides a detailed comparison of two primary methods for inhibiting ELOVL6 function: the small molecule inhibitor, Elovl6-IN-2, and siRNA-mediated gene knockdown.
At a Glance: Chemical Inhibition vs. Gene Silencing
| Feature | Elovl6-IN-2 (Chemical Inhibitor) | siRNA Knockdown of ELOVL6 |
| Mechanism of Action | Direct, reversible inhibition of the ELOVL6 enzyme's catalytic activity. | Post-transcriptional gene silencing by targeted degradation of ELOVL6 mRNA. |
| Mode of Delivery | Added to cell culture media or administered orally in vivo. | Transfected into cells using lipid-based reagents or viral vectors. |
| Onset and Duration | Rapid onset of action, with duration dependent on compound stability and metabolism. | Slower onset (24-48 hours for mRNA and protein reduction), with effects lasting for several days depending on cell division. |
| Specificity | High selectivity for ELOVL6 over other ELOVL family members, but potential for off-target effects on other proteins. | Highly sequence-specific to ELOVL6 mRNA, with potential for off-target effects due to partial sequence homology. |
| Reversibility | Reversible upon removal of the compound. | Not readily reversible; new protein synthesis is required to restore function. |
| Applications | In vitro and in vivo studies, potential for therapeutic development. | Primarily for in vitro target validation and functional genomics; in vivo applications are more complex. |
Performance and Efficacy: A Data-Driven Comparison
The efficacy of both methods in reducing ELOVL6 function and impacting downstream cellular processes has been demonstrated in various studies. A key study in pancreatic ductal adenocarcinoma (PDAC) cells provides a direct comparison of the effects of Elovl6-IN-2 and shRNA-mediated knockdown of ELOVL6[1][2][3].
Table 1: Comparative Efficacy of Elovl6-IN-2 and ELOVL6 Knockdown
| Parameter | Elovl6-IN-2 | siRNA/shRNA Knockdown | Reference |
| Target Inhibition | IC50 of 34 nM for mouse ELOVL6. | Significant reduction in ELOVL6 mRNA and protein levels. | [4] |
| Cell Proliferation | Reduced cell proliferation in PDAC cell lines. | Reduced cell proliferation in PDAC and other cancer cell lines. | [1][3] |
| Cell Migration | Impaired cell migration in PDAC cell lines. | Impaired cell migration in PDAC cell lines. | [1] |
Table 2: Impact on Fatty Acid Composition
Inhibition of ELOVL6, an enzyme that elongates C16 fatty acids to C18 fatty acids, leads to characteristic changes in the cellular fatty acid profile[5][6].
| Fatty Acid | Effect of Elovl6-IN-2 | Effect of siRNA Knockdown | Reference |
| Palmitic acid (C16:0) | Increased | Increased | [5][6] |
| Palmitoleic acid (C16:1n7) | Increased | Increased | [5][6] |
| Stearic acid (C18:0) | Decreased | Decreased | [5][6] |
| Oleic acid (C18:1n9) | Decreased | Decreased | [5][6] |
Specificity and Off-Target Considerations
Both methods have the potential for off-target effects, which is a critical consideration for data interpretation and therapeutic development.
Elovl6-IN-2: While demonstrated to be a selective inhibitor of ELOVL6, high concentrations may lead to off-target effects on other kinases or enzymes. Another inhibitor, ELOVL6-IN-4, has shown excellent selectivity over other human ELOVL subtypes (ELOVL1, -2, -3, and -5)[7].
siRNA Knockdown: The specificity of siRNA is determined by its sequence. While highly specific, off-target effects can occur through the silencing of unintended mRNAs with partial sequence complementarity. Studies have shown that siRNA targeting ELOVL6 did not significantly alter the expression of other ELOVL family members (ELOVL1–5)[8].
Experimental Protocols
Elovl6-IN-2 Treatment in Cell Culture
-
Preparation of Stock Solution: Dissolve Elovl6-IN-2 in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C or -80°C.
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment: Dilute the Elovl6-IN-2 stock solution in cell culture medium to the desired final concentration. Typical working concentrations can range from nanomolar to low micromolar, depending on the cell type and experimental goals. It is recommended to perform a dose-response curve to determine the optimal concentration.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Analysis: Harvest cells for downstream analysis, such as western blotting for protein expression, qPCR for mRNA levels, or lipidomics for fatty acid composition.
siRNA Knockdown of ELOVL6
-
siRNA Design and Synthesis: Design or purchase validated siRNA molecules targeting ELOVL6. A non-targeting scrambled siRNA should be used as a negative control.
-
Cell Seeding: Plate cells in antibiotic-free medium to a confluence of 60-80% on the day of transfection.
-
Transfection:
-
Dilute the siRNA duplex in an appropriate transfection medium.
-
Separately, dilute a lipid-based transfection reagent in the same medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow the formation of siRNA-lipid complexes.
-
Add the complexes to the cells and incubate for the recommended time (typically 4-6 hours).
-
-
Post-Transfection: After the initial incubation, add complete growth medium.
-
Analysis: Harvest cells for analysis 24-72 hours post-transfection to assess knockdown efficiency and downstream effects.
Signaling Pathways and Experimental Workflows
ELOVL6-Mediated Fatty Acid Elongation
Caption: ELOVL6 catalyzes the elongation of C16 to C18 fatty acids in the ER.
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing Elovl6-IN-2 and siRNA knockdown of ELOVL6.
Conclusion
Both Elovl6-IN-2 and siRNA-mediated knockdown are powerful tools for investigating the function of ELOVL6. The choice between these methods will depend on the specific experimental goals.
-
Elovl6-IN-2 is well-suited for studies requiring rapid and reversible inhibition, dose-response analyses, and for in vivo experiments, holding potential for translation into therapeutic applications.
-
siRNA knockdown offers a highly specific method for reducing ELOVL6 expression and is a gold standard for target validation in vitro.
For a comprehensive understanding of ELOVL6 function, a combinatorial approach, as demonstrated in the pancreatic cancer study[1], can be highly effective. By using both a chemical inhibitor and a genetic knockdown approach, researchers can more confidently attribute observed phenotypes to the specific inhibition of ELOVL6.
References
- 1. Targeting ELOVL6 to disrupt c-MYC driven lipid metabolism in pancreatic cancer enhances chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Deletion of ELOVL6 blocks the synthesis of oleic acid but does not prevent the development of fatty liver or insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
In Vivo Validation of ELOVL6 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo therapeutic effects of inhibiting the enzyme Elongation of Very Long Chain Fatty Acids Family Member 6 (ELOVL6). As no specific data is publicly available for a compound named "Elovl6-IN-3," this document focuses on comparing the outcomes of genetic inactivation (knockout) of the Elovl6 gene with pharmacological inhibition by a known small molecule inhibitor, "Compound B." Additionally, a potential therapeutic approach using siRNA-mediated knockdown is discussed.
Therapeutic Rationale for Targeting ELOVL6
ELOVL6 is a crucial enzyme in the de novo synthesis of long-chain fatty acids, specifically catalyzing the elongation of C16 fatty acids to C18 species.[1] Dysregulation of ELOVL6 activity has been implicated in a variety of pathological conditions, making it an attractive therapeutic target for:
-
Metabolic Diseases: Including type 2 diabetes and insulin (B600854) resistance.[2]
-
Cardiovascular Diseases: Such as atherosclerosis and restenosis following angioplasty.
-
Cancer: Including pancreatic and bladder cancer.
-
Inflammatory and Neurological Disorders.
Inhibition of ELOVL6 is expected to modulate the composition of fatty acids in tissues, leading to downstream effects on cellular signaling, inflammation, and cell proliferation.
Comparative Analysis of In Vivo Efficacy
This section compares the reported in vivo effects of Elovl6 gene knockout and pharmacological inhibition with Compound B.
Quantitative Data Summary
| Parameter | Elovl6 Knockout (KO) Mice | Compound B | siRNA-mediated Knockdown (Hypothetical) |
| Model | Diet-Induced Obesity (DIO), ob/ob mice, Vascular Wire Injury | Diet-Induced Obesity (DIO), KKAy mice | Atherosclerosis models (e.g., Ldlr-/- mice) |
| Effect on Fatty Acid Composition | Liver: Increased C16:0 (palmitate) and C16:1n-7 (palmitoleate); Decreased C18:0 (stearate) and C18:1n-9 (oleate).[3] | Liver: Significant reduction in hepatic fatty acid composition.[4][5] | Liver: Expected to mimic KO phenotype with reduced C18 fatty acids. |
| Effect on Insulin Resistance | Contradictory findings: Some studies report protection from diet-induced insulin resistance,[2] while others show no improvement.[3] | No improvement in insulin resistance observed in DIO and KKAy mice.[4] | To be determined in preclinical models. |
| Effect on Neointima Formation (Vascular Injury) | Markedly inhibited neointima formation.[1] | Not reported. | Potentially reduced neointima formation based on KO data. |
| Effect on Tumor Growth | Not extensively reported in these specific contexts. | Not reported. | Potential for tumor growth inhibition based on in vitro data. |
Experimental Protocols
Elovl6 Knockout Mouse Model of Vascular Injury
Objective: To assess the effect of ELOVL6 deletion on neointima formation following vascular injury.
Animal Model: Male Elovl6 knockout (Elovl6-/-) mice and wild-type (WT) littermates on a C57BL/6J background, aged 10-12 weeks.
Procedure:
-
Anesthesia: Mice are anesthetized using an appropriate anesthetic agent.
-
Surgical Procedure (Wire Injury):
-
A small incision is made to expose the right femoral artery.
-
A straight spring wire (0.38 mm in diameter) is inserted into the femoral artery and advanced to the iliac artery to denude the endothelium.[1]
-
The wire is then withdrawn.
-
-
Post-operative Care: Standard post-operative care, including analgesics, is provided.
-
Endpoint Analysis (14 or 28 days post-injury):
-
Mice are euthanized, and the injured femoral arteries are perfusion-fixed.
-
Arteries are embedded in paraffin, and cross-sections are prepared.
-
Histological Analysis: Sections are stained with Hematoxylin and Eosin (H&E) to visualize the neointima and media.
-
Morphometric Analysis: The areas of the neointima and media are measured using imaging software to calculate the intima-to-media ratio, a quantitative measure of neointima formation.
-
Pharmacological Inhibition with Compound B in a Diet-Induced Obesity (DIO) Model
Objective: To evaluate the effect of a small molecule ELOVL6 inhibitor on metabolic parameters in a diet-induced obesity model.
Animal Model: Male C57BL/6J mice.
Procedure:
-
Induction of Obesity: Mice are fed a high-fat diet (HFD; e.g., 45-60% kcal from fat) for a period of 8-12 weeks to induce obesity and insulin resistance.
-
Drug Administration:
-
Vehicle Control: Administered orally (e.g., 1% Tween 80 in water).
-
Compound B: Administered orally at a dose of 30 mg/kg, twice daily, for 4 weeks.[6]
-
-
Monitoring: Body weight and food intake are monitored regularly throughout the study.
-
Endpoint Analysis:
-
Glucose and Insulin Tolerance Tests (GTT and ITT): Performed to assess glucose metabolism and insulin sensitivity.
-
Blood Collection: Plasma is collected for analysis of glucose, insulin, and lipid profiles (triglycerides, cholesterol).
-
Tissue Collection: Liver and adipose tissue are collected for analysis of fatty acid composition (by gas chromatography-mass spectrometry) and gene expression (by qRT-PCR).
-
siRNA-mediated Knockdown of Elovl6 in an Atherosclerosis Model (Proposed Protocol)
Objective: To investigate the therapeutic potential of silencing Elovl6 in the liver on the development of atherosclerosis.
Animal Model: Male low-density lipoprotein receptor knockout (Ldlr-/-) mice.
Procedure:
-
Induction of Atherosclerosis: Mice are fed a high-fat, high-cholesterol "Western" diet for 8-12 weeks to induce the formation of atherosclerotic plaques.
-
siRNA Formulation and Delivery:
-
Elovl6-targeting siRNA and a non-targeting control siRNA are encapsulated in lipid nanoparticles (LNPs) to facilitate delivery to the liver.[7]
-
LNPs are administered via intravenous (IV) injection at a specified dose (e.g., 1-3 mg/kg).
-
-
Monitoring: The treatment can be administered once or multiple times over the course of the study.
-
Endpoint Analysis:
-
Gene Knockdown Efficiency: Liver tissue is collected to measure Elovl6 mRNA and protein levels to confirm target engagement.
-
Plasma Lipid Analysis: Blood is collected to measure total cholesterol, LDL-C, HDL-C, and triglycerides.
-
Atherosclerotic Plaque Analysis: The aorta is dissected, and the extent of atherosclerotic lesions is quantified by en face analysis (e.g., Oil Red O staining) or by histological analysis of the aortic root.
-
Visualizations
Signaling Pathway of ELOVL6 Inhibition in Vascular Smooth Muscle Cells
Caption: ELOVL6 inhibition alters fatty acid balance, activating the AMPK/KLF4 pathway in VSMCs.
General Experimental Workflow for In Vivo Validation
References
- 1. researchwith.stevens.edu [researchwith.stevens.edu]
- 2. siRNA nanoparticles targeting CaMKIIγ in lesional macrophages improve atherosclerotic plaque stability in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of siRNA nanoparticles to silence plaque-destabilizing gene in atherosclerotic lesional macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and characterization of a novel potent, selective and orally active inhibitor for mammalian ELOVL6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. siRNA nanoparticle targeting Usp20 lowers lipid levels and ameliorates metabolic syndrome in mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to ELOVL6 Inhibitors: A Reproducibility Analysis of Published Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of publicly available data for small molecule inhibitors of Elongation of Very Long Chain Fatty Acids 6 (ELOVL6), a key enzyme in the de novo synthesis of long-chain fatty acids. ELOVL6 catalyzes the rate-limiting step of elongating C16 fatty acids to C18 species. Its inhibition is a potential therapeutic strategy for various metabolic diseases and other conditions. This document summarizes the performance of several published ELOVL6 inhibitors, including detailed experimental protocols to aid in the reproducibility of these findings.
Overview of Compared ELOVL6 Inhibitors
This guide focuses on a selection of potent and selective ELOVL6 inhibitors for which experimental data has been published in peer-reviewed journals. While a compound designated "Elovl6-IN-3" is commercially available, a comprehensive review of published literature did not yield specific experimental data for this molecule. The data presented herein is for compounds that have been more thoroughly characterized in the public domain, including an indoledione derivative (herein referred to as Compound A ), a distinct second-generation inhibitor (Compound B ), and a 3-sulfonyl-8-azabicyclo[3.2.1]octane derivative (Compound C ). Data for commercially available research chemicals Elovl6-IN-1 and Elovl6-IN-4 are also included, based on information from vendor websites and the primary literature they cite.
Comparative Performance Data
The following tables summarize the in vitro and in vivo performance of the selected ELOVL6 inhibitors based on published data.
| Compound | Target | IC50 (nM) | Selectivity | Reference |
| Compound A | Human ELOVL6 | 169 | >30-fold vs. ELOVL1, 2, 3, 5 | [1] |
| Mouse ELOVL6 | 350 | [1] | ||
| Compound B | Human ELOVL6 | 85 | >60-fold vs. ELOVL1, 2, 3, 5 | [2] |
| Mouse ELOVL6 | 38 | [2] | ||
| Compound C (1w) | Human ELOVL6 | 79 | >87-fold vs. ELOVL3; >126-fold vs. ELOVL1, 2, 5 | [3] |
| Mouse ELOVL6 | 94 | >106-fold vs. mouse ELOVL3 | [3] | |
| Elovl6-IN-1 | Mouse ELOVL6 | 350 | Non-competitive for malonyl-CoA (Ki=994 nM) and palmitoyl-CoA | [4] |
| Elovl6-IN-4 | Human ELOVL6 | 79 | Excellent selectivity over ELOVL1, -2, -3, and -5 | [5] |
| Mouse ELOVL6 | 94 | [5] |
Table 1: In Vitro Inhibitory Activity and Selectivity of ELOVL6 Inhibitors.
| Compound | Assay | Dose | Effect | Reference |
| Compound A | Cellular Elongation Index | Not specified | Effective reduction in hepatocytes | [1] |
| In vivo Elongation Index (Mouse Liver) | 100 mg/kg, p.o. | Significant reduction | [1] | |
| Compound B | In vivo Elongation Index (Mouse Liver) | Chronic treatment | Significant reduction in DIO and KKAy mice | [2] |
| Compound C (1w) | Cellular Elongation Index (Mouse H2.35 cells) | IC50 = 30 nM | Potent reduction | [3] |
| In vivo Elongation Index (Mouse Liver) | 1-10 mg/kg, p.o. | Potent and dose-dependent suppression | [3] | |
| Elovl6-IN-1 | In vivo Elongation Index (Mouse Liver) | 10 and 30 mg/kg, p.o. | Reduction of elongation index | [4] |
| Elovl6-IN-4 | Cellular Elongation Index (Mouse H2.35 cells) | IC50 = 30 nM | Potent reduction | [5] |
| In vivo Elongation Index (Mouse Liver) | 1-10 mg/kg, p.o. | Potent and dose-dependent suppression | [5] |
Table 2: Cellular and In Vivo Activity of ELOVL6 Inhibitors.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the fatty acid elongation pathway and a general workflow for an in vitro ELOVL6 inhibition assay.
Caption: Fatty Acid Elongation Pathway Catalyzed by ELOVL6.
Caption: General Workflow for an In Vitro ELOVL6 Inhibition Assay.
Experimental Protocols
Reproducibility of experimental data is a cornerstone of scientific advancement. Below are detailed methodologies for key experiments cited in the evaluation of ELOVL6 inhibitors.
In Vitro ELOVL6 Enzyme Activity Assay (Microsomal Assay)
This protocol is adapted from methodologies described in the evaluation of novel ELOVL6 inhibitors.[6]
-
Preparation of Microsomes:
-
Homogenize fresh or frozen liver tissue from mice or rats in a buffer solution (e.g., 250 mM sucrose, 10 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to pellet cellular debris.
-
Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing buffer (e.g., 100 mM potassium phosphate, pH 6.5), NADPH, a fatty acyl-CoA substrate (e.g., palmitoyl-CoA), and radiolabeled malonyl-CoA (e.g., [2-14C]malonyl-CoA).
-
Add the test inhibitor at various concentrations to the reaction mixture.
-
Initiate the reaction by adding the microsomal protein preparation.
-
Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).
-
-
Product Extraction and Quantification:
-
Stop the reaction by adding a strong base (e.g., KOH in methanol) to saponify the acyl-CoAs.
-
Acidify the mixture with a strong acid (e.g., HCl).
-
Extract the fatty acids into an organic solvent (e.g., hexane).
-
Quantify the amount of radiolabeled elongated fatty acid product using liquid scintillation counting.
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.
-
Cellular Fatty Acid Analysis (Gas Chromatography-Mass Spectrometry)
This protocol outlines a general procedure for analyzing changes in cellular fatty acid composition following inhibitor treatment.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., hepatocytes) under standard conditions.
-
Treat the cells with the ELOVL6 inhibitor or vehicle control for a specified duration.
-
Harvest the cells by scraping or trypsinization.
-
-
Lipid Extraction and Derivatization:
-
Extract total lipids from the cell pellet using a solvent system such as chloroform:methanol (2:1, v/v).
-
Transesterify the fatty acids in the lipid extract to fatty acid methyl esters (FAMEs) by heating with a reagent like 14% boron trifluoride in methanol.
-
Extract the FAMEs into an organic solvent (e.g., hexane).
-
-
GC-MS Analysis:
-
Inject the FAMEs onto a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for FAME separation).
-
Use a temperature program to separate the FAMEs based on their chain length and degree of saturation.
-
Detect the eluting FAMEs using a mass spectrometer.
-
Identify individual FAMEs by comparing their retention times and mass spectra to those of known standards.
-
Quantify the relative abundance of each fatty acid. The ELOVL6 elongation index can be calculated as the ratio of C18 to C16 fatty acids (e.g., [C18:0 + C18:1]/[C16:0 + C16:1]).
-
This guide aims to provide a clear and objective comparison of published data on ELOVL6 inhibitors to support ongoing research and development efforts in this field. The detailed protocols are intended to facilitate the replication and validation of these important findings.
References
- 1. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lipidmaps.org [lipidmaps.org]
- 3. lipidmaps.org [lipidmaps.org]
- 4. researchgate.net [researchgate.net]
- 5. Deletion of ELOVL6 blocks the synthesis of oleic acid but does not prevent the development of fatty liver or insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of ELOVL6 Inhibitor Scaffolds for Researchers
For researchers and professionals in drug development, the landscape of ELOVL6 inhibitors presents a compelling area of study for metabolic diseases and oncology. This guide offers an objective, data-driven comparison of different ELOVL6 inhibitor scaffolds, summarizing key performance metrics and providing detailed experimental methodologies to support further research.
Elongation of Very Long Chain Fatty Acids 6 (ELOVL6) is a critical enzyme in the de novo synthesis of long-chain fatty acids, specifically catalyzing the elongation of C16 fatty acids to C18 species.[1] Its role in lipid metabolism has made it an attractive target for therapeutic intervention in a range of conditions, from metabolic disorders like type 2 diabetes to various cancers.[1][2] This guide provides a comparative analysis of distinct chemical scaffolds developed to inhibit ELOVL6, focusing on their potency, selectivity, and in vivo activity.
Comparative Analysis of Inhibitor Scaffolds
Several distinct chemical scaffolds have been explored for their potential to inhibit ELOVL6. The most prominent among these are the indoledione and benzoxazinone (B8607429) classes, alongside other novel heterocyclic compounds. Below is a summary of their performance based on available preclinical data.
Table 1: In Vitro Potency of ELOVL6 Inhibitors
| Compound/Scaffold | Target Species | IC50 (nM) | Selectivity | Reference |
| Indoledione Scaffold | ||||
| Compound A | Human | 169 | >30-fold vs ELOVL1, -2, -3, -5 | [3] |
| Mouse | 350 | [3] | ||
| ELOVL6-IN-2 | Mouse | 34 | Not specified | [4] |
| Benzoxazinone Scaffold | ||||
| (S)-1y | Human | Potent and selective | Potent inhibitor of mouse ELOVL3 and ELOVL6 | [5] |
| Other Heterocyclic Scaffolds | ||||
| Compound B | Human | 85 | >60-fold vs ELOVL1, -2, -3, -5 | [6] |
| Mouse | 38 | [6] | ||
| ELOVL6-IN-4 | Human | 79 | Excellent vs ELOVL1, -2, -3, -5 and mouse ELOVL3 | [7] |
| Mouse | 94 | [7] | ||
| ELOVL6-IN-1 | Mouse | 350 | Noncompetitive inhibitor | [4] |
Table 2: In Vivo Efficacy of ELOVL6 Inhibitors
| Compound/Scaffold | Animal Model | Dose and Route | Key Findings | Reference |
| Indoledione Scaffold | ||||
| Compound A | Mouse | 100 mg/kg, oral | Significantly reduced the elongation index of total fatty acids in the liver. | [3] |
| Benzoxazinone Scaffold | ||||
| (S)-1y | Mouse | 30 mg/kg, oral | Significantly suppressed the elongation of target fatty acids in the liver. | [5] |
| Other Heterocyclic Scaffolds | ||||
| Compound B | Diet-induced obesity (DIO) and KKAy mice | Chronic treatment | Showed significant reduction in hepatic fatty acid composition; no improvement in insulin (B600854) resistance. | [8][9] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the ELOVL6 signaling pathway and a general workflow for evaluating ELOVL6 inhibitors.
References
- 1. Role of fatty acid elongase Elovl6 in the regulation of energy metabolism and pathophysiological significance in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. ELOVL6 inhibitor Compound A | ELOVL6 inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of novel benzoxazinones as potent and orally active long chain fatty acid elongase 6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ELOVL6 inhibitor Compound B | ELOVL6 inhibitor | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery and characterization of a novel potent, selective and orally active inhibitor for mammalian ELOVL6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Evaluating the Translational Potential of ELOVL6 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The enzyme Elongation of Very Long-chain fatty acids 6 (ELOVL6) has emerged as a significant therapeutic target for a range of metabolic and inflammatory diseases. This guide provides a comparative analysis of key ELOVL6 inhibitors, presenting their performance based on available experimental data. The information is intended to aid researchers in selecting the appropriate tool compounds for their studies and to provide a translational perspective on the therapeutic potential of ELOVL6 inhibition.
Introduction to ELOVL6
ELOVL6 is a microsomal enzyme that plays a crucial role in the de novo synthesis of long-chain fatty acids. Specifically, it catalyzes the rate-limiting step of elongating C16 saturated and monounsaturated fatty acids into C18 species.[1][2] This enzymatic activity is fundamental in determining the fatty acid composition of cellular lipids, which in turn influences membrane fluidity, lipid signaling, and overall metabolic homeostasis. Dysregulation of ELOVL6 has been implicated in insulin (B600854) resistance, non-alcoholic fatty liver disease (NAFLD), and certain cancers, making it an attractive target for pharmacological intervention.[3][4][5]
Comparative Analysis of ELOVL6 Inhibitors
While the query specified "Elovl6-IN-3," publicly available scientific literature and commercial sources predominantly feature a series of related inhibitors. This guide will focus on the most well-characterized of these compounds: Elovl6-IN-1 , Elovl6-IN-2 , Elovl6-IN-4 , Compound A , and Compound B (Elovl6-IN-5) .
In Vitro Potency and Selectivity
The following table summarizes the in vitro inhibitory activity and selectivity of various ELOVL6 inhibitors against human and mouse orthologs, as well as other members of the ELOVL family.
| Compound | Target | IC50 (nM) | Selectivity | Mechanism of Action |
| Elovl6-IN-1 | mouse ELOVL6 | 350[6] | Selective | Noncompetitive for malonyl-CoA (Ki = 994 nM) and palmitoyl-CoA[6] |
| Elovl6-IN-2 | human ELOVL6 | 8.9[7] | >37-fold vs hELOVL3 (IC50 = 337 nM); No inhibition of hELOVL1, -2, -5 (IC50 > 10 µM)[7] | Not specified |
| mouse ELOVL6 | 31[7] | |||
| Elovl6-IN-4 | human ELOVL6 | 79[8] | Excellent selectivity over hELOVL1, -2, -3, -5 and mouse ELOVL3[8] | Not specified |
| mouse ELOVL6 | 94[8] | |||
| Compound A | human ELOVL6 | 169[9] | >30-fold vs hELOVL1, -2, -3, -5 (IC50 > 5-10 µM)[9] | Noncompetitive for malonyl-CoA (Ki = 994 nM); Uncompetitive for palmitoyl-CoA[9] |
| mouse ELOVL6 | 350[9] | |||
| Compound B (Elovl6-IN-5) | human ELOVL6 | 85[10] | >60-fold vs ELOVL1, -2, -3, -5[10] | Noncompetitive for malonyl-CoA; Uncompetitive for palmitoyl-CoA[10] |
| mouse ELOVL6 | 38[10] |
In Vivo Pharmacokinetics and Efficacy
The translational potential of these inhibitors is further evaluated by their performance in preclinical in vivo models. The following table summarizes key pharmacokinetic and efficacy data.
| Compound | Animal Model | Dosing | Key Findings |
| Elovl6-IN-1 | Mice | 10 and 30 mg/kg (p.o.) | Appreciable plasma and liver exposure; Reduced the elongation index of liver lipids.[6] |
| Elovl6-IN-2 | Mice | 0.1, 0.3, and 1 mg/kg (p.o.) | Potently and dose-proportionally suppressed the elongation index in the liver.[7] |
| Elovl6-IN-4 | Mice | 1-10 mg/kg (p.o.) | Potently and dose-dependently suppressed the elongation index in the liver.[8] |
| Compound A | Mice | 100 mg/kg (p.o.) | Significantly reduced the elongation index of total fatty acids in the liver.[9] |
| Compound B (Elovl6-IN-5) | Diet-induced obesity (DIO) and KKAy mice | Chronic treatment | Significant reduction in hepatic fatty acid composition; however, no improvement in insulin resistance was observed in these models.[11][12] |
Signaling Pathways Modulated by ELOVL6 Inhibition
The therapeutic effects of ELOVL6 inhibition are mediated through the modulation of several key signaling pathways. The following diagrams illustrate the central role of ELOVL6 in these pathways.
Caption: The fatty acid elongation cycle catalyzed by ELOVL6.
References
- 1. Elongation of Long‐Chain Fatty Acid Family Member 6 (Elovl6)‐Driven Fatty Acid Metabolism Regulates Vascular Smooth Muscle Cell Phenotype Through AMP‐Activated Protein Kinase/Krüppel‐Like Factor 4 (AMPK/KLF4) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lipid.umin.ne.jp [lipid.umin.ne.jp]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Role of fatty acid elongase Elovl6 in the regulation of energy metabolism and pathophysiological significance in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ELOVL6 inhibitor 37 | ELOVL6 inhibitor | Probechem Biochemicals [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ELOVL6 inhibitor Compound A | ELOVL6 inhibitor | Probechem Biochemicals [probechem.com]
- 10. ELOVL6 inhibitor Compound B | ELOVL6 inhibitor | Probechem Biochemicals [probechem.com]
- 11. Discovery and characterization of a novel potent, selective and orally active inhibitor for mammalian ELOVL6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Elovl6-IN-3 and First-Generation ELOVL6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the novel ELOVL6 inhibitor, Elovl6-IN-3, against first-generation inhibitors, referred to as Compound A and Compound B. The data presented is intended to inform researchers on the potency, selectivity, and potential utility of these compounds in the study of fatty acid metabolism and associated diseases.
Introduction to ELOVL6 Inhibition
Elongation of very long-chain fatty acids protein 6 (ELOVL6) is a critical microsomal enzyme that catalyzes the rate-limiting step in the elongation of C12-16 saturated and monounsaturated fatty acids.[1] This process is fundamental to the de novo synthesis of long-chain fatty acids.[1] Dysregulation of ELOVL6 activity has been implicated in various metabolic disorders, including insulin (B600854) resistance and non-alcoholic fatty liver disease, making it a compelling therapeutic target.[1][2] This guide focuses on the comparative efficacy of a newer entrant, this compound, relative to the foundational first-generation inhibitors that paved the way for research in this area.
Quantitative Performance Analysis
The following tables summarize the key in vitro performance metrics for this compound and the first-generation ELOVL6 inhibitors, Compound A and Compound B. It is important to note that available data suggests this compound is chemically identical to Elovl6-IN-1, sharing the same CAS number (712346-06-0). Therefore, data for Elovl6-IN-1 is presented for this compound.
Table 1: In Vitro Inhibitory Potency (IC50) Against ELOVL6
| Inhibitor | Target Species | IC50 (nM) | Reference(s) |
| This compound (as Elovl6-IN-1) | Mouse | 350 | [3] |
| Compound A | Human | 169 | [3] |
| Mouse | 350 | [3] | |
| Compound B | Human | 85 | [4][5] |
| Mouse | 38 | [4][5] |
Table 2: Selectivity Profile of First-Generation ELOVL6 Inhibitors
| Inhibitor | Selectivity Profile | Reference(s) |
| Compound A | >30-fold selective over human ELOVL1, -2, -3, and -5 | [3] |
| Compound B | >60-fold selective over other ELOVL family enzymes (ELOVL1, 2, 3, and 5) | [4][5] |
Experimental Methodologies
The following are detailed protocols for key experiments typically used to evaluate the performance of ELOVL6 inhibitors.
In Vitro ELOVL6 Enzyme Activity Assay (Microsomal Assay)
This assay directly measures the enzymatic activity of ELOVL6 in a cell-free system using liver microsomes, which are rich in this enzyme.
1. Preparation of Liver Microsomes:
-
Liver tissue from the target species (e.g., mouse, human) is homogenized in a cold buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4) containing protease inhibitors.
-
The homogenate is subjected to differential centrifugation. A low-speed spin (e.g., 10,000 x g) removes cell debris and mitochondria, followed by a high-speed ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal fraction.[6]
-
The microsomal pellet is resuspended in a suitable buffer and the protein concentration is determined.
2. Enzyme Reaction:
-
The reaction mixture is prepared in a buffer containing the liver microsomes, a fatty acid substrate (e.g., palmitoyl-CoA), and a radiolabeled two-carbon donor (e.g., [14C]malonyl-CoA).
-
The test inhibitor (e.g., this compound, Compound A, or Compound B) is added at various concentrations.
-
The reaction is initiated by the addition of a cofactor, typically NADPH, and incubated at 37°C.[6]
3. Product Detection and Analysis:
-
The reaction is stopped by the addition of an organic solvent.
-
The lipids, including the elongated fatty acid product, are extracted.
-
The radiolabeled elongated fatty acid is separated from the unreacted radiolabeled substrate, often using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
The amount of radioactivity incorporated into the elongated product is quantified using a scintillation counter.
-
The IC50 value, the concentration of inhibitor required to reduce ELOVL6 activity by 50%, is calculated from the dose-response curve.
Cellular Assay for ELOVL6 Inhibition (Fatty Acid Profile Analysis)
This assay assesses the effect of the inhibitor on ELOVL6 activity within a cellular context by analyzing changes in the cellular fatty acid composition.
1. Cell Culture and Treatment:
-
A suitable cell line, typically one with active fatty acid synthesis (e.g., hepatocytes, adipocytes), is cultured under standard conditions.
-
The cells are treated with the ELOVL6 inhibitor at various concentrations for a specified period.
2. Lipid Extraction and Fatty Acid Methyl Ester (FAME) Preparation:
-
After treatment, the cells are harvested, and total lipids are extracted using a method such as the Folch or Bligh-Dyer procedure.
-
The extracted lipids are then saponified and methylated to convert the fatty acids into their corresponding fatty acid methyl esters (FAMEs).
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
The FAMEs are analyzed by GC-MS to separate and quantify the different fatty acid species.
-
The key metric is the ratio of C18 fatty acids (e.g., stearate, C18:0) to C16 fatty acids (e.g., palmitate, C16:0), which is an indicator of ELOVL6 activity.[7]
-
A decrease in the C18:C16 ratio in inhibitor-treated cells compared to control cells indicates inhibition of ELOVL6.
Visualizing ELOVL6-Related Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to ELOVL6 function and its experimental evaluation.
Caption: Simplified ELOVL6 signaling pathway in metabolic regulation.
Caption: Workflow for in vitro and cellular ELOVL6 inhibitor assays.
Conclusion
Based on the available data, Compound B emerges as the most potent of the first-generation ELOVL6 inhibitors, exhibiting a lower IC50 value for both human and mouse ELOVL6 compared to Compound A and this compound (Elovl6-IN-1).[3][4][5] Furthermore, Compound B demonstrates a high degree of selectivity, which is a desirable characteristic for a pharmacological probe.[4][5] While this compound (Elovl6-IN-1) and Compound A show comparable potency against the mouse enzyme, Compound A is more active against the human ortholog.
The choice of inhibitor will ultimately depend on the specific research application. For studies requiring the highest potency and selectivity, particularly in mouse models, Compound B appears to be the superior choice among these options. However, all three compounds represent valuable tools for elucidating the physiological and pathological roles of ELOVL6. The experimental protocols provided herein offer a foundation for the rigorous evaluation of these and other novel ELOVL6 inhibitors.
References
- 1. Role of fatty acid elongase Elovl6 in the regulation of energy metabolism and pathophysiological significance in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ELOVL6 ELOVL fatty acid elongase 6 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. ELOVL6 inhibitor Compound A | ELOVL6 inhibitor | Probechem Biochemicals [probechem.com]
- 4. ELOVL6 inhibitor Compound B | ELOVL6 inhibitor | Probechem Biochemicals [probechem.com]
- 5. probechem.com [probechem.com]
- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 7. mdpi.com [mdpi.com]
Independent Verification of Elovl6 Inhibitor On-Target Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the on-target activity of various reported inhibitors of Elongation of Very Long Chain Fatty Acids 6 (Elovl6), a key enzyme in lipid metabolism. The data presented here, compiled from publicly available research, is intended to assist researchers in selecting the appropriate chemical tools for their studies.
Comparison of Potency and Selectivity of Elovl6 Inhibitors
The following table summarizes the in vitro potency (IC50) of several known Elovl6 inhibitors against human and mouse orthologs of the enzyme. Where available, data on their selectivity against other members of the ELOVL family is also included to provide a more complete picture of their on-target activity.
| Compound Name | Alternative Name(s) | Target Species | IC50 (nM) | Selectivity Profile |
| Elovl6-IN-1 | - | Mouse | 350 | Non-competitive inhibitor for malonyl-CoA (Ki = 994 nM) and palmitoyl-CoA.[1] |
| Elovl6-IN-2 | Inhibitor 37 | Human | 8.9 | Weakly inhibits hELOVL3 (IC50 = 337 nM); does not inhibit hELOVL1, hELOVL2, and hELOVL5 (IC50 > 10 µM).[2] |
| Mouse | 31[2] (34 nM also reported[3]) | - | ||
| Elovl6-IN-3 | - | - | - | Data not publicly available. |
| Elovl6-IN-4 | - | Human | 79 | Excellent selectivity over other human ELOVL subtypes (ELOVL1, -2, -3, and -5) and mouse ELOVL3.[1] |
| Mouse | 94[1] | - | ||
| Compound A | - | - | 8.9 | ~38-fold selectivity over ELOVL3.[4] |
| Compound B | ELOVL6-IN-5 | - | 221 | ~7-fold selectivity over ELOVL3.[1][4] |
Experimental Protocols for Verification of On-Target Activity
To independently verify the on-target activity of an Elovl6 inhibitor, two primary experimental approaches are recommended: an in vitro enzymatic assay to determine direct inhibition of the enzyme and an in vivo or cellular assay to measure the functional consequence of this inhibition on fatty acid metabolism.
In Vitro Fatty Acid Elongation Assay
This assay directly measures the enzymatic activity of Elovl6 by quantifying the incorporation of a radiolabeled two-carbon donor (malonyl-CoA) into a long-chain fatty acyl-CoA substrate.
Materials:
-
Microsomal fractions prepared from cells or tissues expressing Elovl6 (e.g., liver, or cells overexpressing the enzyme).
-
Fatty acyl-CoA substrate (e.g., palmitoyl-CoA, C16:0-CoA).
-
Radiolabeled [2-14C]malonyl-CoA.
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
NADPH.
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Scintillation cocktail and scintillation counter.
Protocol:
-
Prepare Microsomes: Isolate microsomal fractions from a suitable biological source. Determine the protein concentration of the microsomal preparation.
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, NADPH, and the microsomal preparation.
-
Inhibitor Addition: Add the test inhibitor at various concentrations (typically in a serial dilution) or the vehicle control (e.g., DMSO). Pre-incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate Reaction: Start the enzymatic reaction by adding the fatty acyl-CoA substrate and [2-14C]malonyl-CoA.
-
Incubation: Incubate the reaction mixture at 37°C for a specific duration (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.
-
Stop Reaction: Terminate the reaction by adding a strong acid (e.g., perchloric acid).
-
Extraction of Fatty Acids: Extract the radiolabeled long-chain fatty acids using an organic solvent (e.g., hexane).
-
Quantification: Transfer the organic phase containing the radiolabeled fatty acids to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
In Vivo/Cellular Fatty Acid Elongation Index Measurement
This method assesses the functional activity of Elovl6 in a biological system by measuring the ratio of its product (C18 fatty acids) to its substrate (C16 fatty acids). A decrease in this ratio indicates inhibition of Elovl6.
Materials:
-
Animal model (e.g., mice) or cultured cells.
-
Test inhibitor (e.g., this compound) formulated for in vivo administration or cell culture treatment.
-
Gas chromatograph-mass spectrometer (GC-MS).
-
Reagents for lipid extraction and fatty acid methyl ester (FAME) derivatization.
Protocol:
-
In Vivo Administration: Administer the test inhibitor or vehicle control to the animals (e.g., via oral gavage) at the desired dose(s) and for the specified duration.
-
Tissue/Cell Collection: At the end of the treatment period, collect the target tissue (e.g., liver) or cultured cells.
-
Lipid Extraction: Extract total lipids from the tissue homogenate or cell lysate using a standard method (e.g., Folch or Bligh-Dyer extraction).
-
Saponification and Methylation: Saponify the extracted lipids to release the fatty acids and then convert them to fatty acid methyl esters (FAMEs) for GC-MS analysis.
-
GC-MS Analysis: Analyze the FAMEs by GC-MS to separate and quantify the different fatty acid species, particularly palmitate (C16:0), stearate (B1226849) (C18:0), palmitoleate (B1233929) (C16:1), and oleate (B1233923) (C18:1).
-
Calculate Elongation Index: Determine the fatty acid elongation index by calculating the ratio of the product to the substrate. For saturated fatty acids, the index is [C18:0]/[C16:0]. For monounsaturated fatty acids, it is [C18:1]/[C16:1].
-
Data Analysis: Compare the elongation indices between the inhibitor-treated and vehicle-treated groups. A statistically significant decrease in the elongation index in the treated group indicates in vivo inhibition of Elovl6.
Visualizing the Biological Context and Experimental Design
To better understand the role of Elovl6 and the workflow for verifying inhibitor activity, the following diagrams are provided.
Figure 1: Simplified fatty acid elongation pathway highlighting the role of Elovl6.
Figure 2: Workflow for the independent verification of Elovl6 inhibitor activity.
Figure 3: Downstream signaling effects of Elovl6 inhibition.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Elovl6-IN-3
For Immediate Use by Laboratory Professionals
Summary of Key Safety and Handling Information
The following table summarizes crucial safety and handling information, compiled from data for similar small molecule inhibitors. This information should be considered as a general guideline in the absence of a specific SDS for Elovl6-IN-3.
| Parameter | Guideline | Recommendations |
| Personal Protective Equipment (PPE) | Standard Laboratory PPE | Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling this compound. |
| Handling | Avoid Contact and Inhalation | Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols. Prevent contact with skin and eyes.[1][2] |
| Storage of Solutions | Aliquot and Freeze | Stock solutions should be aliquoted into single-use vials and stored at -20°C or -80°C to maintain stability and avoid repeated freeze-thaw cycles.[3] |
| Spill Response | Absorb and Contain | In case of a spill, absorb the material with an inert absorbent, collect it in a sealed container, and dispose of it as hazardous waste. Ensure the area is well-ventilated. |
| First Aid: Eyes | Flush Immediately | If contact with eyes occurs, immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[1][2] |
| First Aid: Skin | Wash Thoroughly | In case of skin contact, immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[1][2] |
| First Aid: Inhalation | Move to Fresh Air | If inhaled, move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1][2] |
| First Aid: Ingestion | Do Not Induce Vomiting | If swallowed, do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1][2] |
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound is critical to ensure personnel safety and environmental protection. The following workflow outlines the necessary steps for its safe disposal.
Experimental Protocol for Disposal:
-
Consult Official Documentation : Before beginning any disposal procedure, attempt to locate the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer. Always prioritize the instructions within the SDS. Additionally, be thoroughly familiar with your institution's and local hazardous waste disposal regulations.
-
Personal Protective Equipment (PPE) : Equip yourself with the appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses.
-
Waste Segregation :
-
Solid Waste : All disposable materials that have come into contact with this compound, such as pipette tips, centrifuge tubes, and contaminated gloves, should be considered hazardous solid waste.[4] Collect these items in a designated, puncture-resistant, and clearly labeled hazardous waste container.
-
Liquid Waste : Unused stock solutions, working solutions, and any rinsate from cleaning contaminated glassware should be collected as hazardous liquid waste.[4] Use a dedicated, leak-proof container that is chemically compatible with the solvents used (e.g., DMSO, ethanol). Never pour this waste down the drain.
-
-
Container Labeling : The hazardous waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The solvent(s) present in the liquid waste
-
An approximate concentration or volume of the inhibitor
-
The date the waste was first added to the container
-
-
Storage of Waste : Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic and incompatible chemicals, until it is collected.
-
Arrange for Disposal : Follow your institution's established procedures to request a pickup of the hazardous waste by the Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.[5]
-
Empty Container Disposal : A container that held the original solid this compound is considered "empty" only after all contents have been removed by normal means. The first rinse of an "empty" container must be collected and disposed of as hazardous liquid waste.[4] After a thorough rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[4]
References
Essential Safety and Operational Guide for Handling Elovl6-IN-3
For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensure laboratory safety and experimental integrity. This document provides essential, immediate safety and logistical information for the ELOVL6 inhibitor, Elovl6-IN-3 (CAS No. 712346-06-0), including operational and disposal plans.
Personal Protective Equipment (PPE) and Handling
When working with this compound, adherence to standard laboratory safety protocols is crucial. The following table summarizes the recommended personal protective equipment.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields | Recommended |
| Chemical Goggles | Recommended for splash hazards | |
| Hand Protection | Chemical-Impermeable Gloves | Required |
| Body Protection | Laboratory Coat | Required |
| Respiratory Protection | Respirator | Recommended when handling large quantities or in poorly ventilated areas |
Handling Precautions:
-
Handle in a well-ventilated area to avoid the formation of dust and aerosols.
-
Avoid contact with skin and eyes.
-
Wear suitable protective clothing.
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.
-
Store the container tightly closed in a dry, cool, and well-ventilated place.
-
Keep away from foodstuff containers and incompatible materials.
Emergency Procedures and First Aid
In the event of exposure or accident, immediate and appropriate action is necessary.
| Exposure Route | First Aid Measures |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor. |
| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish. Wear self-contained breathing apparatus if necessary. |
Spillage and Disposal Plan
Proper containment and disposal are critical to prevent environmental contamination and ensure a safe laboratory environment.
Spillage:
-
Prevent further leakage or spillage if it is safe to do so.
-
Do not let the chemical enter drains.
-
Avoid dust formation and breathing vapors, mist, or gas.
-
Use personal protective equipment, including chemical-impermeable gloves.
-
Ensure adequate ventilation and remove all sources of ignition.
-
Evacuate personnel to safe areas and keep people away from and upwind of the spill.
-
Collect the spilled material and place it in suitable, closed containers for disposal.
Disposal:
-
Discharge into the environment must be avoided.
-
Dispose of the chemical in accordance with appropriate local, state, and federal laws and regulations.
-
Adhered or collected material should be promptly disposed of.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate a general experimental workflow for handling a chemical inhibitor and the signaling pathway it affects.
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
